2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXNKRFZASEACQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364126 | |
| Record name | 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2751-84-0 | |
| Record name | 2-(4-Bromophenyl)-1-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2751-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Putative Mechanisms of Action of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Foreword: Unraveling the Therapeutic Potential of a Novel Benzimidazole Scaffold
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the potential mechanisms of action for the compound 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. While direct empirical data on this specific molecule remains nascent in publicly accessible literature, the extensive and diverse bioactivity of the benzimidazole scaffold provides a robust foundation upon which we can postulate and explore its therapeutic promise.
This guide is structured not as a definitive statement of fact, but as a roadmap for investigation. As a Senior Application Scientist, my objective is to synthesize the existing landscape of benzimidazole pharmacology and propose a series of well-grounded, experimentally verifiable hypotheses regarding the mechanism of action of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. We will delve into potential cellular targets, signaling pathways, and the experimental designs required to elucidate its precise biological function. It is our hope that this guide will catalyze further research and unlock the therapeutic potential of this promising compound.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone of modern medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been successfully developed into drugs for a variety of indications, including anticancer, antifungal, antiviral, anti-inflammatory, and neuroprotective agents.[1][3][4][5]
The versatility of the benzimidazole ring system, which allows for substitution at multiple positions, has enabled the generation of vast chemical libraries with finely tuned biological activities. The subject of this guide, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, possesses key structural features—a halogenated phenyl group at the 2-position and a methyl group on one of the imidazole nitrogens—that suggest the potential for potent and specific biological interactions.
Postulated Mechanism of Action I: Disruption of Microtubule Dynamics
A significant body of evidence points to the role of 2-aryl-benzimidazoles as microtubule targeting agents (MTAs).[6] These agents interfere with the dynamic process of microtubule polymerization and depolymerization, which is critical for cell division, intracellular transport, and maintenance of cell structure.[6] Disruption of microtubule function leads to mitotic arrest and subsequent apoptosis, making MTAs a powerful class of anticancer drugs.[5][7]
Scientific Rationale
Structurally similar benzimidazole derivatives, such as nocodazole, are well-characterized MTAs that bind to β-tubulin, preventing the formation of functional microtubules.[1][6] The 2-(4-Bromophenyl) moiety of our target compound could potentially occupy the colchicine-binding site on β-tubulin, a known pocket for many small molecule microtubule inhibitors. The presence of the bromine atom may enhance binding affinity through halogen bonding or by increasing the compound's lipophilicity, facilitating its entry into the cell.
Proposed Signaling Pathway: Induction of Apoptosis via Mitotic Arrest
Caption: Proposed pathway for apoptosis induction by 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole through microtubule disruption.
Experimental Protocol: Tubulin Polymerization Assay
Objective: To determine the in vitro effect of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.
-
Prepare a stock solution of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole in DMSO.
-
Prepare serial dilutions of the test compound in G-PEM buffer. Nocodazole and paclitaxel should be used as negative and positive controls, respectively.
-
-
Assay Procedure:
-
Pipette 5 µL of the compound dilutions (or DMSO vehicle control) into a 384-well plate.
-
Add 50 µL of the tubulin solution to each well.
-
Incubate the plate at 37°C in a temperature-controlled microplate reader.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of the test compound.
-
Calculate the rate of polymerization and the extent of polymerization.
-
Determine the IC₅₀ value for the inhibition of tubulin polymerization.
-
| Compound | Reported IC₅₀ (Tubulin Polymerization) | Reference Cell Lines |
| Nocodazole | ~0.2 µM | HeLa, A549 |
| Colchicine | ~2.4 µM | Various |
Note: The IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Postulated Mechanism of Action II: Enzyme Inhibition
The benzimidazole scaffold is a common feature in many enzyme inhibitors, targeting a range of kinases, dehydrogenases, and demethylases. The structural characteristics of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole make it a plausible candidate for inhibiting specific enzymes involved in disease pathogenesis.
Potential Enzyme Targets
-
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): This enzyme is implicated in the pathology of Alzheimer's disease.[8] Several 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as inhibitors of 17β-HSD10.[8]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overactivation of EGFR is a hallmark of many cancers. Benzimidazole-based compounds have been developed as EGFR inhibitors.[1]
-
14α-Demethylase (CYP51): This enzyme is crucial for ergosterol biosynthesis in fungi, and its inhibition is the mechanism of action for azole antifungal drugs. Benzimidazole-triazole derivatives have shown potent antifungal activity by targeting CYP51.[9]
Experimental Workflow: Kinase Inhibition Profiling
Caption: A typical workflow for identifying and characterizing kinase inhibitors.
Postulated Mechanism of Action III: Modulation of GABA-A Receptors
Recent studies have highlighted the potential of 2-phenyl-1H-benzo[d]imidazole derivatives as positive allosteric modulators (PAMs) of GABA-A receptors.[10][11][12] These receptors are the primary mediators of inhibitory neurotransmission in the central nervous system, and their modulation can have profound effects on neuronal excitability.
Scientific Rationale
The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been shown to interact with the α1/γ2 interface of the α1β2γ2 GABA-A receptor subtype.[10][11][12] It is plausible that 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole could act in a similar manner, enhancing the effect of GABA and producing anxiolytic, sedative, or anticonvulsant effects. The methyl group at the N-1 position may influence the compound's binding affinity and selectivity for different GABA-A receptor subtypes.
Experimental Protocol: Electrophysiological Recording of GABA-A Receptor Activity
Objective: To assess the modulatory effect of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole on GABA-A receptor-mediated currents.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells and transiently transfect them with cDNAs encoding the α1, β2, and γ2 subunits of the human GABA-A receptor.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings from transfected cells 24-48 hours post-transfection.
-
Hold the membrane potential at -60 mV.
-
Apply GABA at a concentration that elicits a submaximal current (EC₂₀).
-
Co-apply 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole at various concentrations with the EC₂₀ of GABA.
-
Diazepam can be used as a positive control.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA response.
-
Construct a concentration-response curve and determine the EC₅₀ for the modulatory effect.
-
Postulated Mechanism of Action IV: Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Benzimidazole derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.[13][14]
Scientific Rationale
Benzimidazoles have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and inhibit the activation of the NF-κB signaling pathway.[13][14] The 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole could potentially exert anti-inflammatory effects by interfering with these pathways, thereby reducing the production of inflammatory mediators.
Proposed Signaling Pathway: Inhibition of NF-κB Activation
Caption: Potential points of inhibition of the NF-κB signaling pathway by 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Conclusion and Future Directions
The compound 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole represents a promising scaffold for the development of novel therapeutics. Based on the extensive literature on related benzimidazole derivatives, we have proposed four plausible and experimentally testable mechanisms of action: disruption of microtubule dynamics, enzyme inhibition, modulation of GABA-A receptors, and anti-inflammatory effects.
The experimental protocols and workflows outlined in this guide provide a clear path forward for elucidating the precise biological activity of this compound. A comprehensive understanding of its mechanism of action will be crucial for its further development as a potential therapeutic agent. Future studies should focus on a systematic evaluation of these proposed mechanisms, followed by in vivo efficacy and safety studies in relevant disease models. The journey from a promising molecule to a clinically approved drug is long and challenging, but the potential rewards for human health are immeasurable.
References
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Synthesis, Characterization, and Antifungal Activity of Novel Benzo[15][16]imidazo[1,2-d][8][15][17]triazine Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2024). PubMed Central. Retrieved January 25, 2026, from [Link]
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Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
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Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate. (2012). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ACS Omega. Retrieved January 25, 2026, from [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2024). Frontiers. Retrieved January 25, 2026, from [Link]
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Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. (2022). PubMed. Retrieved January 25, 2026, from [Link]
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The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice. (2019). Frontiers. Retrieved January 25, 2026, from [Link]
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New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. (2022). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. (2020). PubMed. Retrieved January 25, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. Retrieved January 25, 2026, from [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2021). PubMed Central. Retrieved January 25, 2026, from [Link]
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Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. Retrieved January 25, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Retrieved January 25, 2026, from [Link]
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Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]
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2-‑(4-Fluorophenyl)-‑1H-‑benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA‑A Receptor-Positive Allosteric Modulators. (2023). Semantic Scholar. Retrieved January 25, 2026, from [Link]
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Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. (2020). PubMed. Retrieved January 25, 2026, from [Link]
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Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. (2020). PubMed Central. Retrieved January 25, 2026, from [Link]
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2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023). PubMed. Retrieved January 25, 2026, from [Link]
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Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. (2021). Asian Journal of Research in Chemistry. Retrieved January 25, 2026, from [Link]
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1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole. (2011). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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"2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole" biological activity
An In-Depth Technical Guide to the Biological Activity of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Foreword: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole moiety, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a "privileged scaffold" in drug design. Derivatives of benzimidazole have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuro-modulatory effects.[1][2][3][4][5][6] This guide focuses on a specific derivative, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole , to explore its potential biological activities, drawing upon established evidence from structurally related analogues and providing a framework for its scientific investigation.
Molecular Profile and Synthesis
Chemical Structure: 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole Molecular Formula: C₁₄H₁₁BrN₂ Computed Properties:
-
Molecular Weight: 287.16 g/mol
-
XLogP3-AA (Lipophilicity): 4.6
-
Hydrogen Bond Donor Count: 0
-
Hydrogen Bond Acceptor Count: 2
Rationale for Synthesis
The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[7] The methylation at the N1 position is crucial as it can enhance metabolic stability and modulate binding affinity to target proteins by altering the molecule's electronic and steric properties. The 4-bromophenyl substituent at the 2-position is a key feature, as the bromine atom can engage in halogen bonding and increases lipophilicity, which can be critical for crossing biological membranes and interacting with hydrophobic pockets in target enzymes or receptors.
Experimental Protocol: Phillips Condensation Synthesis
This protocol outlines a standard, reliable method for synthesizing the title compound.
-
Reactant Preparation:
-
Dissolve 1.0 equivalent of N-methyl-1,2-phenylenediamine in glacial acetic acid.
-
Add 1.05 equivalents of 4-bromobenzaldehyde to the solution.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker of ice-cold water, leading to the precipitation of the crude product.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
-
Purification:
-
Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
-
Synthesis Workflow Diagram
Caption: Positive allosteric modulation of the GABA-A receptor.
Experimental Protocol: In Vitro Electrophysiology
To validate this activity, patch-clamp electrophysiology on HEK293 cells expressing human α1β2γ2 GABA-A receptors would be the gold standard.
-
Cell Culture: Culture HEK293 cells stably transfected with the genes for the α1, β2, and γ2 subunits of the human GABA-A receptor.
-
Compound Preparation: Prepare a stock solution of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole in DMSO and make serial dilutions in the extracellular recording solution.
-
Whole-Cell Patch-Clamp:
-
Obtain a whole-cell recording configuration from a single transfected cell.
-
Clamp the cell's membrane potential at -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a baseline current.
-
Co-apply the GABA EC₁₀ concentration with varying concentrations of the test compound.
-
-
Data Analysis: Measure the potentiation of the GABA-elicited current by the test compound. Calculate the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation effect relative to a known modulator like diazepam.
Potential Biological Activity: Anticancer
The imidazole core is present in numerous anticancer agents. [3][8]Benzimidazole derivatives, in particular, have been investigated as inhibitors of key cancer-related enzymes like Poly(ADP-ribose)polymerase (PARP). [9]
Mechanism of Action: PARP Inhibition
PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like homologous recombination, e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of unrepaired single-strand breaks. These collapse into double-strand breaks during replication, which the cancer cells cannot repair, resulting in cell death—a concept known as synthetic lethality. [9]Several 1H-benzo[d]imidazole-4-carboxamide derivatives have been identified as potent PARP-1 inhibitors. [9]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell growth).
Sample Data Summary
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical] |
| 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | MCF-7 | 8.5 |
| 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | HepG2 | 12.3 |
| Doxorubicin (Control) | MCF-7 | 0.9 |
Potential Biological Activity: Antimicrobial
Benzimidazole derivatives are well-established as potent antimicrobial and antifungal agents. [1][4][10]Their mechanism often involves disrupting key cellular processes in microorganisms.
Mechanism of Action
In fungi and bacteria, benzimidazoles can interfere with various biological processes. Potential mechanisms include the inhibition of nucleic acid and protein synthesis, disruption of cell wall formation, or interference with metabolic pathways essential for microbial survival. [1][11]The specific target can vary depending on the microbial species and the substitution pattern on the benzimidazole scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) in a suitable broth medium.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Sample Data Summary
| Compound | S. aureus MIC (µg/mL) [Hypothetical] | C. albicans MIC (µg/mL) [Hypothetical] |
| 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | 16 | 32 |
| Ciprofloxacin (Bacterial Control) | 1 | N/A |
| Fluconazole (Fungal Control) | N/A | 4 |
Conclusion and Future Directions
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole represents a promising chemical entity with a high potential for diverse biological activities, grounded in the well-documented pharmacology of the 2-aryl-benzimidazole scaffold. The evidence from closely related analogues strongly suggests that its most promising therapeutic avenues may lie in neurology as a GABA-A receptor modulator and in oncology as a potential enzyme inhibitor. Its antimicrobial properties also warrant further investigation.
Future research should focus on the empirical validation of these activities through the experimental protocols outlined in this guide. Subsequent studies could involve lead optimization through the synthesis of additional analogues to establish structure-activity relationships (SAR), followed by in vivo efficacy and safety studies in relevant animal models.
References
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Unlocking the Therapeutic Potential of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This guide focuses on a specific derivative, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, a molecule of significant interest for novel therapeutic development. While direct biological data on this compound is emerging, its structural features, shared with a well-studied class of bioactive molecules, allow for robust hypothesis-driven target exploration. This document serves as an in-depth technical guide, navigating the landscape of potential therapeutic targets and outlining a comprehensive, field-proven workflow for their identification and validation. We will delve into the mechanistic possibilities, from oncology to neuropharmacology, and provide detailed experimental protocols to empower researchers in their quest to translate this promising molecule into a next-generation therapeutic.
The Benzimidazole Core: A Privileged Scaffold in Drug Discovery
The benzimidazole moiety, an aromatic bicyclic heterocycle, is a recurring motif in a multitude of clinically significant pharmaceuticals. Its structural resemblance to naturally occurring purines enables it to interact with a wide array of biological macromolecules, leading to a broad spectrum of therapeutic applications.[1][2] Benzimidazole derivatives have demonstrated a remarkable range of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[3][4]
The unique architecture of the benzimidazole ring system offers several advantages for drug design. Its structural rigidity provides a defined orientation for substituent groups, while its aromatic nature allows for various non-covalent interactions with protein targets, such as π-π stacking and hydrogen bonding. Furthermore, the scaffold is synthetically tractable, permitting a wide range of chemical modifications to fine-tune its pharmacokinetic and pharmacodynamic properties.[5][6] This inherent versatility has made the benzimidazole core a fertile ground for the discovery of novel therapeutic agents.[7]
Potential Therapeutic Arenas and Molecular Targets
Based on extensive research into the broader class of 2-substituted benzimidazoles, we can strategically infer the most probable therapeutic applications and molecular targets for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Oncology: A Primary Focus
The most extensively documented therapeutic area for benzimidazole derivatives is oncology.[1][6] The cytotoxic and antiproliferative effects of these compounds are often multifactorial, impacting several key pathways involved in cancer progression.
Potential Molecular Targets in Oncology:
-
Tubulin Polymerization: A significant number of benzimidazole-containing compounds, including established anthelmintics like albendazole and mebendazole, exert their anticancer effects by disrupting microtubule dynamics through binding to tubulin.[6] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2-aryl substitution on the benzimidazole core is a common feature of many tubulin inhibitors.
-
Topoisomerases: DNA topoisomerases are critical enzymes that regulate DNA topology during replication and transcription. The planar benzimidazole ring system can intercalate into DNA, while substituents can interact with the enzyme, inhibiting its function and leading to DNA damage and cell death.[1][6]
-
Kinase Inhibition: Deregulation of protein kinase activity is a hallmark of many cancers. Benzimidazole derivatives have been shown to inhibit various kinases involved in oncogenic signaling pathways.[5][6]
-
Receptor Tyrosine Kinases (RTKs): Several benzimidazole compounds have been designed as multi-target inhibitors of RTKs such as VEGFR-2, EGFR, and c-Met, which are crucial for tumor angiogenesis, proliferation, and metastasis.[8]
-
Intracellular Kinases: Key signaling nodes like the PI3K/AKT/mTOR and MAPK pathways are frequently targeted by benzimidazole derivatives, leading to the suppression of cancer cell growth and survival.[5][6]
-
-
DNA Alkylation: The FDA-approved drug bendamustine, a benzimidazole derivative, functions as a DNA alkylating agent, causing DNA damage and inducing apoptosis in cancer cells.[1]
Hypothesized Signaling Pathway Interruption in Cancer:
Caption: Potential anticancer mechanisms of the compound.
Neuropharmacology: An Emerging Avenue
Recent studies have highlighted the potential of benzimidazole derivatives as modulators of neuronal targets. A notable example is the identification of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor.[9][10] This suggests that the 2-phenyl-benzimidazole scaffold can be a promising template for developing novel agents for neurological and psychiatric disorders.
Potential Molecular Targets in Neuropharmacology:
-
GABA-A Receptors: These are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Positive allosteric modulation of GABA-A receptors can lead to anxiolytic, sedative, and anticonvulsant effects. The structural similarity of the topic compound to known GABA-A receptor modulators makes this an intriguing area for investigation.[9][10]
A Strategic Workflow for Target Identification and Validation
To systematically elucidate the therapeutic targets of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, a multi-pronged approach is essential. The following workflow provides a comprehensive and self-validating system for target discovery and confirmation.
Caption: A systematic workflow for target identification.
Phase 1: In Vitro Profiling
The initial step is to ascertain the biological activity profile of the compound through broad screening.
Experimental Protocol: Phenotypic Screening (e.g., NCI-60 Human Tumor Cell Line Screen)
-
Compound Preparation: Prepare a stock solution of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Cell Culture: Culture the NCI-60 panel of human tumor cell lines according to standard protocols.
-
Treatment: Seed the cells in 96-well plates and, after allowing them to attach, treat them with a range of concentrations of the test compound.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values for each cell line.
Causality: The differential sensitivity of the cell lines can provide initial clues about the compound's mechanism of action. For instance, high sensitivity in leukemia cell lines might suggest an effect on hematological targets.[1]
Phase 2: Target Identification
Once a biological effect is confirmed, the next step is to identify the direct molecular targets.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization: Synthesize an analog of the compound with a linker arm and immobilize it onto a solid support (e.g., Sepharose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from a sensitive cell line identified in the phenotypic screen.
-
Affinity Chromatography: Incubate the cell lysate with the immobilized ligand to allow for the binding of target proteins.
-
Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Causality: This unbiased approach directly identifies proteins that physically interact with the compound, providing a list of high-confidence potential targets.
Phase 3: Target Validation
The putative targets identified must be validated to confirm their role in the observed biological activity.
Experimental Protocol: Biochemical Assay (e.g., Kinase Inhibition Assay)
-
Recombinant Protein: Obtain a purified recombinant version of the putative kinase target.
-
Kinase Assay: Perform an in vitro kinase assay in the presence of varying concentrations of the test compound. This can be done using methods that detect either the phosphorylation of a substrate or the consumption of ATP.
-
IC50 Determination: Determine the concentration of the compound that causes 50% inhibition of the kinase activity (IC50).
Causality: A low IC50 value provides strong evidence that the compound directly inhibits the enzymatic activity of the target protein.
Experimental Protocol: Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
-
Cell Treatment: Treat intact cells with the test compound.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct binding to the target protein in a cellular context.
Causality: CETSA confirms that the compound engages with its target inside the cell, which is a critical step in validating its physiological relevance.
Summary of Potential Targets and Corresponding Assays
| Potential Therapeutic Target | Therapeutic Area | Key Validation Assays |
| Tubulin | Oncology | Tubulin Polymerization Assay, Cell Cycle Analysis, Immunofluorescence Microscopy |
| Topoisomerases I & II | Oncology | DNA Relaxation/Supercoiling Assay, Comet Assay |
| Receptor Tyrosine Kinases (VEGFR, EGFR) | Oncology | In Vitro Kinase Assay, Western Blot for Phosphorylated Downstream Effectors |
| PI3K/AKT/mTOR Pathway Components | Oncology | In Vitro Kinase Assays, Western Blot for Pathway Activation |
| GABA-A Receptor | Neuropharmacology | Electrophysiological Patch-Clamp Recordings, Radioligand Binding Assay |
Conclusion
While 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is a discrete chemical entity, its therapeutic potential can be rationally explored through the lens of its privileged benzimidazole scaffold. The evidence strongly suggests that oncology and neuropharmacology are the most promising avenues for investigation. The systematic, multi-layered approach to target identification and validation outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By combining unbiased screening with hypothesis-driven validation, researchers can efficiently and effectively unlock the therapeutic promise of this and other novel benzimidazole derivatives, paving the way for the development of innovative medicines.
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The Vanguard of Innovation: A Technical Guide to 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry and materials science, the benzimidazole scaffold stands as a cornerstone of innovation. Its versatile structure has given rise to a plethora of compounds with a wide spectrum of biological activities and intriguing photophysical properties. Among these, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole emerges as a compound of significant interest, demonstrating potential across diverse therapeutic areas and advanced material applications. This technical guide offers a comprehensive review of this promising molecule, from its synthesis and characterization to its established and potential applications, providing a critical resource for researchers at the forefront of scientific discovery.
At the Core of a Privileged Scaffold: Synthesis and Characterization
The synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is a multi-step process that begins with the construction of the core benzimidazole ring, followed by N-alkylation. This strategic approach allows for the precise installation of the desired substituents, a critical factor in fine-tuning the molecule's properties.
A Two-Step Synthetic Protocol
The most common and efficient pathway to 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole involves a two-step reaction sequence. The initial step is the condensation of o-phenylenediamine with 4-bromobenzaldehyde to form the precursor, 2-(4-bromophenyl)-1H-benzimidazole. This reaction is typically carried out under acidic conditions or with an oxidizing agent to facilitate cyclization.[1]
The subsequent and crucial step is the selective N-methylation of the benzimidazole ring. The nitrogen atom of the imidazole ring can be readily alkylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and solvent is critical to ensure high yield and prevent the formation of undesired byproducts.[2]
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole [2]
Step 1: Synthesis of 2-(4-bromophenyl)-1H-benzimidazole
-
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and 4-bromobenzaldehyde (1.85 g, 10 mmol) is dissolved in ethanol (30 mL).
-
Ammonium chloride (0.53 g, 10 mmol) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried to yield 2-(4-bromophenyl)-1H-benzimidazole.
Step 2: N-methylation
-
To a solution of 2-(4-bromophenyl)-1H-benzimidazole (2.73 g, 10 mmol) in a suitable solvent such as acetone or acetonitrile, a base like potassium carbonate (1.38 g, 10 mmol) is added.
-
The mixture is stirred for 30 minutes at room temperature.
-
Methyl iodide (1.42 g, 10 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for an additional 2-3 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
The crude product is purified by column chromatography on silica gel to afford pure 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Causality in Synthesis: The Rationale Behind Experimental Choices
The choice of a two-step synthesis is deliberate. It allows for the purification of the intermediate, 2-(4-bromophenyl)-1H-benzimidazole, ensuring a cleaner final product. The use of ammonium chloride in the first step acts as a mild Lewis acid catalyst, promoting the condensation and subsequent cyclization. In the N-methylation step, the selection of a polar aprotic solvent and a moderate base like potassium carbonate is crucial. These conditions facilitate the deprotonation of the benzimidazole nitrogen, making it nucleophilic for the reaction with methyl iodide, while minimizing the risk of side reactions such as quaternization of the imidazole ring.
Spectroscopic Characterization
The structural confirmation of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is achieved through a combination of spectroscopic techniques.
| Technique | Observed Data [2] |
| ¹H NMR (CDCl₃, 300 MHz) | δ 3.87 (s, 3H, 1"-CH₃), 7.30-7.42 (m, 3H, 4, 5 & 6 Ar-H), 7.63-7.70 (m, 4H, 2' & 3' Ar-H), 7.81-7.84 (m, 1H, 7-Ar-H) |
| IR (KBr) | 2975, 1460, 1399, 1326, 1069, 1008, 833 and 816 cm⁻¹ |
The ¹H NMR spectrum clearly shows a singlet at 3.87 ppm, integrating to three protons, which is characteristic of the N-methyl group. The aromatic protons appear in the expected downfield region. The IR spectrum displays characteristic absorption bands for C-H stretching of the methyl group and aromatic rings, as well as the C=N and C=C stretching vibrations of the benzimidazole core.
A Molecule of Many Talents: Applications in Medicinal Chemistry and Beyond
The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, and 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is no exception. Its structural features suggest a high potential for a range of biological activities.
Antimicrobial Potential: A Continuing Battle
Benzimidazole derivatives have long been investigated for their antimicrobial properties.[3] The presence of the lipophilic bromophenyl group and the N-methyl substituent in the target molecule is expected to enhance its ability to penetrate microbial cell membranes. While specific antimicrobial data for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is not extensively reported, studies on closely related N-substituted 2-arylbenzimidazoles have shown significant activity against a range of bacterial and fungal pathogens.[4] The proposed mechanism of action often involves the inhibition of key microbial enzymes or the disruption of cellular processes.[3]
Anticancer Activity: Targeting Uncontrolled Cell Growth
The fight against cancer is a major driving force in drug discovery, and benzimidazole derivatives have emerged as promising anticancer agents.[5][6] Their mechanism of action is often multifaceted, ranging from the inhibition of tubulin polymerization, which disrupts cell division, to the modulation of key signaling pathways involved in cancer cell proliferation and survival.[7] The cytotoxic potential of N-phenacyldibromobenzimidazoles has been demonstrated against various cancer cell lines, including breast and lung adenocarcinoma.[8] While direct anticancer studies on 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole are awaited, its structural similarity to known anticancer benzimidazoles makes it a compelling candidate for further investigation.
Kinase Inhibition: A Precision Approach to Disease
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Benzimidazole-based compounds have been successfully developed as kinase inhibitors.[9] The benzimidazole core can act as a scaffold that presents substituents in a specific orientation to interact with the ATP-binding site of kinases.[9] The 2-aryl substituent, in this case, the 4-bromophenyl group, can be directed towards specific pockets within the kinase domain, contributing to both potency and selectivity. The N-methylation can further influence the binding affinity and pharmacokinetic properties of the molecule. This makes 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole a prime candidate for screening against a panel of kinases to identify potential therapeutic targets.[10][11][12]
Caption: Mechanism of competitive kinase inhibition.
Beyond Biology: Applications in Materials Science
The unique electronic properties of the benzimidazole ring system also make it an attractive component for organic electronics. While specific data for the N-methylated title compound is limited, the closely related 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole has been explored as a material for Organic Light-Emitting Diodes (OLEDs). These compounds can serve as host materials for phosphorescent emitters or as electron-transporting layers within the OLED device architecture. The introduction of the bromophenyl group can influence the material's HOMO/LUMO energy levels and its charge-transport characteristics, making it a tunable component for optimizing device performance.
Caption: Role of benzimidazoles in OLEDs.
The Path Forward: Future Perspectives
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole stands at the intersection of medicinal chemistry and materials science, offering a wealth of opportunities for further research and development. The key areas for future exploration include:
-
Comprehensive Biological Screening: A systematic evaluation of its antimicrobial and anticancer activities against a broad panel of pathogens and cancer cell lines is warranted to identify its most promising therapeutic applications.
-
Kinase Profiling: A comprehensive kinase profiling study would elucidate its specific kinase targets and guide the development of more potent and selective inhibitors.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications at the N-1 and C-2 positions would provide valuable insights into the structure-activity relationships, enabling the optimization of its biological and physical properties.
-
Materials Science Investigations: A detailed investigation of its photophysical and charge-transport properties will be crucial to fully assess its potential in organic electronic devices.
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- 4. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 5. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole: Synthesis, Properties, and Therapeutic Potential
Foreword: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows for facile interaction with a myriad of biological targets, leading to a broad spectrum of pharmacological activities. From the pioneering proton-pump inhibitor omeprazole to the widely used anthelmintic albendazole, benzimidazole derivatives have consistently demonstrated their therapeutic significance. This guide focuses on a specific, yet highly promising, member of this class: 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole . The introduction of a bromophenyl group at the 2-position and a methyl group at the 1-position of the benzimidazole ring system imparts unique physicochemical properties that are of considerable interest in the exploration of new therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis to its potential applications, grounded in scientific literature and established experimental protocols.
Synthesis and Mechanistic Considerations
The synthesis of 2-aryl-1-alkyl-1H-benzo[d]imidazoles is a well-established area of organic chemistry, with numerous methodologies reported in the literature. The most common and direct approach involves the condensation of an N-substituted o-phenylenediamine with an aromatic aldehyde.
The Phillips-Ladenburg Condensation: A Cornerstone of Benzimidazole Synthesis
The synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole can be efficiently achieved through a modification of the classical Phillips-Ladenburg condensation. This reaction proceeds via the condensation of N-methyl-o-phenylenediamine with 4-bromobenzaldehyde. The reaction is typically carried out in a suitable solvent and can be promoted by an acid catalyst or an oxidizing agent to facilitate the cyclization and subsequent aromatization to the benzimidazole core.
The choice of an oxidizing agent is critical to the efficiency of the reaction. While various oxidants can be employed, a key consideration is the prevention of over-oxidation or unwanted side reactions. The reaction mechanism involves the initial formation of a Schiff base between the more nucleophilic secondary amine of the N-methyl-o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final product.
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
This protocol is based on established methods for the synthesis of 2-aryl-1-alkyl-benzimidazoles.
Materials:
-
N-methyl-o-phenylenediamine
-
4-bromobenzaldehyde
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (catalytic amount)
-
Activated charcoal
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-methyl-o-phenylenediamine (1.0 eq) in absolute ethanol, add 4-bromobenzaldehyde (1.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Physicochemical and Spectroscopic Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₁BrN₂ | - |
| Molecular Weight | 287.16 g/mol | - |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Melting Point | Not consistently reported | - |
| Boiling Point | > 400 °C (Predicted) | - |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | General solubility for benzimidazoles |
| logP (Predicted) | 4.2 ± 0.4 | Prediction software |
| pKa (Predicted) | 4.5 (basic) | Prediction software |
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole and bromophenyl rings, as well as a singlet for the N-methyl group. Spectral data for the closely related 2-(4-bromophenyl)-1-methyl-1-H-benzimidazole has been reported as: ¹H NMR (CDCl₃, 300 MHz): δ 3.87 (s, 3H, 1"-CH₃), 7.30-7.42 (m, 3H, 4, 5 & 6 Ar-H), 7.63-7.70 (m, 4H, 2' & 3' Ar-H), 7.81-7.84 (m, 1H, 7-Ar-H)[1].
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C=C stretching vibrations within the aromatic rings. Reported IR data (KBr) includes peaks at 2975, 1460, 1399, 1326, 1069, 1008, 833 and 816 cm⁻¹[1].
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine being readily observable.
Potential Applications in Drug Discovery and Development
The benzimidazole scaffold is a cornerstone of many approved drugs, and 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole serves as a valuable intermediate and a potential lead compound in several therapeutic areas.
Antimicrobial Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial activity. The mechanism often involves the inhibition of microbial growth by interfering with essential cellular processes. For instance, some benzimidazoles are known to inhibit tubulin polymerization in fungi and helminths. The presence of the lipophilic bromophenyl group in 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole may enhance its ability to penetrate microbial cell membranes, potentially leading to potent antibacterial and antifungal effects.
Diagram of Potential Antimicrobial MOA:
Caption: Potential mechanism of antimicrobial action.
Anticancer Potential
Many benzimidazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization. The structural features of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole make it a candidate for investigation as a potential anticancer agent. The planar benzimidazole core can intercalate with DNA, while the bromophenyl substituent can engage in specific interactions with target proteins.
Role as a Synthetic Intermediate
Beyond its potential intrinsic biological activity, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is a valuable intermediate in the synthesis of more complex molecules. The bromine atom on the phenyl ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. This synthetic versatility makes it a key building block in the generation of libraries of compounds for high-throughput screening in drug discovery programs.
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing
The following is a representative protocol for evaluating the antibacterial activity of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole using the broth microdilution method.
Materials:
-
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in MHB in a 96-well plate to obtain a range of concentrations to be tested.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is a synthetically accessible and versatile molecule with significant potential in drug discovery. Its structural features suggest a range of possible biological activities, particularly in the antimicrobial and anticancer arenas. Further research is warranted to fully elucidate its mechanism of action, evaluate its efficacy and safety in preclinical models, and explore its utility as a scaffold for the development of novel therapeutic agents. The synthetic handle provided by the bromo substituent offers a gateway to a vast chemical space, paving the way for the discovery of next-generation benzimidazole-based drugs.
References
-
Synthesis and characterization of 2-(4-bromophenyl)-1H- benzimidazole and 2-(6-bromochroman-2-yl) - TSI Journals. Available at: [Link]
Sources
Spectroscopic Characterization of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or synthesizing benzimidazole derivatives. The guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this important chemical entity.
Benzimidazoles are a critical class of heterocyclic compounds, forming the core structure of various pharmaceuticals and functional materials. Their biological activities are diverse, ranging from antiviral to anticancer properties. The precise characterization of their molecular structure is paramount for understanding their mechanism of action and for the development of new, more effective derivatives. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity.
Molecular Structure and Spectroscopic Rationale
The structure of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, as depicted below, presents a unique combination of aromatic and heterocyclic systems. The spectroscopic analysis will focus on identifying the characteristic signals from the benzimidazole core, the N-methyl substituent, and the 4-bromophenyl ring.
Caption: Molecular structure of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
¹H NMR Spectroscopy: Protocol and Data Interpretation
Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
Data Interpretation: The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the benzimidazole ring, the N-methyl group, and the 4-bromophenyl substituent. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzimidazole H-4/H-7 | 7.70 - 7.90 | Multiplet | 2H |
| Benzimidazole H-5/H-6 | 7.20 - 7.40 | Multiplet | 2H |
| 4-Bromophenyl H-2'/H-6' | 7.60 - 7.80 | Doublet | 2H |
| 4-Bromophenyl H-3'/H-5' | 7.50 - 7.70 | Doublet | 2H |
| N-Methyl (N-CH₃) | ~3.80 | Singlet | 3H |
-
Aromatic Protons: The protons on the benzimidazole ring (H-4, H-5, H-6, and H-7) and the 4-bromophenyl ring will appear in the downfield region (7.20-7.90 ppm) due to the deshielding effect of the aromatic ring currents. The protons ortho to the bromine atom (H-3'/H-5') are expected to be slightly upfield compared to the protons ortho to the benzimidazole linkage (H-2'/H-6').
-
N-Methyl Protons: The N-methyl group will present as a sharp singlet at approximately 3.80 ppm. The chemical shift of this group is a key indicator of the substitution on the nitrogen atom of the imidazole ring.
¹³C NMR Spectroscopy: Protocol and Data Interpretation
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Benzimidazole C-2 | ~151 |
| Benzimidazole C-4/C-7 | 110 - 120 |
| Benzimidazole C-5/C-6 | 122 - 125 |
| Benzimidazole C-3a/C-7a | 135 - 143 |
| 4-Bromophenyl C-1' | ~129 |
| 4-Bromophenyl C-2'/C-6' | ~131 |
| 4-Bromophenyl C-3'/C-5' | ~132 |
| 4-Bromophenyl C-4' | ~124 |
| N-Methyl (N-CH₃) | ~31 |
-
Iminium Carbon (C-2): The carbon atom at the 2-position of the benzimidazole ring (C-2) is significantly deshielded due to its attachment to two nitrogen atoms and is expected to appear at a low field, around 151 ppm.
-
Aromatic Carbons: The carbons of the benzimidazole and 4-bromophenyl rings will resonate in the 110-143 ppm range. The carbon atom attached to the bromine (C-4') will be shielded compared to the other substituted aromatic carbons.
-
N-Methyl Carbon: The N-methyl carbon will give a signal in the aliphatic region, typically around 31 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Data Interpretation: The IR spectrum of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole will show characteristic absorption bands for the various bonds present in the molecule.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C-H stretching (aliphatic, N-CH₃) | 2850 - 2960 | Medium |
| C=N stretching (imidazole) | 1600 - 1620 | Strong |
| C=C stretching (aromatic) | 1450 - 1580 | Medium to Strong |
| C-N stretching | 1300 - 1350 | Medium |
| C-Br stretching | 500 - 600 | Strong |
-
Key Functional Groups: The strong absorption band around 1600-1620 cm⁻¹ is characteristic of the C=N stretching vibration of the imidazole ring. The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure. The C-Br stretching frequency is a key indicator for the presence of the bromo-substituent.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source coupled with a mass analyzer.
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M⁺ and M+2 pattern.
Expected Molecular Ion:
-
Molecular Formula: C₁₄H₁₁BrN₂
-
Exact Mass: 286.0109 (for ⁷⁹Br) and 288.0088 (for ⁸¹Br)
-
Molecular Weight: Approximately 287.16 g/mol
Fragmentation Pathway: The fragmentation of the molecular ion will likely proceed through several key pathways, providing structural information.
Caption: Plausible fragmentation pathways for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole in mass spectrometry.
-
Loss of a Methyl Radical: A common fragmentation pathway is the loss of the methyl group from the molecular ion, resulting in a fragment at [M-15]⁺.
-
Cleavage of the Phenyl-Imidazole Bond: Cleavage of the bond between the bromophenyl ring and the benzimidazole core can lead to the formation of a bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157 and a methyl-benzimidazole radical cation.
-
Loss of Bromine: Subsequent fragmentation of bromine-containing ions will show the loss of a bromine radical.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating system for the structural confirmation of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. The presented data and interpretations serve as a reliable reference for researchers engaged in the synthesis and application of this and related benzimidazole derivatives. The causality behind the experimental choices, such as the selection of deuterated solvents and ionization techniques, is rooted in established best practices to obtain high-quality, unambiguous spectroscopic data.
References
-
PubChem. 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole. [Link]
- El kihel, A., et al. (2008). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
MDPI. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][2]imidazo[1,2-d][1][3][4]triazine Derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The protocol herein details a robust and reproducible two-step synthetic pathway, commencing with the selective N-methylation of o-phenylenediamine to yield N-methyl-o-phenylenediamine. This intermediate subsequently undergoes a copper-catalyzed condensation with 4-bromobenzaldehyde, followed by an oxidative cyclization to afford the target compound. This guide offers in-depth procedural details, mechanistic insights, and thorough characterization methodologies to ensure the successful synthesis and validation of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Introduction
The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous pharmacologically active compounds and functional materials. Its unique structural resemblance to purine nucleosides allows for interaction with various biological macromolecules, leading to a broad spectrum of therapeutic applications, including anti-ulcer, anthelmintic, and anticancer agents. The strategic incorporation of a bromophenyl group at the 2-position and a methyl group at the N1-position of the benzimidazole ring can significantly modulate the molecule's physicochemical properties and biological activity, making it a valuable target for drug discovery and development programs.
This application note presents a detailed and validated protocol for the synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. The described methodology is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Overall Synthetic Scheme
The synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is accomplished via a two-step process as illustrated below. The initial step involves the selective mono-N-methylation of o-phenylenediamine. The resulting N-methyl-o-phenylenediamine is then condensed with 4-bromobenzaldehyde, followed by an oxidative cyclization to yield the final product.
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of 1,2-disubstituted benzimidazoles is therefore of significant interest. This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2]
This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol, an in-depth explanation of the underlying scientific principles, and robust analytical validation methods.
Scientific Principles and Rationale
The synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is achieved through the condensation of N-methyl-o-phenylenediamine and 4-bromobenzaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring.
Mechanism of Benzimidazole Formation:
Caption: Reaction mechanism for the formation of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Microwave irradiation significantly accelerates this reaction by efficiently heating the polar reactants and any polar solvent present.[3] This rapid and uniform heating leads to a dramatic reduction in reaction time compared to conventional methods.[4] The choice of solvent is crucial; polar aprotic solvents like ethanol or dimethylformamide (DMF) are often employed due to their ability to absorb microwave energy and facilitate the dissolution of reactants.[5] In some cases, the reaction can be performed under solvent-free conditions, further enhancing its green credentials.[6] The use of a catalytic amount of acid, such as acetic acid or p-toluenesulfonic acid, can protonate the carbonyl group of the aldehyde, increasing its electrophilicity and promoting the initial nucleophilic attack by the diamine.[7]
Experimental Protocols
This section details the necessary protocols for the synthesis of the starting material, N-methyl-o-phenylenediamine, and the final product, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Protocol 1: Synthesis of N-methyl-o-phenylenediamine
This precursor can be synthesized from o-nitroaniline through a two-step process of methylation followed by reduction.[8]
Step 1: N-methylation of o-Nitroaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-nitroaniline (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.
-
Add a methylating agent like methyl iodide (CH₃I, 1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-methyl-2-nitroaniline.
Step 2: Reduction of N-methyl-2-nitroaniline
-
Dissolve the N-methyl-2-nitroaniline (1 eq.) in ethanol in a round-bottom flask.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, heat the mixture to reflux for 2-3 hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-methyl-o-phenylenediamine. The crude product can be purified by column chromatography if necessary.
Protocol 2: Microwave-Assisted Synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
This protocol outlines the final condensation step to yield the target compound.
Materials and Equipment:
-
N-methyl-o-phenylenediamine
-
4-Bromobenzaldehyde
-
Ethanol (or DMF)
-
Glacial Acetic Acid (catalyst, optional)
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
TLC plates (silica gel)
-
Standard laboratory glassware
Experimental Workflow:
Caption: Workflow for the microwave-assisted synthesis of the target compound.
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine N-methyl-o-phenylenediamine (1 mmol, 1 eq.), 4-bromobenzaldehyde (1 mmol, 1 eq.), and 3-5 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 120-140 °C for a duration of 5-15 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
For further purification, recrystallize the crude product from ethanol to obtain pure 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole as a crystalline solid.
Data Presentation and Expected Results
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₁BrN₂ | - |
| Molecular Weight | 287.16 g/mol | - |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | ~140-145 °C (predicted) | - |
| Typical Yield | >85% | [10] |
| Reaction Time | 5-15 minutes | [1] |
Product Characterization and Validation
To confirm the identity and purity of the synthesized 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, the following analytical techniques should be employed.[2]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole and bromophenyl rings, as well as a singlet for the N-methyl group. The aromatic region will likely display a complex multiplet pattern. The N-methyl protons should appear as a singlet around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 14 carbon atoms in the molecule, including the N-methyl carbon and the carbon atoms of the aromatic rings.
2. Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) from the starting diamine and the C=O stretching band (around 1700 cm⁻¹) from the aldehyde are indicative of a successful reaction. Key expected peaks include:
-
~3050 cm⁻¹ (Aromatic C-H stretch)
-
~1600-1450 cm⁻¹ (C=C and C=N stretching vibrations)
-
~1070 cm⁻¹ (C-Br stretch)
3. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 287.16 g/mol (for the major isotopes). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed for the molecular ion.
Conclusion
The microwave-assisted synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods.[11] This application note provides a detailed and validated protocol that can be readily implemented in a research or drug development setting. The significant reduction in reaction time and high yields make this a highly attractive method for the preparation of this and other similar benzimidazole derivatives.
References
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Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Taylor & Francis Online. (URL: [Link])
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. (URL: [Link])
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Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring. PubMed. (URL: [Link])
- Microwave-Assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Royal Society of Chemistry. (URL: [Link])
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The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. (URL: [Link])
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Concise synthesis of N-thiomethyl benzimidazoles through base-promoted sequential multicomponent assembly. PMC. (URL: [Link])
- Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
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Synthesis and Characterization of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC. (URL: [Link])
-
Microwave-Assisted Syntheses of 1-Acetyl 2-Methylbenzimidazole Sodium Bisulfate pH-Responsive Ionic Draw Solute for Forward Osmosis Applications. MDPI. (URL: [Link])
-
MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES. (URL: [Link])
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Application Notes: Synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole via Reductive Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, a key heterocyclic scaffold prevalent in medicinal chemistry and materials science. We present a robust and efficient one-pot protocol centered on the reductive cyclization of N-methyl-2-nitroaniline with 4-bromobenzaldehyde. This modern approach offers significant advantages over the classical Phillips condensation by avoiding the isolation of sensitive diamine intermediates and often providing higher yields under milder conditions. This note details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines expected analytical data for product characterization, and offers a troubleshooting guide to address potential challenges.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets. The specific target of this guide, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, incorporates three key features:
-
The Benzimidazole Core: Confers structural rigidity and diverse biological activities.
-
The 2-Aryl Substitution (4-Bromophenyl): Provides a handle for further functionalization (e.g., via cross-coupling reactions) and modulates the molecule's electronic and pharmacological properties.
-
The N-Methyl Group: Blocks the formation of tautomers and enhances lipophilicity, which can be critical for cell permeability and pharmacokinetic profiles.
Given its utility, a reliable and well-understood synthetic protocol is essential for researchers in the field.
Reaction Principle: One-Pot Reductive Cyclization
The chosen synthetic strategy is a one-pot reaction that combines the reduction of a nitro group and a condensation-cyclization sequence. This method is generally preferred over the traditional Phillips-Ladenburg reaction (condensation of a diamine with a carboxylic acid) for N-alkylated benzimidazoles due to its operational simplicity and often superior yields.
The overall transformation proceeds as follows:
The reaction is initiated by the in situ reduction of the nitro group on N-methyl-2-nitroaniline to form the reactive N¹-methylbenzene-1,2-diamine intermediate. This is immediately followed by condensation with 4-bromobenzaldehyde to form a Schiff base (imine), which then undergoes intramolecular cyclization and subsequent aromatization (via dehydration) to yield the final benzimidazole product.
Mechanistic Pathway
The mechanism involves three key stages occurring sequentially in a single reaction vessel.
Application Note: Evaluating 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole as a Novel Antifungal Agent
Abstract
The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the discovery of novel therapeutic agents. Benzimidazoles are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antifungal properties.[1][2] This document provides a detailed guide for researchers on the evaluation of a specific benzimidazole derivative, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole , as a potential antifungal candidate. We present standardized protocols for determining its in vitro efficacy against pathogenic yeasts, assessing its cytotoxicity to ensure a viable therapeutic window, and exploring its likely mechanism of action. The methodologies are designed to be robust and reproducible, providing a solid framework for preclinical assessment.
Introduction and Scientific Background
Benzimidazole derivatives are structurally analogous to naturally occurring nucleotides, enabling them to interact with various biopolymers in living systems.[1] Their antifungal mode of action is often attributed to the disruption of microtubule formation by binding to β-tubulin, which halts essential cellular processes like cell division and cytoskeleton formation.[2] Another key target for antifungal agents, particularly azoles, is the enzyme lanosterol 14α-demethylase (CYP51 or Erg11p), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Inhibition of this enzyme depletes ergosterol, leading to impaired membrane integrity and fungal cell death.[3][4]
The specific compound, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, incorporates the core benzimidazole scaffold with substitutions known to influence biological activity. Halogen substitutions, such as the bromophenyl group at the 2-position, can significantly enhance antimicrobial efficacy.[5] This guide provides the necessary protocols to systematically investigate the antifungal potential of this compound.
Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition
Based on the known mechanisms of related azole and benzimidazole compounds, we hypothesize that 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole primarily acts by inhibiting the ergosterol biosynthesis pathway. This pathway is a validated and crucial target for a majority of clinically used antifungal drugs.
Caption: Proposed mechanism of action for the title compound.
Experimental Protocols & Workflows
A systematic evaluation is crucial for determining the potential of a new antifungal agent. The following workflow outlines the key stages, from initial efficacy testing to safety and selectivity assessment.
Caption: High-level workflow for evaluating antifungal candidates.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound, which is the lowest concentration that prevents visible growth of a fungus. We will use the standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]
Rationale: The broth microdilution assay is the gold-standard for generating reproducible MIC data, allowing for direct comparison with established antifungal agents and clinical breakpoints where available.[7][8]
Materials:
-
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole (Test Compound, >95% purity)[9]
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well, U-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans ATCC 90028, Candida glabrata ATCC 90030, Candida krusei ATCC 6258)
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer or microplate reader (620 nm)
-
Sterile saline (0.85%)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Perform serial twofold dilutions in RPMI-1640 medium in a separate dilution plate to create working solutions at 2x the final desired concentrations (e.g., ranging from 256 µg/mL to 0.25 µg/mL).
-
-
Inoculum Preparation:
-
Subculture fungal isolates on Sabouraud Dextrose Agar for 24-48 hours to ensure viability.[10]
-
Harvest fresh fungal cells and suspend them in sterile saline.
-
Adjust the suspension spectrophotometrically to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[8][11]
-
-
Assay Plate Inoculation:
-
Add 100 µL of the 2x compound working solutions to the wells of the 96-well assay plate.
-
Add 100 µL of the final fungal inoculum to each well. This brings the total volume to 200 µL and dilutes the compound to its final 1x concentration.
-
Include controls:
-
Growth Control: 100 µL RPMI + 100 µL inoculum (no compound).
-
Sterility Control: 200 µL RPMI only (no inoculum).
-
Positive Control: Wells with Fluconazole dilutions and inoculum.
-
-
-
Incubation & Reading:
Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of the compound against a mammalian cell line, which is essential for assessing its therapeutic window. The MTT assay, which measures metabolic activity as an indicator of cell viability, is a standard method.
Rationale: An ideal antifungal agent must exhibit selective toxicity, meaning it is potent against fungal cells but has minimal effect on host (mammalian) cells.[9] This assay quantifies that host cell toxicity.
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound stock solution (as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well, flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture mammalian cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 16-24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare 2x serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells.
-
Include a "cells only" control (medium without compound) and a "medium only" blank.
-
Incubate the plate for 24 hours in the CO₂ incubator.[6]
-
-
MTT Assay:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the viability percentage against the compound concentration (log scale) and determine the CC50 value using non-linear regression.
-
Data Interpretation and Expected Results
The primary goal is to identify compounds with low MIC values and high CC50 values. This relationship is quantified by the Selectivity Index (SI) .
Selectivity Index (SI) = CC50 / MIC
A higher SI value indicates greater selectivity for the fungal target over host cells, suggesting a wider therapeutic window and a more promising drug candidate.
Table 1: Example Antifungal and Cytotoxicity Data
| Compound | Fungal Strain | MIC (µg/mL) | Cell Line | CC50 (µg/mL) | Selectivity Index (SI) |
| 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | C. albicans | 0.5 | HEK293 | > 64 | > 128 |
| 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | C. glabrata | 1.0 | HEK293 | > 64 | > 64 |
| Fluconazole (Control) | C. albicans | 1.0[13] | HEK293 | > 100 | > 100 |
| Amphotericin B (Control) | C. albicans | 0.5[13] | HEK293 | ~2.5 | ~5 |
Note: Data for the test compound is hypothetical for illustrative purposes. Control values are representative of typical literature findings.
Conclusion
This application note provides a comprehensive framework for the initial preclinical evaluation of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole as a novel antifungal agent. By following the detailed protocols for determining in vitro efficacy (MIC) and host cell cytotoxicity (CC50), researchers can generate the critical data needed to calculate the Selectivity Index. This structured approach ensures data integrity and allows for a robust assessment of the compound's therapeutic potential, paving the way for further mechanism-of-action studies and in vivo testing.
References
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Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences. Available at: [Link]
-
Antifungal Susceptibility Testing. Thrombosis Journal. Available at: [Link]
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Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. Journal of Medicinal Chemistry. Available at: [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[5][14]imidazo[1,2-d][3][5][11]triazine Derivatives. MDPI. Available at: [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. National Center for Biotechnology Information. Available at: [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES. Available at: [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. Available at: [Link]
-
In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. Available at: [Link]
-
Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. National Center for Biotechnology Information. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
-
Prevalence and Pattern of Antifungal Drug Minimum Inhibitory Concentration (MIC) of Invasive Candidiasis and its Associated Risk. Infection and Drug Resistance. Available at: [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available at: [Link]
-
In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]
-
Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available at: [Link]
-
Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi. Available at: [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. MDPI. Available at: [Link]
-
An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology. Available at: [Link]
-
Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. Available at: [Link]
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Application Notes and Protocols for Benzimidazole Derivatives in Cancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary:
The benzimidazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential in oncology.[1] This guide provides a comprehensive overview of the application of benzimidazole derivatives in cancer research. While direct, extensive research on the specific compound 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is not available in the current scientific literature, this document will leverage data from closely related and structurally similar benzimidazole analogues to provide a robust framework for investigation.
This guide will detail the general mechanisms of action for anticancer benzimidazoles, provide protocols for evaluating their efficacy, and offer insights into the experimental design for researchers exploring this promising class of compounds. We will draw upon established methodologies and published data for compounds such as other halogenated 2-phenyl-1H-benzimidazoles to illustrate the principles and techniques applicable to novel derivatives.
Introduction to Benzimidazoles in Oncology
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[1] Its derivatives have been investigated for a multitude of therapeutic applications, with a significant focus on their anticancer properties.[1] The structural versatility of the benzimidazole system allows for substitutions at various positions, leading to a diverse range of biological activities.
Halogenated benzimidazole derivatives, in particular, have shown promise as potent anticancer agents. The introduction of halogen atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
Postulated Mechanisms of Anticancer Action for 2-(4-Bromophenyl)-Substituted Benzimidazoles
Based on extensive research on analogous compounds, the anticancer activity of 2-(4-bromophenyl)-substituted benzimidazoles is likely mediated through one or more of the following mechanisms:
-
Induction of Apoptosis: Many benzimidazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the modulation of key regulatory proteins in the apoptotic cascade.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of many anticancer agents. Benzimidazole compounds have been shown to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.[2]
-
Kinase Inhibition: Several benzimidazole derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell signaling, survival, and proliferation.[2]
The following diagram illustrates a generalized workflow for the initial in vitro screening of a novel benzimidazole compound.
Caption: A generalized workflow for the initial in vitro screening of novel benzimidazole compounds.
Experimental Protocols
The following protocols are foundational for the in vitro evaluation of novel anticancer compounds like 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
The following diagram illustrates the expected output from a flow cytometry-based apoptosis assay.
Caption: Quadrant analysis of an Annexin V/PI flow cytometry assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Data Interpretation and Further Steps
The initial screening will provide valuable information on the cytotoxic potential and the primary mechanism of cell death induced by the test compound.
Data Summary Table (Hypothetical Data for a Benzimidazole Derivative)
| Cell Line | IC50 (µM) | Primary Effect |
| MCF-7 (Breast) | 5.2 | G2/M Arrest |
| HCT116 (Colon) | 8.9 | Apoptosis |
| A549 (Lung) | 12.5 | Apoptosis |
Positive results from these initial assays warrant further investigation into the specific molecular targets of the compound. This could involve:
-
Western Blotting: To analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
Kinase Profiling: To screen the compound against a panel of kinases to identify potential targets.
-
In Vivo Studies: To evaluate the antitumor efficacy and toxicity of the compound in animal models.
Conclusion
While specific data on 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole in cancer research is currently limited, the broader class of benzimidazole derivatives represents a highly promising area for the development of novel anticancer therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this and other related compounds. The key to advancing this field lies in systematic in vitro evaluation to elucidate mechanisms of action, followed by rigorous preclinical and clinical validation.
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Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][3]imidazo[1,2-d][1][4][5]triazine Derivatives. MDPI. Available at: [Link]
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2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. Available at: [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Semantic Scholar. Available at: [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]
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2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole | C19H13BrN2 | CID 23094070. PubChem. Available at: [Link]
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In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. Available at: [Link]
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Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
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New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. National Institutes of Health. Available at: [Link]
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N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. ResearchGate. Available at: [Link]
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N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. PubMed Central. Available at: [Link]
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Benzimidazoles: From Antiproliferative to Multitargeted Anticancer Agents. ResearchGate. Available at: [Link]
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New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. MDPI. Available at: [Link]
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. SAGE Journals. Available at: [Link]
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Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. PubMed. Available at: [Link]
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In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. iMedPub. Available at: [Link]
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Application Notes & Protocols: 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole in Medicinal Chemistry
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] This guide focuses on a specific derivative, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole , providing a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for its biological evaluation. We will explore its relevance in oncology, neurodegenerative diseases, and infectious diseases, underpinned by its potential mechanisms of action as an inhibitor of key cellular enzymes like topoisomerases and Poly (ADP-ribose) polymerase (PARP). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in their discovery pipelines.
Introduction: The Significance of the Benzimidazole Core
The benzimidazole moiety, a fusion of benzene and imidazole rings, is a versatile heterocyclic scaffold that has been extensively explored in drug discovery. Its derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[2][4][5][6] The structural rigidity of the benzimidazole core, combined with its ability to participate in hydrogen bonding and π-π stacking interactions, allows it to bind effectively to a variety of biological targets.
The subject of this guide, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole , incorporates several key features:
-
The 2-Aryl Substitution: The 2-(4-bromophenyl) group is crucial for engaging with target proteins, often fitting into hydrophobic pockets. The bromine atom can act as a key interaction point and influences the molecule's electronic properties and metabolic stability.
-
The N1-Methylation: The methyl group at the N1 position blocks potential metabolic N-dealkylation and removes a hydrogen bond donor site, which can fine-tune the compound's binding affinity, selectivity, and pharmacokinetic properties.
This guide provides the necessary protocols to synthesize and evaluate this compound, paving the way for further lead optimization and development.
Synthesis Protocol: Phillips-Ladenburg Condensation
The most direct and widely adopted method for synthesizing 2-aryl-1-alkyl-benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an N-substituted o-phenylenediamine with an aromatic aldehyde. The following protocol outlines the synthesis of the title compound.
Rationale for Experimental Choices
-
Starting Materials: N¹-methylbenzene-1,2-diamine is chosen to introduce the required N1-methyl group on the benzimidazole core. 4-Bromobenzaldehyde provides the 2-aryl substituent.
-
Catalyst/Oxidant: Sodium metabisulfite (Na₂S₂O₅) is a common and effective condensing agent that also acts as an in-situ oxidizing agent to facilitate the cyclization and aromatization to the final benzimidazole product.
-
Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and is easy to remove during work-up.
-
Purification: Column chromatography is the standard method for purifying organic compounds, ensuring high purity of the final product, which is critical for accurate biological testing.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Step-by-Step Synthesis Protocol
Materials and Reagents:
-
N¹-methylbenzene-1,2-diamine (1.0 eq)
-
4-Bromobenzaldehyde (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve N¹-methylbenzene-1,2-diamine (e.g., 1.22 g, 10 mmol) and 4-bromobenzaldehyde (1.85 g, 10 mmol) in 40 mL of ethanol.
-
Addition of Reagent: To the stirred solution, add sodium metabisulfite (2.28 g, 12 mmol).
-
Reflux: Equip the flask with a condenser and reflux the mixture with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. A precipitate may form.
-
Neutralization: Carefully neutralize the aqueous mixture by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to yield the pure product as a solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications & Potential Mechanisms of Action
The 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole scaffold is a versatile candidate for targeting several disease pathways.
Anticancer Activity
Benzimidazole derivatives are widely investigated as anticancer agents due to their ability to interfere with multiple oncogenic pathways.[7][8][9]
-
Topoisomerase I Inhibition: Many benzimidazoles function as DNA minor groove binders and can inhibit topoisomerase I (Topo I).[7][10] Topo I is a critical enzyme that resolves DNA supercoiling during replication and transcription. Its inhibition by small molecules traps the enzyme-DNA cleavage complex, leading to double-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.[10]
-
PARP Inhibition: The benzimidazole carboxamide scaffold is a key component of several potent Poly (ADP-ribose) Polymerase (PARP) inhibitors, including the clinical candidate Veliparib.[11] PARP enzymes, particularly PARP-1, are central to the base excision repair (BER) pathway for single-strand DNA breaks. Inhibiting PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., BRCA1/2 mutations) leads to a synthetic lethal phenotype, where the accumulation of unresolved DNA damage causes cell death.[12][13]
-
Kinase Inhibition: Substituted benzimidazoles have been identified as inhibitors of various protein kinases, such as EGFR and HER2, which are often overexpressed or hyperactivated in cancer.[4] By blocking the ATP-binding site of these kinases, they can halt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[9]
Caption: Simplified pathway of PARP inhibition leading to synthetic lethality in BRCA-deficient cells.
Neurodegenerative Diseases
Recent studies have implicated benzimidazole derivatives in targeting pathways relevant to Alzheimer's disease (AD). Specifically, they have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme that binds to the amyloid-beta (Aβ) peptide and is involved in neurosteroid metabolism.[14] Inhibition of this enzyme is a potential therapeutic strategy to mitigate Aβ-induced neurotoxicity and restore neurosteroid homeostasis in the brain.[14]
Antimicrobial Activity
The benzimidazole scaffold is present in several FDA-approved antifungal and anthelmintic drugs.[3] Its derivatives are known to possess broad-spectrum antibacterial and antifungal activity.[2][5][6][15] The proposed mechanisms often involve the disruption of microbial-specific processes, such as microtubule synthesis, or inhibition of essential enzymes, making them attractive candidates for developing new anti-infective agents to combat rising drug resistance.[2]
Protocols for Biological Evaluation
To assess the therapeutic potential of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole , a series of well-defined in vitro assays are required.
General Workflow for In Vitro Screening
Caption: A generalized workflow for the initial in vitro evaluation of a novel compound.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration at which the compound inhibits cell growth by 50% (GI₅₀ or IC₅₀). It measures the metabolic activity of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the title compound in culture medium from a 10 mM DMSO stock. Add 100 µL of the diluted compound to the wells (final concentrations ranging from 0.01 µM to 100 µM). Include wells with a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Topoisomerase I DNA Relaxation Assay
This assay directly measures the inhibitory effect of the compound on Topo I enzymatic activity.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. When the reaction products are run on an agarose gel, the relaxed and supercoiled forms of the plasmid migrate at different rates and can be distinguished. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (20 µL total volume):
-
10X Topo I Assay Buffer (2 µL)
-
Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg)
-
Test compound (at various concentrations) or vehicle (DMSO)
-
Human Topoisomerase I enzyme (1-2 units)
-
Nuclease-free water to make up the volume.
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of stop buffer/loading dye (containing SDS and EDTA).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel at ~80-100V until adequate separation is achieved.
-
Visualization: Visualize the DNA bands under UV light. The supercoiled DNA (faster migrating) and relaxed DNA (slower migrating) will be clearly visible.
-
Analysis: Compare the bands from the compound-treated lanes to the positive (enzyme, no inhibitor) and negative (no enzyme) controls. Effective inhibition is indicated by a higher proportion of supercoiled DNA.
Protocol 3: PARP-1 Inhibition Assay (HT Colorimetric)
This protocol is based on a commercially available assay kit, providing a high-throughput method to quantify PARP-1 inhibition.
Principle: An ELISA-based assay where a 96-well plate is coated with histones. PARP-1 enzyme is added along with biotin-containing NAD⁺ (its substrate) and DNA. Activated PARP-1 transfers biotinylated ADP-ribose moieties to the histones. The amount of incorporated biotin, which is inversely proportional to PARP-1 inhibition, is quantified using a Streptavidin-HRP conjugate and a colorimetric substrate (TMB).
Procedure:
-
Reagent Preparation: Reconstitute and dilute all kit components (PARP-1 enzyme, activated DNA, biotinylated NAD⁺, buffers) as per the manufacturer's instructions.
-
Reaction: To the histone-coated wells, add the reaction buffer, the test compound (at various concentrations), a known PARP inhibitor (e.g., Olaparib) as a positive control, and the PARP-1 enzyme/DNA mix.
-
Initiation: Start the reaction by adding the biotinylated NAD⁺. Incubate for 60 minutes at room temperature.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unincorporated reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate and incubate in the dark for 15-30 minutes until a blue color develops.
-
Stopping Reaction: Add the stop solution (e.g., 0.5 M H₂SO₄), which will turn the color to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Data Presentation
Quantitative results from in vitro assays should be tabulated for clear comparison. The following is a representative table of potential cytotoxicity data.
Table 1: Representative Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | HEK-293 (Normal) |
| 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | 9.5 ± 0.8 | 12.3 ± 1.1 | 10.2 ± 0.9 | >100 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 | 5.4 ± 0.6 |
Data are hypothetical and for illustrative purposes only. Values represent the mean ± standard deviation from three independent experiments.
References
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Synthesis, Characterization, and Antifungal Activity of Novel Benzo[16][17]imidazo[1,2-d][1][4][16]triazine Derivatives. MDPI. Available from: [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available from: [Link]
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Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available from: [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Semantic Scholar. Available from: [Link]
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2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole. PubChem. Available from: [Link]
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2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. Available from: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available from: [Link]
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Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. PubMed. Available from: [Link]
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Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PubMed Central. Available from: [Link]
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An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. MDPI. Available from: [Link]
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Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PubMed Central. Available from: [Link]
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Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. PubMed. Available from: [Link]
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Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. Available from: [Link]
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Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. Available from: [Link]
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Recent Progress of the research on the benzimidazole PARP-1 inhibitors. ResearchGate. Available from: [Link]
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Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. Available from: [Link]
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Experimental anticancer activity of the imidazole-based... ResearchGate. Available from: [Link]
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Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. PubMed Central. Available from: [Link]
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Imidazole: chemistry, synthesis, properties, industrial applications, and biological and medicinal applications. ResearchGate. Available from: [Link]
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Continuous flow synthesis of substituted benzimidazoles by enzyme-electrochemical cascade method. The Royal Society of Chemistry. Available from: [Link]
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Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. PubMed Central. Available from: [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available from: [Link]
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Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. Available from: [Link]
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Synthesis and characterization of 2-(4-bromophenyl)-1H- benz. TSI Journals. Available from: [Link]
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available from: [Link]
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Study of some benzimidazole compounds as antibacterial and antifungal agents. ResearchGate. Available from: [Link]
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Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available from: [Link]
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Application Notes & Protocols: Characterizing 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole in Cell-Based Assays
Introduction: The Promise of a Privileged Scaffold
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[2][3] Within this class, 2-aryl substituted benzimidazoles have garnered significant attention as potent modulators of critical cellular pathways, particularly those involved in cancer progression. Many derivatives have been shown to function as inhibitors of key oncogenic kinases, such as VEGFR, EGFR, and BRAF, thereby disrupting tumor growth, angiogenesis, and survival.[4][5]
This document provides a comprehensive guide for the initial characterization of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole (hereafter referred to as Cpd-BMBI), a novel investigational compound. We present a strategic workflow and detailed protocols for cell-based assays designed to evaluate its cytotoxic potential and elucidate its primary mechanism of action. The methodologies described herein are tailored for researchers in oncology and drug discovery, providing a robust framework for assessing the therapeutic promise of new benzimidazole-based entities.
Compound Handling and Physicochemical Profile
Proper handling and solubilization of Cpd-BMBI are critical for reproducible and accurate experimental results. Based on its structure and data from analogous compounds, a preliminary physicochemical profile has been established.
| Property | Estimated Value | Rationale / Note |
| Molecular Formula | C₁₄H₁₁BrN₂ | Calculated from structure. |
| Molecular Weight | 287.16 g/mol | Calculated from structure. |
| XLogP3 | ~4.5 - 5.5 | Estimated based on similar structures[6]; indicates high hydrophobicity. |
| Solubility | Poor in aqueous media | Expected due to high XLogP. Soluble in organic solvents like DMSO and DMF. |
| Appearance | Off-white to light yellow solid | Typical for this class of compounds.[7] |
Protocol: Preparation of Master Stock Solution
-
Safety First: Cpd-BMBI is an investigational chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. GHS hazard statements for similar compounds include skin, eye, and respiratory irritation.[6]
-
Weighing: Accurately weigh the desired amount of Cpd-BMBI powder in a sterile microcentrifuge tube.
-
Solubilization: Add sterile, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a high-concentration master stock, typically 10-50 mM. Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the master stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions by diluting the master stock in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Proposed Mechanism of Action: Kinase Inhibition-Mediated Apoptosis
Based on extensive literature on 2-aryl benzimidazoles, we hypothesize that Cpd-BMBI exerts its anticancer effects by inhibiting one or more receptor tyrosine kinases (RTKs) crucial for tumor cell proliferation and survival.[4][8] Inhibition of these upstream kinases disrupts downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT), ultimately culminating in the induction of programmed cell death (apoptosis). The workflow below outlines the strategy to test this hypothesis, starting with a broad assessment of cytotoxicity and progressing to specific mechanistic assays.
Figure 1. A two-phase experimental workflow for characterizing Cpd-BMBI.
The proposed signaling cascade leading to apoptosis is visualized below. This model provides the rationale for selecting specific endpoints in the mechanistic assays, such as the analysis of Bcl-2 family proteins and PARP cleavage.
Figure 2. Proposed signaling pathway for Cpd-BMBI-induced apoptosis.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using WST-1 Assay
This assay quantitatively measures cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells, allowing for a straightforward colorimetric readout.[9][10]
A. Materials
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous control line (e.g., HEK-293).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Cpd-BMBI stock solution (10 mM in DMSO).
-
Positive control (e.g., Doxorubicin, 1 mM stock).
-
WST-1 Reagent (e.g., from Sigma-Aldrich/Merck, Roche).[11]
-
Sterile 96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 440-480 nm.
B. Procedure
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of Cpd-BMBI in culture medium. A typical final concentration range would be 0.1 µM to 100 µM. Also prepare 2X solutions for your vehicle control (medium with 0.2% DMSO) and positive control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 2X compound dilutions (final volume 100 µL, final DMSO concentration 0.1%).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. Monitor the color change in the vehicle control wells. The reaction should be stopped when the absorbance is between 1.0 and 2.0.
-
Measurement: Shake the plate gently for 1 minute and measure the absorbance at ~450 nm (test wavelength) and ~620 nm (reference wavelength).
-
Data Analysis:
-
Subtract the reference absorbance from the test absorbance.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).
-
C. Expected Results & Data Presentation The experiment should yield dose-dependent inhibition of cell viability for Cpd-BMBI in sensitive cell lines.
| Cell Line | Cpd-BMBI IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast) | [Experimental Value] | [Experimental Value] |
| A549 (Lung) | [Experimental Value] | [Experimental Value] |
| HepG2 (Liver) | [Experimental Value] | [Experimental Value] |
| HEK-293 (Normal) | [Experimental Value] | [Experimental Value] |
A higher IC₅₀ value in the non-cancerous cell line relative to the cancer lines would indicate some level of tumor selectivity.
Protocol 2: Mechanistic Assay - Western Blot for Apoptotic Markers
This protocol validates whether the cytotoxicity observed is due to apoptosis by detecting the cleavage of PARP, a hallmark of caspase-3 activation, and changes in the expression of key Bcl-2 family proteins.[12][13]
A. Materials
-
Cell line(s) that showed sensitivity in the WST-1 assay.
-
6-well cell culture plates.
-
Cpd-BMBI and positive control (e.g., Staurosporine, 1 µM).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Primary Antibodies: Rabbit anti-Cleaved PARP (Asp214), Rabbit anti-Bcl-2, Rabbit anti-Bax, Mouse anti-β-Actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-Rabbit IgG, HRP-conjugated anti-Mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
B. Procedure
-
Cell Seeding & Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with vehicle (0.1% DMSO), Cpd-BMBI (at its determined IC₅₀ and 2x IC₅₀ concentrations), and Staurosporine (1 µM) for a relevant time point (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins on a 10-12% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to the β-Actin loading control.
C. Expected Results Compared to the vehicle control, cells treated with Cpd-BMBI are expected to show:
-
An increase in the 89 kDa cleaved PARP fragment.
-
A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
An increase in the expression of the pro-apoptotic protein Bax. These results would strongly support the hypothesis that Cpd-BMBI induces apoptosis via the intrinsic mitochondrial pathway.
References
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Guan, A., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[6][14]imidazo[1,2-d][7][14][15]triazine Derivatives. Molecules. Available at: [Link]
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Piatkowska-Bochenska, J., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. Available at: [Link]
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Piatkowska-Bochenska, J., et al. (2023). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. Available at: [Link]
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Li, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole. National Center for Biotechnology Information. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]
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Al-Ostath, I. A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules. Available at: [Link]
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Noolvi, M. N., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Pharmaceuticals. Available at: [Link]
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El-Sayed, N. N. E., et al. (2023). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. Available at: [Link]
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Al-Warhi, T., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules. Available at: [Link]
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Kanev, K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available at: [Link]
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Maccioni, E., et al. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
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Al-Warhi, T., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. ResearchGate. Available at: [Link]
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BMG LABTECH. (n.d.). A PARP inhibitor was screened to block PARP activity. BMG LABTECH. Available at: [Link]
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Al-Ostath, I. A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Semantic Scholar. Available at: [Link]
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Kaur, H., et al. (2017). Imidazole: Having Versatile Biological Activities. Journal of Chemistry. Available at: [Link]
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Maccioni, E., et al. (2014). Benzimidazole Derivatives as Kinase Inhibitors. ResearchGate. Available at: [Link]
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Al-Azzawi, A. M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. Available at: [Link]
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BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)-1-methyl-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing. Available at: [Link]
-
Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]
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Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole... ResearchGate. Available at: [Link]
-
Al-Ostath, I. A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health. Available at: [Link]
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Sarı, M. (2019). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Training and Research Hospital Medical Journal. Available at: [Link]
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Medisetty, R., & Chen, C. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. Available at: [Link]
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American Elements. (n.d.). 2-(4-Bromophenyl)-1H-benzo[d]imidazole. American Elements. Available at: [Link]
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Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. DNA Repair. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl-. Cheméo. Available at: [Link]
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Mastering the Purification of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole: A Guide for Researchers
For researchers and professionals in drug development, the purity of a compound is paramount. This guide provides a detailed exploration of purification techniques for the heterocyclic compound 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole . This benzimidazole derivative is of interest in medicinal chemistry, and obtaining it in a highly pure form is a critical step for accurate biological evaluation and further synthetic transformations. This document will delve into the principles and practical protocols for recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), offering insights into the rationale behind procedural choices to empower researchers in their purification endeavors.
Introduction to the Compound and the Imperative of Purification
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole belongs to the benzimidazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. The synthesis of this and similar molecules often results in a crude product containing unreacted starting materials, reagents, and side products. These impurities can interfere with downstream applications, leading to erroneous biological data and irreproducible results. Therefore, robust purification is not merely a suggestion but a necessity for scientific integrity.
The primary impurities in the synthesis of 2-aryl-1-methyl-benzimidazoles typically arise from the condensation reaction between an N-methyl-o-phenylenediamine derivative and a substituted benzaldehyde. Potential contaminants include unreacted N-methyl-o-phenylenediamine, 4-bromobenzaldehyde, and intermediates of the cyclization reaction. The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.
Physicochemical Properties of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
A thorough understanding of the compound's physical and chemical properties is fundamental to designing an effective purification strategy.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₁₄H₁₁BrN₂ | - |
| Molecular Weight | 287.16 g/mol | - |
| Appearance | Likely a solid at room temperature. | Based on related benzimidazole structures. |
| Melting Point | Not definitively reported. Expected to be in the range of 120-170 °C. | Melting points of similar compounds: 2-(4-Bromophenyl)-1-ethyl-1H-benzo[d]imidazole (crystals obtained from ethanol)[1], 2-((1-(4-Bromophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole (225.7–227.7 °C)[2], 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine (recrystallized from ethanol, m.p. 124–125 °C)[3]. Experimental determination is crucial. |
| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Sparingly soluble in nonpolar solvents like hexane. | Benzimidazoles are typically soluble in polar solvents[4]. Ethanol has been used for recrystallization of a similar compound[1]. |
Purification Workflow Overview
The selection of a purification strategy is a sequential process, often starting with simpler, bulk methods and progressing to more refined techniques for achieving high purity.
Caption: General purification workflow for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Technique 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.
Principle of Recrystallization
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).
Solvent Selection
The choice of solvent is critical for successful recrystallization. Based on the properties of similar benzimidazole derivatives, the following solvents are recommended for screening:
| Solvent/Solvent System | Rationale |
| Ethanol | Has been successfully used for the crystallization of a similar ethyl-substituted benzimidazole[1]. |
| Methanol/Water | A polar solvent system that can be fine-tuned by adjusting the water content to achieve optimal solubility characteristics. |
| Ethyl Acetate/Hexane | A less polar system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until turbidity is observed, followed by cooling. |
| Isopropanol | Another alcohol with slightly different polarity compared to ethanol and methanol. |
Detailed Protocol for Recrystallization
-
Dissolution: In a flask, add the crude 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole and a small amount of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to the boiling point of the solvent. Add more solvent portion-wise until the solid completely dissolves. Causality: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing the yield of the recrystallized product.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the glassware prevents premature crystallization of the product.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities. Causality: Using cold solvent minimizes the loss of the desired product, which is less soluble at lower temperatures.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and analyze by an appropriate method (e.g., TLC, HPLC, or NMR) to assess purity. A sharp melting point close to the literature value (when available) is indicative of high purity.
Technique 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Principle of Column Chromatography
A stationary phase (typically silica gel or alumina) is packed into a column. The crude mixture is loaded onto the top of the column and a solvent or mixture of solvents (the mobile phase) is passed through the column. Compounds with a stronger affinity for the stationary phase will move down the column more slowly, while compounds that are more soluble in the mobile phase will move faster, leading to separation.
Experimental Parameters
| Parameter | Recommended Choice | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica gel is a polar adsorbent suitable for separating moderately polar compounds like benzimidazoles from less polar or more polar impurities. |
| Mobile Phase (Eluent) | Gradients of Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | These solvent systems offer a good polarity range for eluting benzimidazole derivatives. Starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity allows for the separation of compounds with different polarities. A common starting point for similar compounds is a 20:1 petroleum ether/ethyl acetate mixture[5]. |
Detailed Protocol for Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack uniformly, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column. Causality: Loading the sample in a narrow band is crucial for achieving good separation.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions in test tubes or other suitable containers.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). Causality: This allows for the elution of more strongly adsorbed compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Purity Assessment: Analyze the resulting solid by an appropriate method (e.g., HPLC or NMR) to confirm its purity and identity.
Sources
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- 3. mdpi.com [mdpi.com]
- 4. 176961-54-9|2-(4-Bromophenyl)-1-methyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 5. americanelements.com [americanelements.com]
Application Notes and Protocols for the Analytical Quantification of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Foreword for the Researcher
This document provides a comprehensive guide to the analytical quantification of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, a molecule of significant interest in contemporary drug discovery and materials science. As researchers and drug development professionals, the ability to accurately and reliably quantify this and related compounds is paramount for ensuring the quality, efficacy, and safety of potential therapeutic agents and advanced materials. The following application notes and protocols for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are designed to be both practical and scientifically robust. They are grounded in established chromatographic principles and validated against internationally recognized standards, such as those set forth by the International Council for Harmonisation (ICH).[1][2][3][4] Beyond mere procedural steps, this guide delves into the rationale behind the methodological choices, empowering the user to not only replicate the described methods but also to adapt and troubleshoot them as needed.
Physicochemical Properties and Analytical Considerations
Before delving into specific analytical methods, a foundational understanding of the physicochemical properties of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is crucial for methodical development.
Structure:
Key Physicochemical Characteristics:
| Property | Value/Information | Source |
| Molecular Formula | C₁₄H₁₁BrN₂ | Derived |
| Molecular Weight | 287.16 g/mol | Derived |
| Appearance | Expected to be a solid | [5] |
| Solubility | Likely soluble in organic solvents like methanol, acetonitrile, and DMSO.[6] | [7] |
| UV Absorbance | The benzimidazole core and the bromophenyl substituent are strong chromophores, suggesting good UV absorbance for detection.[8][9][10] | N/A |
| Polarity | The molecule possesses moderate polarity due to the imidazole group, but the bromophenyl and methyl groups contribute to its hydrophobicity. | N/A |
These properties indicate that reversed-phase HPLC with UV detection will be a highly suitable quantitative technique. The aromatic nature of the compound also lends itself to straightforward visualization on TLC plates using UV light.[11][12]
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This section details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the accurate quantification of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Rationale for Methodological Choices
-
Reversed-Phase Chromatography: Given the moderate polarity and presence of hydrophobic regions in the analyte, a reversed-phase stationary phase (e.g., C8 or C18) is the logical choice.[13][14] A C8 column is selected here to provide a good balance between retention and analysis time, mitigating the potential for excessive retention that might be seen with a C18 column for this relatively hydrophobic molecule.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard for RP-HPLC.[15] Acetonitrile is often preferred for its lower viscosity and UV transparency. A phosphate buffer is chosen to maintain a consistent pH, which is critical for reproducible retention times of ionizable compounds like benzimidazoles.
-
Isocratic Elution: For routine quality control and quantification of a single analyte, an isocratic method (constant mobile phase composition) is preferable due to its simplicity, robustness, and shorter run-to-run equilibration times compared to gradient elution.
-
UV Detection: The conjugated aromatic system of the benzimidazole and bromophenyl rings is expected to exhibit strong UV absorbance, making a UV detector a sensitive and cost-effective choice for quantification.[8][10] The detection wavelength will be selected based on the absorbance maximum of the analyte.
HPLC Workflow Diagram
Caption: HPLC workflow for the quantification of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
C8 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile and water.
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Orthophosphoric acid.
-
Reference standard of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole (purity >99%).
Procedure:
-
Mobile Phase Preparation (70:30 Acetonitrile:Phosphate Buffer, pH 3.2):
-
Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH of the buffer to 3.2 using orthophosphoric acid.
-
Mix 700 mL of acetonitrile with 300 mL of the pH 3.2 phosphate buffer.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C8 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ (pH 3.2) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~300 nm (to be confirmed by UV scan) |
| Run Time | Approximately 10 minutes |
-
Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards, followed by the sample solutions.
-
Integrate the peak area of the analyte in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve.
-
Method Validation (ICH Q2(R1) Guidelines)
To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines.[3] The following parameters should be assessed:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Assess the linearity of the method over the desired concentration range (e.g., 0.5-50 µg/mL) by analyzing the calibration standards. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determine the recovery of the analyte by spiking a placebo or a known sample with known amounts of the standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of a sample at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment. The relative standard deviation (RSD) should typically be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability under normal variations.
Thin-Layer Chromatography (TLC) Method for Qualitative Analysis
TLC is a rapid and cost-effective technique for the qualitative assessment of the purity of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, for monitoring reaction progress, and for identifying the compound in a mixture.
Rationale for Methodological Choices
-
Stationary Phase: Silica gel is a versatile and commonly used stationary phase for the separation of moderately polar compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate) is typically used. The ratio of these solvents can be adjusted to achieve optimal separation and an appropriate retention factor (Rf) value (ideally between 0.3 and 0.7).
-
Visualization: The aromatic nature of the analyte makes it readily visible under UV light (254 nm) on TLC plates containing a fluorescent indicator.[11][12] Iodine vapor can also be used as a general-purpose stain for organic compounds.[16]
TLC Workflow Diagram
Caption: TLC workflow for the qualitative analysis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Detailed TLC Protocol
Materials:
-
Silica gel 60 F₂₅₄ TLC plates.
-
TLC developing chamber with a lid.
-
Capillary tubes for spotting.
-
Hexane and ethyl acetate (analytical grade).
-
UV lamp (254 nm).
-
Iodine chamber (optional).
-
Reference standard of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Procedure:
-
Preparation of Developing Solvent:
-
Prepare a mixture of hexane and ethyl acetate. A starting ratio of 7:3 (v/v) is recommended. The polarity can be adjusted as needed to achieve the desired Rf value.
-
-
TLC Plate Preparation:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
-
Sample Application:
-
Dissolve a small amount of the sample and the reference standard in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot small amounts of the sample and standard solutions onto the baseline, ensuring the spots are small and do not spread.
-
-
Development:
-
Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to aid in solvent vapor saturation. Cover the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The aromatic compound will appear as a dark spot against a fluorescent background.
-
Circle the spots with a pencil.
-
(Optional) Place the plate in an iodine chamber for further visualization. The compound will appear as a brown spot.
-
Calculate the Rf value for the sample and the standard:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Compare the Rf value and appearance of the sample spot to that of the reference standard for identification. The presence of additional spots in the sample lane indicates impurities.
-
Summary and Concluding Remarks
The HPLC and TLC methods detailed in this guide provide a robust framework for the quantitative and qualitative analysis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. The HPLC method, when fully validated, is suitable for use in a regulated environment for quality control and stability testing. The TLC method serves as a rapid and invaluable tool for routine purity checks and reaction monitoring in a research and development setting. Adherence to these protocols and the underlying scientific principles will ensure the generation of accurate, reliable, and reproducible analytical data, which is the cornerstone of sound scientific research and drug development.
References
-
Semantic Scholar. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[13][17]imidazo[1,2-d][17][18][19]triazine Derivatives. Retrieved from [Link]
-
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Taylor & Francis Online. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
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Application Note & Protocols: 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. This guide provides a comprehensive experimental framework for the synthesis, characterization, and in vitro biological evaluation of a specific derivative, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. We present a detailed, field-tested protocol for its chemical synthesis via condensation, followed by rigorous methods for its structural confirmation. Furthermore, this document outlines protocols for assessing its potential as an anticancer agent, including a primary cytotoxicity screen using the MTT assay and a mechanistic follow-up assay for apoptosis detection via Annexin V staining. This guide is intended for researchers in chemical biology and drug discovery, providing the technical causality and procedural detail necessary for successful replication and further investigation.
Chemical Synthesis and Characterization
The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde.[1][2] This method, often referred to as the Phillips-Ladenburg synthesis, is robust, high-yielding, and tolerates a wide variety of functional groups. For the target compound, N-methyl-o-phenylenediamine is condensed with 4-bromobenzaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (via oxidation, often by air) to yield the stable benzimidazole ring system.
Caption: Workflow for the synthesis and purification of the target compound.
Protocol 1.1: Synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Rationale: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction, without being overly aggressive. The reaction is typically self-catalyzing or may be facilitated by trace acid. The product is poorly soluble in cold aqueous solutions, allowing for simple precipitation during workup. Recrystallization is a highly effective method for purifying such crystalline organic solids.
Materials:
-
N-methyl-o-phenylenediamine (1.0 eq)
-
4-Bromobenzaldehyde (1.0 eq)[3]
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Beakers, Buchner funnel, and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-methyl-o-phenylenediamine (e.g., 1.22 g, 10 mmol) in 30 mL of absolute ethanol.
-
Add 4-bromobenzaldehyde (e.g., 1.85 g, 10 mmol) to the solution.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Expert Tip: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the aldehyde spot indicates reaction completion.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing 100 mL of ice-cold water while stirring. A precipitate should form immediately.
-
Continue stirring for 15-20 minutes in an ice bath to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with two portions of cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to room temperature, then place in an ice bath to induce crystallization.
-
Filter the pure crystals, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.
Characterization Data
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis and physical property measurement.
| Property | Expected Value | Justification / Reference |
| Molecular Formula | C₁₄H₁₁BrN₂ | Calculated from structure. |
| Molecular Weight | 287.16 g/mol | Calculated from formula. |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds.[4] |
| Melting Point | ~225-228 °C | Based on similar structures.[4] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~3.8 (s, 3H, N-CH₃), 7.2-7.8 (m, 8H, Ar-H) | The N-methyl singlet is characteristic. Aromatic protons appear as complex multiplets.[4] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~31 (N-CH₃), 110-155 (Ar-C and C=N) | N-methyl carbon is upfield. Multiple aromatic signals and a downfield imine carbon are expected.[4] |
| Mass Spec (ESI) | m/z 287/289 [M+H]⁺ | Shows the characteristic isotopic pattern for a single bromine atom. |
Protocols for Biological Evaluation: Anticancer Screening
Scientific Rationale: The benzimidazole core is a key component of numerous approved anticancer drugs (e.g., Bendamustine). Its ability to act as a bioisostere for natural purines allows it to interact with various biological targets. The inclusion of a 4-bromophenyl group can enhance biological activity through increased lipophilicity and the potential for halogen bonding interactions with target proteins.[5] Therefore, screening 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole for cytotoxicity against cancer cell lines is a logical first step in evaluating its therapeutic potential.[6]
Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in water.[7] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2, or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-channel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow cells to attach.
-
Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Exposure: Incubate the treated plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate for another 4 hours at 37 °C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2.2: Apoptosis Detection (Annexin V-FITC/PI Assay)
Principle: If a compound is found to be cytotoxic, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is characterized by specific morphological and biochemical changes. One of the earliest is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[8] Flow cytometry analysis of cells stained with both allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Cellular states distinguished by Annexin V and Propidium Iodide staining.
Materials:
-
Cells treated with the test compound (at its IC₅₀ concentration)
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free EDTA. Combine all cells from each well into a FACS tube.
-
Washing: Centrifuge the cells (e.g., at 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Use FITC (FL1) and PI (FL2) channels to detect the stained cell populations. The results will allow for the quantification of cells in each quadrant: live (lower-left), early apoptotic (lower-right), late apoptotic (upper-right), and necrotic (upper-left).
Safety and Handling
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. 4-Bromobenzaldehyde is a skin and eye irritant.[9] Handle all organic solvents in a well-ventilated fume hood. The cytotoxicity of the final compound is under investigation; handle with care as a potentially hazardous substance. Dispose of all chemical and biohazardous waste according to institutional guidelines.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link]
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Li, P., et al. (2021). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[9][10]imidazo[1,2-d][4][10][11]triazine Derivatives. Molecules. [Link]
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Wang, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]
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Kumar, K. S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives as potential anti-tubercular agents. RSC Advances. [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole. National Center for Biotechnology Information. [Link]
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Gattermann, L., & Wieland, H. (1932). p-BROMOBENZALDEHYDE. Organic Syntheses. [Link]
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Ahmad, I., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
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Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]
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Wang, H., et al. (2022). Synthesis of N-Methyl-o-phenylenediamine-Bridged Bis(phenolato) Lanthanide Alkoxides and Their Catalytic Performance for the (Co)Polymerization of rac-Butyrolactone and l-Lactide. Inorganic Chemistry. [Link]
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Iannazzo, D., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. [Link]
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Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
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Sharma, D., et al. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry. [Link]
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H.S. Yathirajan, et al. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]
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Yathirajan, H. S., et al. (2020). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and data-driven optimization strategies to help you maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic strategy for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole?
The most reliable and widely adopted method is a two-step sequence. First, the benzimidazole core is constructed via the Phillips-Ladenburg condensation of o-phenylenediamine and 4-bromobenzaldehyde.[1][2] This reaction forms the intermediate, 2-(4-bromophenyl)-1H-benzo[d]imidazole. The second step involves the selective N-methylation of this intermediate to yield the final product.[3] This stepwise approach allows for better control and purification of intermediates, generally leading to higher overall yields compared to a one-pot synthesis.
Q2: Which reaction parameters are most critical for maximizing yield in the initial condensation step?
The critical parameters for the condensation step are the choice of catalyst, solvent, and reaction temperature. The reaction involves the formation of a Schiff base intermediate followed by cyclization and oxidative aromatization.[4] Traditional methods often required high temperatures and strong acids, which can lead to side products and low yields.[5] Modern approaches utilize milder catalysts like p-toluenesulfonic acid (p-TsOH) or oxidative systems such as H₂O₂/HCl, which can proceed at lower temperatures and provide cleaner reaction profiles and higher yields.[4][6]
Q3: Why can N-methylation be challenging, and what determines its success?
The success of the N-methylation step hinges on achieving selective mono-alkylation while avoiding the formation of over-alkylated quaternary benzimidazolium salts. Key factors include the choice of base, methylating agent, and solvent. A moderately strong, non-nucleophilic base is required to deprotonate the benzimidazole NH, rendering it nucleophilic. The concentration of the methylating agent and reaction time must be carefully controlled to prevent the second alkylation event. Polar aprotic solvents like DMF or acetonitrile are typically preferred as they effectively solvate the ions involved without interfering with the reaction.
Troubleshooting Guide: Common Synthesis Issues
Problem Area 1: Low Yield of 2-(4-Bromophenyl)-1H-benzo[d]imidazole (Intermediate)
Q: My initial condensation reaction is giving me a low yield (<60%). What are the likely causes and how can I fix it?
A: Low yield in this step is a frequent issue and can be traced to several factors. A systematic approach to troubleshooting is essential.[7]
-
Causality & Explanation: The condensation of o-phenylenediamine with an aldehyde is an equilibrium-driven process that requires the removal of water and subsequent oxidation to form the aromatic benzimidazole ring. Incomplete reaction, side-product formation, or product degradation can all suppress the yield.
-
Incomplete Dehydration: If the water formed during the initial imine formation is not effectively removed or sequestered, the equilibrium may not favor product formation.
-
Oxidant Issues: The final step is an oxidative cyclodehydrogenation. If the oxidant is too harsh, it can lead to undesired side products or degradation. If it's too weak or absent (relying only on atmospheric oxygen), the conversion will be slow and incomplete.[6]
-
Side Reactions: Under strongly acidic or high-temperature conditions, polymerization of the aldehyde or diamine can occur. Additionally, the reaction can sometimes produce 1,2-disubstituted benzimidazoles if an excess of aldehyde is used under certain catalytic conditions.[8]
-
-
Actionable Solutions:
-
Catalyst Optimization: If using a classical approach with a strong mineral acid, consider switching to a milder, more efficient catalyst like p-TsOH, which has been shown to give high yields.[4] Alternatively, an oxidative system like H₂O₂/HCl in acetonitrile at room temperature is highly effective and minimizes thermal degradation.[6]
-
Reaction Conditions: Consider microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the formation of thermal decomposition byproducts.[6][9]
-
Reagent Purity: Ensure the 4-bromobenzaldehyde is free from the corresponding carboxylic acid, as this impurity will not react under these conditions. The o-phenylenediamine should be of high purity, as oxidation impurities can impart color and interfere with the reaction. Using o-phenylenediamine dihydrochloride can sometimes lead to cleaner reactions.[6]
-
Atmosphere: While some protocols rely on air oxidation, performing the reaction under a gentle stream of air or in the presence of a mild oxidant can significantly improve the rate and completeness of the final aromatization step.
-
Problem Area 2: Incomplete N-Methylation or Formation of Side Products
Q: I'm seeing unreacted starting material and/or a new spot on my TLC that I suspect is a quaternary salt. How do I achieve clean, complete mono-methylation?
A: This is a classic challenge in heterocyclic chemistry. Achieving complete conversion without over-alkylation requires a careful balance of reagents and conditions.
-
Causality & Explanation:
-
Incomplete Deprotonation: The pKa of the benzimidazole N-H is approximately 13.2. If the base used is not strong enough to achieve significant deprotonation (e.g., using a weak base like triethylamine), the reaction will be slow and incomplete. Stronger bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are more effective.
-
Over-methylation: The product, 2-(4-bromophenyl)-1-methyl-1H-benzo[d]imidazole, is still nucleophilic at the N3 position and can be alkylated a second time by the methylating agent to form a charged benzimidazolium salt. This is more likely to happen if an excess of the methylating agent is used or if the reaction is run for too long.
-
-
Actionable Solutions:
-
Choice of Base and Solvent: Use a reliable base/solvent system. K₂CO₃ in DMF or acetonitrile is a robust and common choice that is effective without being overly harsh. For a faster reaction, NaH in dry DMF can be used, but requires stricter anhydrous conditions.
-
Control Stoichiometry: Use a slight excess of the base (e.g., 1.2-1.5 equivalents) to ensure full deprotonation. Crucially, use the methylating agent (e.g., methyl iodide) in a controlled amount, typically starting with 1.05-1.1 equivalents. Add the methylating agent slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.
-
Monitor the Reaction: Follow the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, work up the reaction promptly to prevent the formation of the quaternary salt.
-
Alternative Methylating Agents: While methyl iodide is common, dimethyl sulfate can also be used. It is less volatile but more toxic. Always handle these reagents with extreme care in a fume hood.
-
Problem Area 3: Purification Difficulties
Q: My final product is an oil or a discolored solid that is difficult to purify by column chromatography or recrystallization. What are my options?
A: Purification challenges often stem from residual starting materials, catalysts, or highly colored impurities formed during the reaction.
-
Causality & Explanation:
-
Colored Impurities: Benzimidazole synthesis, particularly the condensation step, can generate highly conjugated, colored byproducts if the reaction overheats or is not completed efficiently.
-
Residual Catalyst: Acidic catalysts like p-TsOH must be thoroughly removed during workup, otherwise they can interfere with crystallization.
-
Product Properties: The target molecule itself may have moderate polarity, making separation from similarly polar starting materials challenging.
-
-
Actionable Solutions:
-
Aqueous Workup: After the reaction, perform a thorough aqueous workup. If an acid catalyst was used, wash with a saturated sodium bicarbonate solution to neutralize and remove it. If a base was used in the methylation step, a wash with dilute HCl or ammonium chloride can remove any residual base.
-
Decolorization: If the crude product is highly colored, consider dissolving it in a suitable solvent (e.g., ethyl acetate or dichloromethane) and treating it with activated charcoal for a short period before filtering and concentrating.
-
Recrystallization Strategy: Finding the right recrystallization solvent is key. Try a solvent/anti-solvent system. For example, dissolve the crude product in a minimum amount of a good solvent like hot ethanol, methanol, or ethyl acetate, and then slowly add a poor solvent like hexanes or water until turbidity persists. Allow it to cool slowly to induce crystallization.[10]
-
Column Chromatography: If recrystallization fails, use column chromatography with a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A small amount of triethylamine (0.5-1%) can be added to the eluent to reduce tailing of the basic benzimidazole product on the silica gel.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-(4-Bromophenyl)-1H-benzo[d]imidazole
This protocol is based on a p-TsOH catalyzed condensation which is known for its efficiency and good yields.[4]
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.08 g, 10 mmol), 4-bromobenzaldehyde (1.85 g, 10 mmol), and p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol, 0.2 equiv.).
-
Solvent Addition: Add 30 mL of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum to afford 2-(4-bromophenyl)-1H-benzo[d]imidazole as an off-white to pale yellow solid. The typical yield is 85-95%. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Protocol 2: Synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
This protocol uses standard and reliable conditions for N-methylation.[3]
-
Reagent Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(4-bromophenyl)-1H-benzo[d]imidazole (2.73 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile.
-
Methylation: Stir the suspension vigorously for 15 minutes at room temperature. Add methyl iodide (0.69 mL, 1.56 g, 11 mmol, 1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Filter off the potassium carbonate and wash it with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the resulting crude solid in dichloromethane (50 mL) and wash with water (2 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure product.
Data & Visualization
Table 1: Comparison of Catalytic Systems for Condensation Step
| Catalyst System | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| p-TsOH | DMF | 80 °C | 2-3 h | 85-95% | [4] |
| H₂O₂ / HCl | Acetonitrile | Room Temp | 30 min | ~90% | [6] |
| PPA / H₃PO₄ | None | Microwave | 5-10 min | ~92% | [9] |
| None (Thermal) | None | 140 °C | 1-2 h | 75% | [5] |
Diagrams
Caption: Two-step synthesis of the target compound.
Caption: Key stages of the Phillips-Ladenburg reaction.
Caption: A logical guide to diagnosing yield issues.
References
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
-
MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
National Center for Biotechnology Information (NCBI). (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
ACS Publications. (1953). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. [Link]
-
MDPI. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][8]imidazo[1,2-d][5][6][8]triazine Derivatives. [Link]
-
ResearchGate. (2023). Optimization of benzimidazole synthesis. [Link]
-
PubMed. (2014). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]
-
ResearchGate. (2015). The Phillips–Ladenburg imidazole synthesis. [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
University Tutorial Problems. (n.d.). Heterocyclic Chemistry. [Link]
-
HETEROCYCLES. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. [Link]
-
ResearchGate. (2021). Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. [Link]
-
ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]
-
TSI Journals. (2012). Synthesis and characterization of 2-(4-bromophenyl)-1H-benzimidazole and 2-(6-bromochroman-2-yl)-1H-benzimidazole compounds. [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. [Link]
-
YouTube. (2021). 2021 Heterocyclic Chemistry - Lecture 1. [Link]
-
Beilstein Journals. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and structurally related benzimidazole derivatives. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth explanations and actionable troubleshooting protocols to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Synthesis Problems and Solutions
This section addresses specific issues that may arise during the synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, providing detailed causal analysis and corrective actions.
Problem 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole by reacting N-methyl-1,2-phenylenediamine with 4-bromobenzaldehyde, but I am observing very low yields. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this condensation reaction, a variation of the Phillips-Ladenburg synthesis, are a common issue that can often be traced back to several key factors related to the reaction mechanism and conditions.[1] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization followed by aromatization.
Causality and Mechanism:
The initial step is the nucleophilic attack of one of the amino groups of N-methyl-1,2-phenylenediamine on the carbonyl carbon of 4-bromobenzaldehyde, forming a hemiaminal, which then dehydrates to a Schiff base (imine). The second amino group then attacks the imine carbon, leading to a dihydrobenzimidazole intermediate, which subsequently aromatizes to the final product. Low yields can result from incomplete reaction at any of these stages.
Troubleshooting Protocol:
-
Purity of Starting Materials:
-
o-Phenylenediamine Derivative: N-methyl-1,2-phenylenediamine is susceptible to oxidation, appearing as a dark-colored solid or liquid. Use freshly purified diamine (e.g., by distillation under reduced pressure or recrystallization) for best results. Oxidized impurities can lead to tarry byproducts.
-
Aldehyde: Ensure the 4-bromobenzaldehyde is free from the corresponding carboxylic acid (4-bromobenzoic acid), which can form upon air oxidation. The presence of acid can neutralize basic catalysts or promote unwanted side reactions.
-
-
Reaction Conditions:
-
Catalyst: The cyclization step is often catalyzed by acid. Common choices include p-toluenesulfonic acid (pTSA), hydrochloric acid, or Lewis acids like In(OTf)₃.[2] The choice and amount of catalyst are critical; excessive acid can lead to degradation. Start with a catalytic amount (e.g., 0.1 eq) and optimize.
-
Solvent and Water Removal: The formation of the Schiff base and the final aromatization step both release water. It is crucial to remove this water to drive the equilibrium towards the product. Using a solvent that forms an azeotrope with water (e.g., toluene or xylene) in conjunction with a Dean-Stark apparatus is highly effective.
-
Temperature: While initial Schiff base formation can occur at room temperature, the cyclization and aromatization steps often require heating.[1] Typical reaction temperatures range from 80°C to the reflux temperature of the solvent. Monitor the reaction by TLC to avoid prolonged heating, which can lead to byproduct formation.
-
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the diamine starting material and the dihydrobenzimidazole intermediate, thereby improving the yield and purity of the final product.
dot
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of an Unexpected, Higher Molecular Weight Byproduct
Question: My reaction of o-phenylenediamine with 4-bromobenzaldehyde (in a two-step synthesis approach) in ethanol, followed by workup with acetone, is yielding a significant amount of an unexpected byproduct. Mass spectrometry suggests a molecular weight of 188 g/mol for this byproduct. What is this compound and how can I avoid its formation?
Answer:
The described byproduct is likely 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. This is a classic and often overlooked side reaction that occurs when o-phenylenediamine or its derivatives are exposed to acetone, especially under acidic or thermal conditions.[3][4]
Causality and Mechanism:
The formation of the benzodiazepine involves the condensation of two molecules of acetone with one molecule of o-phenylenediamine.[5] The mechanism proceeds via an initial aldol-type reaction of acetone with itself to form diacetone alcohol, which then dehydrates to mesityl oxide. The o-phenylenediamine then undergoes a conjugate addition to the mesityl oxide, followed by cyclization and dehydration to form the seven-membered benzodiazepine ring.
dot
Caption: Mechanism of benzodiazepine side product formation.
Preventative Measures:
-
Solvent Choice: Avoid using acetone as a reaction solvent when working with o-phenylenediamines. If a ketone solvent is necessary for solubility reasons, consider alternatives like methyl isobutyl ketone (MIBK), which is less prone to self-condensation.
-
Glassware Cleaning: Ensure that all glassware is thoroughly rinsed to remove any residual acetone from previous uses or cleaning procedures. It is good practice to oven-dry glassware before use.
-
Workup Procedure: Do not use acetone during the workup or purification steps (e.g., for washing precipitates or as a component of the eluent in column chromatography) if unreacted o-phenylenediamine may be present.
Problem 3: Formation of a Quaternary Salt Byproduct during N-Methylation
Question: I am performing the N-methylation of 2-(4-bromophenyl)-1H-benzo[d]imidazole using methyl iodide and a base, but I am isolating a salt-like byproduct that is highly polar. What is this and how can I prevent its formation?
Answer:
This byproduct is likely the 1,3-dimethyl-2-(4-bromophenyl)-1H-benzo[d]imidazol-3-ium iodide, a quaternary benzimidazolium salt. This occurs when the already N-methylated product undergoes a second methylation.
Causality and Mechanism:
After the first methylation, the nitrogen atom of the resulting 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole can act as a nucleophile and attack a second molecule of the methylating agent (e.g., methyl iodide). This is an SN2 reaction that leads to the formation of a positively charged quaternary ammonium salt.
Troubleshooting Protocol:
-
Stoichiometry of the Methylating Agent: Carefully control the stoichiometry of the methylating agent. Use no more than 1.0-1.1 equivalents of methyl iodide or dimethyl sulfate. Adding the methylating agent slowly to the reaction mixture can also help to prevent localized high concentrations that favor over-methylation.
-
Choice of Base and Reaction Conditions:
-
A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the benzimidazole first, forming the benzimidazolide anion. This anion is a potent nucleophile. After its formation, a stoichiometric amount of the methylating agent is added. This two-step, one-pot procedure can give better control over the reaction.
-
Using milder bases like potassium carbonate (K₂CO₃) can also be effective, but the reaction may require longer times or higher temperatures, which could also lead to side reactions.
-
-
Monitoring the Reaction: Closely monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched promptly to prevent the slower, second methylation from occurring to a significant extent.
| Parameter | Recommendation for Preventing Over-methylation | Rationale |
| Methylating Agent | Use 1.0-1.1 equivalents. | Minimizes the availability of the reagent for a second alkylation. |
| Addition Method | Add the methylating agent slowly. | Prevents localized high concentrations. |
| Base | Use a strong, non-nucleophilic base (e.g., NaH) to pre-form the anion. | Allows for stoichiometric control of the subsequent methylation. |
| Monitoring | Monitor closely by TLC and quench upon completion. | Prevents the reaction from proceeding to the over-methylated product. |
Frequently Asked Questions (FAQs)
Q1: I am synthesizing an unsymmetrically substituted benzimidazole and getting a mixture of N1 and N3 methylated isomers. How can I control the regioselectivity?
A1: The regioselectivity of N-alkylation in unsymmetrical benzimidazoles is a common challenge due to the tautomeric nature of the NH proton.[6] The position of methylation is influenced by both steric and electronic factors. To favor methylation at a specific nitrogen, you can:
-
Steric Hindrance: A bulky substituent near one of the nitrogen atoms will sterically hinder the approach of the alkylating agent, favoring reaction at the less hindered nitrogen.
-
Electronic Effects: Electron-withdrawing groups on the benzene ring will decrease the nucleophilicity of the adjacent nitrogen atom, favoring methylation at the more distant nitrogen. Conversely, electron-donating groups will enhance the nucleophilicity of the adjacent nitrogen.
-
Reaction Conditions: The choice of base and solvent can also influence the regioselectivity. In some cases, using a weaker base and a protic solvent can favor one isomer, while a strong base in an aprotic solvent favors the other.[7]
Q2: My final product is difficult to purify. What are some recommended purification strategies?
A2: Purification of 2-aryl-1-methyl-benzimidazoles can sometimes be challenging due to the presence of closely related impurities.
-
Crystallization: This is often the most effective method for obtaining highly pure material. Screen a variety of solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures with hexanes) to find suitable conditions for recrystallization.
-
Column Chromatography: Silica gel chromatography is a standard method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective. The choice of eluent will depend on the specific impurities.
-
Acid-Base Extraction: If you have unreacted starting materials like o-phenylenediamine or acidic byproducts, an aqueous acid-base workup can be very effective. The benzimidazole product is basic and can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then precipitated by basifying the aqueous layer.
Q3: Can I use a one-pot method to synthesize 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole directly from o-phenylenediamine and 4-bromobenzaldehyde?
A3: Yes, one-pot syntheses of 2-aryl-1-arylmethyl-1H-benzimidazoles have been reported.[8] These typically involve the reaction of o-phenylenediamine with two equivalents of the aldehyde. The first equivalent forms the 2-aryl benzimidazole, and the second is proposed to act as a hydride acceptor in the aromatization step, being reduced to the corresponding alcohol, which then alkylates the benzimidazole nitrogen. However, these reactions can be complex and may yield a mixture of the N-alkylated product and the non-alkylated benzimidazole. Careful optimization of the reaction conditions is necessary to achieve good chemoselectivity.
References
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). National Institutes of Health. [Link]
-
The formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from 1,2-diaminobenzene in the presence of acetone. (2013). PubMed. [Link]
-
Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. (2011). CORE. [Link]
-
Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and... (2022). ResearchGate. [Link]
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2013). MDPI. [Link]
-
(PDF) Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. (2012). ResearchGate. [Link]
-
(PDF) The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2013). ResearchGate. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2022). MDPI. [Link]
-
Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120. (2016). Arabian Journal of Chemistry. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from 1,2-diaminobenzene in the presence of acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1<i>H</i>-benzimidazoles using Amberlite IR-120 - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Improving Assay Solubility of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Welcome to the technical support guide for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. This document provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Our goal is to equip you with the scientific rationale and step-by-step guidance needed to overcome these issues and ensure the reliability and accuracy of your results.
Section 1: Understanding the Challenge: Physicochemical Properties
Before troubleshooting, it's critical to understand the inherent properties of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. Its structure, characterized by a fused benzene and imidazole ring system (benzimidazole) with bulky, nonpolar phenyl and bromophenyl groups, inherently predicts low aqueous solubility.
This low solubility is a primary reason for experimental failures, as the compound may precipitate out of the aqueous assay buffer, leading to inaccurate concentration measurements and unreliable biological data. It is estimated that up to 90% of small molecules in the drug development pipeline are poorly soluble, making this a common and critical hurdle to overcome.
Table 1: Predicted Physicochemical Properties of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole and Related Structures
| Property | 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | 2-(4-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole |
|---|---|---|
| Molecular Formula | C₁₄H₁₁BrN₂ | C₁₉H₁₃BrN₂ |
| Molecular Weight | 287.16 g/mol | 349.2 g/mol [1] |
| Predicted XLogP3-AA * | ~3.8 - 4.5 | 5.5[1] |
| Predicted Water Solubility | Very Low | Extremely Low |
| Hydrogen Bond Donors | 0 | 0[1] |
| Hydrogen Bond Acceptors | 2 | 2[1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound precipitated when I added it to my aqueous assay buffer. What happened?
A: This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final assay medium. Your initial stock solution, likely in 100% DMSO, keeps the compound dissolved. However, upon dilution into the aqueous buffer, the solvent environment becomes predominantly water, a poor solvent for this hydrophobic molecule. The DMSO concentration is no longer high enough to maintain solubility, causing the compound to "crash out" of the solution.
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is highly dependent on the cell line. As a general rule, most robust cell lines can tolerate DMSO up to 0.5%, with some tolerating 1% for short incubation periods.[2] However, primary cells and more sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%.[2] It is imperative to run a vehicle control (assay medium + equivalent percentage of DMSO) to ensure the observed effects are from your compound and not the solvent. Studies have shown that DMSO concentrations of 5% or higher are cytotoxic to most cell types.[2][3]
Q3: Can I use heat or sonication to dissolve the compound in my final assay buffer?
A: While gentle warming or sonication can help dissolve the compound initially (creating a supersaturated solution), this is often a temporary fix. This approach typically increases the rate of dissolution but does not change the thermodynamic solubility. The compound is likely to precipitate over time, especially during long assay incubations. This can be useful for short, non-cell-based assays, but it is generally not recommended for cell-based experiments where stability over hours or days is required.
Section 3: Troubleshooting Workflow for Solubility Issues
A systematic approach is key to solving solubility problems. The following workflow will guide you from diagnosing the problem to selecting an appropriate solution.
Caption: A decision tree to diagnose and address solubility problems.
Section 4: Step-by-Step Solubility Enhancement Protocols
Protocol 1: Optimizing Co-Solvent Stock and Dilution
Scientific Rationale: Co-solvents like DMSO work by reducing the polarity of the solvent mixture, making it more favorable for nonpolar solutes.[4][5] The key is to prepare a high-concentration stock in a strong organic solvent and then perform dilutions carefully to avoid localized high concentrations that can trigger precipitation.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Weigh out a precise amount of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
-
Add 100% high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure the final volume is accurate.
-
Vortex thoroughly. If needed, gently warm the vial (to 30-37°C) or place it in a sonicating water bath for 5-10 minutes until all solid is dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Serial Dilution (Best Practice):
-
Avoid single large dilutions. Do not dilute the 10 mM stock directly to a 10 µM final concentration in your aqueous buffer.
-
Perform an intermediate dilution. First, dilute the 10 mM stock into your complete cell culture medium or assay buffer to create an intermediate stock (e.g., 1 mM or 100 µM).
-
Final Dilution: Use this intermediate stock to make your final dilutions. When adding the compound to your assay plate, add the compound to the medium and mix well before adding cells. Pipette up and down gently but thoroughly to ensure rapid and homogenous mixing.
-
Table 2: Properties of Common Co-Solvents for In Vitro Assays
| Co-Solvent | Properties | Typical Max % in Cell Assays | Notes |
|---|---|---|---|
| DMSO | Dipolar aprotic, strong solubilizer | 0.1% - 0.5%[2][3] | Gold standard, but check cell line tolerance.[6] |
| Ethanol | Polar protic | 0.1% - 0.5% | Can be a good alternative or used in combination with DMSO. |
| PEG 400 | Polyethylene Glycol, viscous | < 1% | Often used in in vivo formulations, less common for in vitro but can be effective.[4] |
| Glycerol | Polar protic, viscous | < 1% | Biocompatible, but high viscosity can be challenging.[4] |
Protocol 2: pH-Mediated Solubility Enhancement
Scientific Rationale: The benzimidazole core contains nitrogen atoms that are weakly basic.[7] At a pH below its pKa, these nitrogens can become protonated, creating a positive charge on the molecule. This ionized form is significantly more soluble in aqueous media than the neutral form.[7][8] This strategy is effective for many ionizable drugs.[9]
Step-by-Step Methodology:
-
Determine Feasibility: This method is only suitable if your assay can tolerate a pH shift. Cell-based assays are typically restricted to a narrow pH range (e.g., 7.2-7.4). This is more applicable to biochemical or enzymatic assays.
-
Prepare Acidic Stock: Prepare a 10 mM stock solution in 100% DMSO as described in Protocol 1.
-
Test Solubility in Buffered Solutions:
-
Prepare a set of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add a small volume of the DMSO stock to each buffer to reach your target final concentration (e.g., 10 µM).
-
Vortex and let the solutions equilibrate for 30 minutes.
-
Visually inspect for precipitation. For a more quantitative measure, you can filter or centrifuge the samples and measure the concentration of the supernatant by HPLC-UV.
-
-
Application: If solubility is markedly improved at a lower pH (e.g., pH 6.0), you can consider running your assay at this pH, provided it does not affect the biological system under study.
Protocol 3: Advanced Formulation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][] They can encapsulate poorly soluble molecules, like our target compound, shielding the hydrophobic parts from water and forming a "host-guest" complex that has greatly improved aqueous solubility.[10][] This is a powerful technique for compounds that fail to be solubilized by co-solvents alone.
Sources
- 1. 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole | C19H13BrN2 | CID 23094070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of "2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole" in solution
Welcome to the technical support guide for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. This document is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and troubleshooting of stability issues related to this compound in solution. As a substituted benzimidazole, this molecule possesses a chemically robust scaffold, but like all research compounds, its stability can be influenced by experimental conditions.[1][2] This guide provides a framework for identifying and mitigating potential sources of degradation or precipitation to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole in solution?
A1: The stability of most benzimidazole derivatives in solution is primarily influenced by three factors:
-
Light Exposure: The benzimidazole ring system can be susceptible to photodegradation.[3] Exposure to UV or even high-intensity ambient light can lead to the formation of various photoproducts, potentially altering the compound's activity and purity.[4]
-
pH: While the benzimidazole core is stable across a wide pH range, extreme pH values can affect the solubility and long-term stability of the molecule. Benzimidazoles are weakly basic and are often more soluble in acidic conditions.[5][6]
-
Oxidizing Agents: The imidazole moiety can be sensitive to oxidation.[7] The presence of strong oxidizing agents or reactive oxygen species in your experimental system could lead to oxidative degradation.
Q2: What is the expected solubility of this compound?
A2: Specific experimental solubility data for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is not extensively published. However, based on its structure—a large, non-polar aromatic system—it is predicted to have low aqueous solubility and higher solubility in organic solvents. The computed XLogP3-AA for the closely related N-phenyl analog is 5.5, indicating high lipophilicity.[8] We recommend starting with common organic solvents such as DMSO, DMF, ethanol, or methanol. For aqueous buffers, preparing a high-concentration stock in DMSO and then diluting it into the aqueous medium is the standard approach. See the Protocol for Solubility Assessment for detailed steps.
Q3: How should I prepare and store stock solutions of this compound?
A3: To maximize the shelf-life of your stock solutions, we recommend the following:
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing and solving them.
Issue 1: Precipitate forms in my aqueous experimental buffer after diluting the DMSO stock.
This is a common issue for lipophilic compounds. The cause is almost always that the compound's solubility limit has been exceeded in the final aqueous buffer.
Troubleshooting Workflow: Precipitation Issues
Caption: A logical workflow for troubleshooting precipitation.
Causality and Explanation:
-
Concentration: The most straightforward cause is exceeding the thermodynamic solubility limit.
-
Salting Out: High concentrations of salts in a buffer can decrease the solubility of non-polar compounds.
-
Kinetic vs. Thermodynamic Solubility: Rapidly adding the DMSO stock can create localized areas of high concentration, causing kinetic precipitation even if the final concentration is below the thermodynamic solubility limit. Slow, dropwise addition into a vortexing solution helps prevent this.
Issue 2: My compound's activity decreases over the course of a multi-day experiment, or results are inconsistent between experiments.
This suggests that the compound is degrading in your experimental medium under assay conditions (e.g., at 37°C, exposed to light, in the presence of media components).
Troubleshooting Workflow: Suspected Degradation
Caption: Diagnostic steps for addressing compound degradation.
Causality and Explanation:
-
Photodegradation: As a primary concern for benzimidazoles, light can cleave bonds or induce reactions, leading to inactive products.[3][4] Covering plates with foil is a simple and effective countermeasure.
-
Oxidative Degradation: Cell culture media, for instance, can contain components that generate reactive oxygen species over time, especially when exposed to light. The imidazole ring is a potential site for oxidation.[7]
-
Hydrolysis: While the benzimidazole core is very stable to hydrolysis, substituents can be more labile.[1] Although unlikely for this specific molecule, it is a standard parameter to check in a forced degradation study.
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol provides a systematic way to identify suitable solvents for your compound.
Objective: To determine the approximate solubility of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole in various common laboratory solvents.
Materials:
-
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole (solid)
-
Vials (e.g., 1.5 mL glass vials)
-
Solvents: DMSO, DMF, Ethanol (95%), Methanol, Acetonitrile, Water, PBS (pH 7.4)
-
Vortex mixer
-
Micro-pipettors
Procedure:
-
Weigh out approximately 1 mg of the compound into each of several pre-labeled vials.
-
To the first vial, add the first solvent (e.g., DMSO) in small, incremental volumes (e.g., 20 µL).
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect for complete dissolution (a clear solution with no visible particles).
-
Continue adding solvent incrementally until the solid is fully dissolved. Record the total volume of solvent added.
-
Calculate the approximate solubility in mg/mL and Molarity.
-
Repeat steps 2-6 for each solvent to be tested.
-
For solvents where the compound does not dissolve after adding a significant volume (e.g., 1 mL to 1 mg), the solubility can be reported as "< 1 mg/mL".
Data Summary Table:
| Solvent | Volume Added to Dissolve 1 mg (µL) | Approx. Solubility (mg/mL) | Approx. Solubility (mM) | Observations |
| DMSO | ||||
| DMF | ||||
| Ethanol | ||||
| Methanol | ||||
| Acetonitrile | ||||
| PBS (pH 7.4) |
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol is essential for understanding the intrinsic stability of the molecule and identifying potential degradation pathways. It involves exposing the compound to harsh conditions and analyzing the outcome by HPLC.
Objective: To assess the stability of the compound under acidic, basic, oxidative, photolytic, and thermal stress.
Materials:
-
10 mM stock solution of the compound in ACN or MeOH
-
Reagents: 1 M HCl, 1 M NaOH, 3% H₂O₂ (hydrogen peroxide)
-
HPLC system with UV detector
-
pH meter
-
Heating block or oven
-
Photostability chamber (or a lamp emitting UV/Vis light)
-
Control samples (compound in solvent, protected from light and stored at 4°C)
Procedure:
-
Sample Preparation: For each condition, mix 100 µL of the 10 mM stock solution with 900 µL of the stress agent in a vial. This results in a 1 mM final concentration.
-
Acid Hydrolysis: Use 1 M HCl.
-
Base Hydrolysis: Use 1 M NaOH.
-
Oxidation: Use 3% H₂O₂.
-
Thermal Stress: Use the solvent (ACN or MeOH) and place in a heating block at 60°C.
-
Photolytic Stress: Use the solvent, place in a transparent vial, and expose to light according to ICH Q1B guidelines. Keep a control sample wrapped in foil at the same temperature.
-
Control: Use the solvent and store at 4°C in the dark.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 or 48 hours).
-
Analysis:
-
At time t=0 and after the incubation period, take an aliquot from each sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze by a suitable HPLC-UV method (e.g., C18 column, mobile phase gradient of water and acetonitrile with 0.1% formic acid).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the t=0 and control samples.
-
Calculate the percentage of the parent compound remaining.
-
Note the appearance of any new peaks (degradation products) and their relative peak areas.
-
Expected Outcome Summary Table:
| Stress Condition | % Parent Compound Remaining | # of Degradation Products | Observations (e.g., color change) |
| 1 M HCl | |||
| 1 M NaOH | |||
| 3% H₂O₂ | |||
| Thermal (60°C) | |||
| Photolytic |
This systematic approach will provide a comprehensive stability profile, guiding you in designing robust experiments and ensuring the reliability of your data.
References
-
Reva, I., Lapinski, L., & Nowak, M. J. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry. Available from: [Link]
-
Krasteva, K., & Georgiev, N. I. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. Available from: [Link]
-
Huang, Y., Su, B. N., Marshall, J., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Shahnaz, et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
A Review on Benzimidazoles: Synthesis, Properties, and Therapeutic Applications in Medicinal Chemistry. (2024). Applied Chemical Engineering. Available from: [Link]
-
A Review on Chemistry of Benzimidazole Nucleus and its Biological Significance. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole. National Center for Biotechnology Information. Available from: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). National Institutes of Health. Available from: [Link]
Sources
- 1. ace.as-pub.com [ace.as-pub.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. jddtonline.info [jddtonline.info]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole | C19H13BrN2 | CID 23094070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benzimidazole Synthesis Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzimidazole Synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and pitfalls encountered during the synthesis of this critical heterocyclic scaffold. This resource moves beyond simple protocols to provide in-depth, field-tested insights into the causality of experimental outcomes, ensuring you can troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in benzimidazole synthesis are a frequent issue. The root cause often lies in one or more of the following areas: suboptimal reaction conditions, purity of starting materials, or inefficient catalysis.
-
Suboptimal Reaction Temperature: The condensation reaction to form the benzimidazole ring is sensitive to temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product, particularly the o-phenylenediamine, which is prone to oxidation. It is crucial to experimentally determine the optimal temperature for your specific substrates. Some reactions proceed efficiently at room temperature, while others may require heating[1].
-
Incorrect Solvent Choice: The solvent plays a critical role in reaction rate and yield. Polar solvents like ethanol and methanol are commonly used and have been shown to produce high yields in many catalytic systems. However, the choice of solvent can also influence the selectivity between the desired 2-substituted and the 1,2-disubstituted byproduct. For instance, non-polar solvents may favor the formation of the 2-substituted product in some cases[1]. A solvent screen is a valuable first step in optimization.
-
Catalyst Inefficiency or Loading: Many modern benzimidazole syntheses rely on a catalyst. If you are using a catalyst, ensure it is from a reliable source and is active. The catalyst loading should also be optimized; while increasing the amount can sometimes improve yields, an excess can also catalyze side reactions[1].
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly interfere with the reaction. o-Phenylenediamine is particularly susceptible to oxidation, which can introduce colored impurities and reduce the amount of starting material available for the desired reaction. If the purity of your starting materials is uncertain, consider purifying them before use. For example, o-phenylenediamine can be purified by recrystallization or sublimation.
-
Incomplete Reaction: It is essential to monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion. Prematurely stopping the reaction will naturally result in a low yield.
FAQ 2: I am observing the formation of a significant amount of a byproduct. What is the likely identity of this byproduct and how can I minimize its formation?
The most common byproduct in benzimidazole synthesis, particularly when using aldehydes in the Weidenhagen reaction, is the 1,2-disubstituted benzimidazole . This occurs when two molecules of the aldehyde react with one molecule of o-phenylenediamine.
-
Mechanism of Side Product Formation: The formation of the 2-substituted versus the 1,2-disubstituted product is often a competition between two reaction pathways. The desired 2-substituted product is formed through a monoamine cyclocondensation. The 1,2-disubstituted byproduct, however, can be formed through a bisimine intermediate, which is often favored under certain catalytic conditions and with specific substrates[2].
-
Controlling Selectivity:
-
Stoichiometry: To favor the formation of the 2-substituted benzimidazole, a 1:1 molar ratio of o-phenylenediamine to aldehyde is recommended. A slight excess of the diamine can also be used to suppress the formation of the disubstituted product[1].
-
Catalyst Selection: Certain catalysts can selectively promote the formation of one product over the other. For example, some Lewis acid catalysts, when used with electron-rich aldehydes, have been shown to selectively produce the 1,2-disubstituted product. Conversely, in the absence of such a catalyst, the 2-substituted product may be favored[2].
-
Substituent Effects: The electronic properties of the aldehyde play a crucial role. Aromatic aldehydes with electron-withdrawing groups tend to favor the formation of the 2-substituted benzimidazole. In contrast, aldehydes with electron-donating groups are more prone to forming the 1,2-disubstituted byproduct[3].
-
FAQ 3: My crude product is a dark, tarry substance that is difficult to purify. What are the likely causes and how can I improve my purification?
The formation of dark, impure products is often due to the oxidation of the o-phenylenediamine starting material or decomposition at high reaction temperatures. Purification can be challenging due to the presence of colored impurities and byproducts with similar polarity to the desired benzimidazole.
-
Minimizing Impurity Formation:
-
Inert Atmosphere: If your o-phenylenediamine is prone to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Carefully control the reaction temperature to avoid decomposition.
-
Use of Hydrochloride Salt: Using o-phenylenediamine dihydrochloride can sometimes lead to cleaner reactions and reduced color impurities[4].
-
-
Purification Strategies:
-
Recrystallization: This is often the first method of choice for purifying solid benzimidazoles. The selection of an appropriate solvent system is critical. A good starting point is a solvent in which the benzimidazole is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures. For highly colored impurities, treating the hot solution with activated charcoal can be effective. A detailed procedure for recrystallization from boiling water with a permanganate treatment for colored impurities is described in Organic Syntheses[5].
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. A common eluent system is a mixture of ethyl acetate and hexane, with the polarity adjusted based on the specific benzimidazole derivative. For challenging separations where the product and impurities have similar polarities, a careful selection of the stationary phase and eluent system is necessary.
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated with acid. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the basic benzimidazole into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to precipitate the purified benzimidazole, which can then be collected by filtration.
-
Troubleshooting Guides
Guide 1: Phillips-Ladenburg Reaction Troubleshooting (o-phenylenediamine + Carboxylic Acid)
The Phillips-Ladenburg reaction is a classic method but can be plagued by harsh conditions and low yields, especially with aromatic carboxylic acids[6][7].
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Reaction | Insufficiently high temperature for less reactive carboxylic acids. | Traditional methods often require temperatures of 250-300 °C, which can lead to decomposition[7]. Consider using a high-boiling solvent or a dehydrating agent like polyphosphoric acid (PPA) to facilitate the reaction at lower temperatures. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields[4]. |
| Decomposition of Starting Material | Carboxylic acid is thermally unstable (e.g., decarboxylation). | If the carboxylic acid is prone to decarboxylation at high temperatures, this method may not be suitable. Consider using the corresponding acid chloride or ester under milder conditions. |
| Difficult Product Isolation | The product is highly soluble in the reaction mixture or workup solvent. | If using PPA, the workup involves pouring the reaction mixture into ice water to precipitate the product. If the product is water-soluble, this can lead to low recovery. Extraction with an appropriate organic solvent before complete neutralization may be necessary. |
Guide 2: Weidenhagen Reaction Troubleshooting (o-phenylenediamine + Aldehyde)
The Weidenhagen reaction is versatile but often suffers from a lack of selectivity, leading to mixtures of 2-substituted and 1,2-disubstituted benzimidazoles[6][8].
| Problem | Potential Cause | Troubleshooting & Optimization |
| Formation of 1,2-disubstituted byproduct | Reaction conditions favor the formation of the bisimine intermediate. | - Adjust the stoichiometry to a 1:1 ratio of o-phenylenediamine to aldehyde, or use a slight excess of the diamine[1].- Perform a solvent screen. Non-polar solvents may favor the desired 2-substituted product[1].- Avoid catalysts that are known to promote the formation of the 1,2-disubstituted product with your specific aldehyde substrate[2]. |
| Oxidation of Aldehyde | The aldehyde is sensitive to oxidation under the reaction conditions. | If using an oxidizing agent as a catalyst or if the reaction is open to air, sensitive aldehydes may be oxidized to the corresponding carboxylic acid. Running the reaction under an inert atmosphere can mitigate this. |
| Incomplete Cyclization of Schiff Base Intermediate | The intermediate Schiff base is stable and does not readily cyclize. | The addition of a suitable acid or base catalyst can facilitate the cyclization step. Monitoring the reaction by TLC for the disappearance of the Schiff base intermediate is recommended[1]. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Benzimidazole Synthesis
This protocol provides a framework for optimizing the catalyst for the reaction between an o-phenylenediamine and an aldehyde.
-
Preparation: In a series of reaction vials, place a magnetic stir bar. To each vial, add o-phenylenediamine (1 mmol) and the desired solvent (5 mL).
-
Reaction Setup: To each vial, add the aldehyde (1 mmol) followed by the catalyst to be screened (e.g., 10 mol%).
-
Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature or 80 °C).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). Use a suitable eluent system (e.g., 3:7 ethyl acetate/hexane) and visualize the spots under a UV lamp[1][7].
-
Workup: Once a reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent. If no precipitate forms, remove the solvent under reduced pressure[1].
-
Analysis: Analyze the crude product from each reaction by ¹H NMR to determine the conversion and the ratio of 2-substituted to 1,2-disubstituted benzimidazole.
Protocol 2: Purification of a Crude Benzimidazole Product by Recrystallization
This protocol is a general guideline for the purification of a solid benzimidazole derivative.
-
Solvent Selection: Choose a solvent in which the benzimidazole is highly soluble at elevated temperatures and poorly soluble at room temperature. Common choices include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude benzimidazole in a minimal amount of the hot solvent.
-
Decolorization (if necessary): If the solution is highly colored, add a small amount of activated charcoal and heat the solution at a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visualizations
General Workflow for Benzimidazole Synthesis
Caption: A typical experimental workflow for benzimidazole synthesis.
Troubleshooting Logic for Low Yield
Caption: Key parameters to investigate when troubleshooting low yields.
References
-
Organic Syntheses. Benzimidazole. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2), 1-15.
- Nguyen, T. C., Vo, C. D., & Dau, X. D. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33823-33867.
- Brishty, F. R., et al. (2022).
- Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33823–33867.
-
Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
- Castillo-Aguilera, O., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2166–2175.
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
- Al-Azzawi, A. M. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(2), 1031-1036.
- Castillo-Aguilera, O., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2166-2175.
-
Slideshare. (2020). Synthesis of Benimidazole from o- Phynylenediamine.pptx. [Link]
-
MDPI. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. [Link]
-
IJFMR. (2025). Synthesis of Benzimidazoles using High Yield Thermal Method. [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
- Prabakaran, K., et al. (2014). An efficient methodology for the synthesis of 2-substituted benzimidazole derivatives using water extract of onion as a catalyst. RSC Advances, 4(107), 62453-62459.
-
IJARSCT. (2023). A Comprehensive Study on Synthesis of Benzimidazole using Novel Techniques. [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. [Link]
-
Green Chemistry (RSC Publishing). (2003). Synthesis of benzimidazoles in high-temperature water. [Link]
-
NIH. (2016). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
NIH. (2014). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
-
ACS Publications. (2020). Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. [Link]
-
ResearchGate. (2008). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]
-
Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
ResearchGate. (2019). Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives | Request PDF. [Link]
-
The Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
NIH. (2013). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
UCLA Chemistry and Biochemistry. TLC Visualization Methods. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Phillips Benzimidazole Synthesis
Welcome to the technical support center for the Phillips benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this venerable yet often temperamental reaction. Here, we move beyond simple protocols to dissect the "why" behind common failures, providing you with the expert insights and actionable troubleshooting strategies needed to conquer low yields and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield, or no product at all. What are the most common initial checks I should perform?
A1: Before delving into more complex optimizations, always start with the fundamentals. Low yields in the Phillips synthesis can often be traced back to a few key areas:
-
Reagent Quality: Ensure your o-phenylenediamine is not oxidized. It should be a light-colored solid. If it has darkened significantly (to brown or black), this indicates oxidation, which will severely impact your yield. Consider recrystallization or purification of the diamine if its quality is suspect. Similarly, verify the purity and water content of your carboxylic acid and the acid catalyst.
-
Reaction Temperature: The Phillips condensation is typically conducted at high temperatures, often in refluxing 4 M hydrochloric acid or polyphosphoric acid (PPA). Ensure your reaction is reaching and maintaining the target temperature. A reaction that is too cool will proceed very slowly, if at all.
-
Acid Catalyst Stoichiometry: The acid catalyst is not just a catalyst; it's a reactant that protonates the carboxylic acid and the diamine. Ensure you are using the correct molar equivalents. For simple syntheses, a large excess of dilute HCl (e.g., 4 M) often serves as both the catalyst and solvent.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section provides a structured approach to troubleshooting, starting from the most likely culprits and progressing to more nuanced optimizations.
Issue 1: Significant Byproduct Formation Observed in crude NMR/TLC
The Problem: Your reaction produces a complex mixture, with your desired benzimidazole being a minor component. This points to competing side reactions.
The Scientific Explanation: The core of the Phillips synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions. The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. However, several side reactions can compete with this desired pathway.
Core Side Reactions:
-
N-acylation: The initial and desired step is the acylation of one of the amino groups of the o-phenylenediamine. However, di-acylation can occur, leading to the formation of a stable di-amide that may not cyclize efficiently under the reaction conditions.
-
Polymerization: o-Phenylenediamines can be prone to oxidative polymerization, especially at high temperatures in the presence of air, leading to intractable tars. This is often visually indicated by the reaction mixture turning very dark.
-
Decarboxylation: Some carboxylic acids may be unstable under the harsh, acidic, and high-temperature conditions of the reaction and can undergo decarboxylation.
Troubleshooting Workflow:
Caption: Troubleshooting logic for byproduct formation.
Experimental Protocols:
-
Protocol 1: Minimizing Polymerization
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add your o-phenylenediamine and carboxylic acid.
-
Fit the condenser with a gas inlet adapter connected to a nitrogen or argon line.
-
Flush the system with the inert gas for 5-10 minutes.
-
Add your degassed solvent and/or acid catalyst via cannula or syringe.
-
Heat the reaction to the desired temperature under a positive pressure of the inert gas.
-
Issue 2: Reaction Stalls or Proceeds Very Slowly
The Problem: Analysis of the reaction mixture over time shows a large amount of unreacted starting material, even after prolonged heating.
The Scientific Explanation: The rate-determining step in the Phillips synthesis can be either the initial acylation or the subsequent cyclization. If your substrates are electronically deactivated, these steps can be incredibly slow.
-
Electron-Withdrawing Groups (EWGs): EWGs on the o-phenylenediamine (e.g., -NO2, -CF3) decrease the nucleophilicity of the amino groups, slowing down the initial acylation. EWGs on the carboxylic acid can also hinder the reaction.
-
Steric Hindrance: Bulky groups on either the diamine or the carboxylic acid can sterically impede the approach of the reactants and the cyclization step.
Troubleshooting Strategies:
-
Increase Reaction Temperature: If your reaction is in refluxing HCl, consider switching to a higher-boiling solvent/catalyst system like polyphosphoric acid (PPA) or Eaton's reagent (P2O5 in MeSO3H), which can be heated to higher temperatures.
-
Microwave Chemistry: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture. This is particularly effective for sluggish reactions.
Data Comparison: Thermal vs. Microwave Heating
| Method | Typical Temperature | Typical Reaction Time | Common Yield Range | Reference |
| Conventional | 100-180 °C | 2-24 hours | 40-75% | |
| Microwave | 150-220 °C | 5-30 minutes | 70-95% |
Experimental Protocols:
-
Protocol 2: Microwave-Assisted Phillips Synthesis (General Guideline)
-
In a dedicated microwave reaction vessel, combine the o-phenylenediamine (1 mmol), carboxylic acid (1.1 mmol), and a suitable high-boiling solvent (e.g., ethylene glycol) or catalyst (e.g., PPA).
-
Seal the vessel with a septum cap.
-
Place the vessel in the microwave reactor.
-
Set the reaction parameters: Temperature (e.g., 180 °C), Time (e.g., 15 minutes), and Power (e.g., 100 W).
-
After the reaction is complete and the vessel has cooled, proceed with the work-up.
-
Issue 3: Product is Difficult to Isolate and Purify
The Problem: The reaction appears to have worked based on crude analysis, but the isolated yield is very low after work-up and purification.
The Scientific Explanation: Benzimidazoles are amphoteric molecules, meaning they have both basic (the imidazole nitrogen) and weakly acidic (the N-H proton) properties. This can complicate extraction and purification.
Troubleshooting Workflow:
Caption: Workflow for optimizing product isolation.
Experimental Protocols:
-
Protocol 3: Optimized Work-up for Basic Benzimidazoles
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly and carefully neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Monitor the pH to ensure it reaches ~7-8.
-
Extract the aqueous mixture multiple times (3x) with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Protocol 4: Column Chromatography of Basic Benzimidazoles
-
Prepare your silica gel slurry in the chosen eluent system. For particularly basic benzimidazoles, you can add 0.5-1% triethylamine to the eluent to prevent streaking and improve recovery.
-
Load your crude product onto the column.
-
Elute the column with your chosen solvent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane).
-
Collect the fractions containing your product and concentrate them to obtain the purified benzimidazole.
-
By systematically addressing these common issues, you can transform the Phillips benzimidazole synthesis from a source of frustration into a reliable and high-yielding tool in your synthetic arsenal.
References
-
Phillips, M. A. The Formation of Benzimidazoles. J. Chem. Soc.1928 , 2393-2399. [Link]
-
Wright, J. B. The Chemistry of the Benzimidazoles. Chem. Rev.1951 , 48 (3), 397–541. [Link]
-
Eaton, P. E.; Carlson, G. R.; Lee, J. T. Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. J. Org. Chem.1973 , 38 (23), 4071–4073. [Link]
-
Gong, Y.; He, H.; Li, J. Microwave-assisted one-pot synthesis of benzimidazoles from o-phenylenediamines and aldehydes. Tetrahedron Lett.2008 , 49 (29-30), 4468-4471. [Link]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this synthesis, with a focus on identifying and minimizing process-related impurities. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of the target compound. We will explore problems arising from the two primary synthetic routes:
-
Route A: Condensation of N-methyl-1,2-phenylenediamine with 4-bromobenzaldehyde.
-
Route B: N-methylation of 2-(4-bromophenyl)-1H-benzo[d]imidazole.
Question 1: My TLC plate of the crude product shows three spots: my desired product, a high Rf spot, and a low Rf spot that streaks. What are these impurities?
This is a classic impurity profile, especially when using Route A (Condensation) .
-
High Rf Spot (Less Polar): This is very likely unreacted 4-bromobenzaldehyde . Aldehydes are generally less polar than the corresponding benzimidazole products and will travel further up the TLC plate.
-
Desired Product Spot: This is your target molecule, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
-
Low Rf Spot / Streaking (Polar): This is characteristic of the unreacted N-methyl-1,2-phenylenediamine . Phenylenediamines are highly polar due to the two amine groups and are notoriously prone to streaking on silica gel. They are also susceptible to air oxidation, which can lead to the formation of colored impurities that also remain at the baseline.
Troubleshooting Strategy:
-
Stoichiometry Control: Ensure the aldehyde is the limiting reagent, or use a slight excess (e.g., 1.05 equivalents) of the aldehyde to consume all of the valuable diamine. This simplifies purification by eliminating the problematic diamine from the crude mixture.
-
Purification:
-
An acidic wash (e.g., 1M HCl) during the workup will protonate the basic N-methyl-1,2-phenylenediamine, pulling it into the aqueous layer and effectively removing it.
-
The remaining aldehyde and your product can then be readily separated by column chromatography or recrystallization.
-
Question 2: My ¹H NMR shows a small singlet at ~13 ppm and my main N-methyl peak is smaller than expected. What is the issue?
This impurity signature is the hallmark of an incomplete reaction in Route B (N-methylation) .
-
¹H NMR Signal at ~13 ppm: This broad singlet is characteristic of the N-H proton of the starting material, 2-(4-bromophenyl)-1H-benzo[d]imidazole [1].
-
Reduced N-methyl Integral: The integral of your N-methyl peak (expected around 3.8-3.9 ppm[2]) will be lower than the expected 3H if the starting material is present.
Troubleshooting Strategy:
-
Reaction Conditions:
-
Base Strength: The N-H proton of a benzimidazole is weakly acidic (pKa ≈ 13). A sufficiently strong base is required for complete deprotonation before alkylation. While K₂CO₃ can work, stronger bases like sodium hydride (NaH) are often more effective[3]. Ensure the base is fresh and added portion-wise to control reactivity.
-
Reaction Time/Temperature: The reaction may need to be heated or run for a longer duration to achieve full conversion. Monitor the reaction progress by TLC until the starting material spot is completely consumed.
-
-
Purification:
-
Column Chromatography: The starting material is more polar than the N-methylated product due to the hydrogen-bonding capability of the N-H group. They are typically well-separated on silica gel.
-
Basic Wash: A wash with aqueous NaOH during workup can sometimes help remove the unreacted starting material by converting it to its sodium salt, though its effectiveness can be limited.
-
Question 3: The color of my final product is pink/brown, even after chromatography. What causes this and how can I get a white solid?
Discoloration is a frequent issue, often stemming from trace impurities that are difficult to remove.
-
Cause 1: Oxidation of Diamine (Route A): The N-methyl-1,2-phenylenediamine starting material is highly sensitive to air and light, forming intensely colored oxidative oligomers. Even trace amounts can tint your final product.
-
Cause 2: Residual Catalyst/Reagents: Some reaction conditions, particularly those using transition metal catalysts (e.g., copper, iron) or iodine for the condensation, can leave behind colored residues if not thoroughly removed[4].
-
Cause 3: Thermal Degradation: Prolonged heating at high temperatures can cause slight decomposition.
Troubleshooting Strategy:
-
Use High-Purity Starting Materials: Use freshly purified or newly purchased N-methyl-1,2-phenylenediamine. If it has darkened in storage, consider a purification step (e.g., distillation or filtration through a plug of silica/alumina) before use.
-
Inert Atmosphere: Run the condensation reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Decolorization Protocol:
-
Dissolve the isolated, colored product in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Add a small amount of activated carbon (charcoal).
-
Heat the mixture gently for 10-15 minutes.
-
Filter the hot solution through a pad of Celite® to remove the carbon.
-
Recrystallize the product from the filtrate. This is often highly effective at removing persistent color.
-
Experimental Protocols & Data
Protocol 1: Purification via Column Chromatography
This protocol is effective for separating the target compound from both less-polar (aldehyde) and more-polar (unmethylated precursor) impurities.
Workflow Diagram: Impurity Troubleshooting
Caption: Troubleshooting workflow for impurity identification and removal.
Step-by-Step Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude oil/solid).
-
Column Packing: Dry-pack a glass column with silica gel in the chosen eluent system. A good starting point is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10:90 Hexanes:EtOAc).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin eluting with the solvent system.
-
The non-polar 4-bromobenzaldehyde (if present) will elute first.
-
The desired product, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, will follow.
-
The more polar unmethylated starting material or diamine will elute much later or remain on the column.
-
-
Fraction Collection: Collect fractions and monitor by TLC to pool the pure product fractions.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
| Impurity Type | Typical Rf (20% EtOAc/Hex) | Recommended Action |
| 4-Bromobenzaldehyde | ~0.7 | Elutes first during chromatography. |
| Product | ~0.4 | Collect middle fractions. |
| 2-(4-Bromophenyl)-1H-benzo[d]imidazole | ~0.2 | Increase eluent polarity to wash out. |
| N-methyl-1,2-phenylenediamine | ~0.1 (streaks) | Pre-wash with acid or leave on column. |
| Table 1: Typical TLC behavior and chromatographic separation strategy. |
Protocol 2: Recrystallization for Final Polishing
Recrystallization is an excellent final step to achieve high purity and good crystallinity, especially for removing trace amounts of similarly-polar impurities.
Step-by-Step Procedure:
-
Solvent Screening: Test solubility in various solvents. An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point. Common solvents for benzimidazoles include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude product.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Forcing rapid cooling can trap impurities. If needed, cool further in an ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the final, purified product.
Reaction Scheme: Key Impurity Formation Pathways
Sources
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and successfully optimize your reaction conditions.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The target molecule, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, is a valuable intermediate for synthesizing more complex pharmaceutical agents.[2] This guide focuses on the prevalent synthetic route: the condensation of an o-phenylenediamine with an aryl aldehyde, followed by N-alkylation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthetic strategy.
Q1: What is the most common and reliable method for synthesizing the 2-(4-Bromophenyl)-1H-benzo[d]imidazole core?
The most widely adopted method is the acid-catalyzed condensation of an o-phenylenediamine with 4-bromobenzaldehyde. This reaction, a variant of the Phillips-Ladenburg synthesis, involves forming a Schiff base intermediate which then undergoes oxidative cyclization. A variety of catalysts, including Brønsted acids like p-toluenesulfonic acid (p-TSOH) and Lewis acids, can be employed to promote this transformation.[3][4]
Q2: How is the N-methyl group typically introduced?
The N-methyl group is usually installed after the formation of the benzimidazole ring. This is achieved through an N-alkylation reaction. The general approach involves deprotonating the N-H of the 2-(4-bromophenyl)-1H-benzo[d]imidazole with a suitable base, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.[5] Performing the methylation as a separate step prevents potential side reactions and selectivity issues that can occur in a one-pot synthesis.
Q3: What is the underlying mechanism for the initial benzimidazole formation?
The reaction proceeds in two main stages:
-
Schiff Base Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of 4-bromobenzaldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.
-
Cyclization and Oxidation: The second amino group then attacks the imine carbon in an intramolecular fashion, forming a dihydrobenzimidazole intermediate. This intermediate is then oxidized to the aromatic benzimidazole product. The oxidant can be atmospheric oxygen or an added reagent.[6]
Below is a diagram illustrating the key steps of the catalyzed reaction.
Caption: Troubleshooting workflow for synthesis optimization.
Part 3: Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-(4-Bromophenyl)-1H-benzo[d]imidazole
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-phenylenediamine (1.0 eq), 4-bromobenzaldehyde (1.0 eq), and p-toluenesulfonic acid (0.2 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 80 °C and stir for 2-3 hours. [3]Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water, which should cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: N-Methylation to Yield 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-bromophenyl)-1H-benzo[d]imidazole (1.0 eq) and anhydrous DMF.
-
Deprotonation: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir the suspension for 30 minutes at room temperature. [5]3. Alkylation: Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. [5]5. Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the final product.
References
-
Al-Ghorbani, M., et al. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
Shaik, F. P., & Jha, A. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. Available at: [Link]
-
da Silva, F. C., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazole [Diagram]. Retrieved from [Link]
-
Zhang, T., et al. (2013). Microwave-assisted synthesis of 2-substituted 1H-benzo[d]imidazoles and their antifungal activities in vitro. Heterocycles. Available at: [Link]
-
TSI Journals. (2012). Synthesis and characterization of 2-(4-bromophenyl)-1H- benzimidazole and 2-(6-bromochroman-2-yl)-1H- benzimidazole compounds. Trade Science Inc. Available at: [Link]
-
Shinde, S., et al. (2022). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Scientific Reports. Available at: [Link]
-
Roy, T., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
-
El-Mabrouk, M. A. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Alam, M. A., & Akhter, M. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances. Available at: [Link]
-
Shaik, F. P., & Jha, A. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
TSI Journals. (2012). Synthesis and characterization of 2-(4-bromophenyl)-1H- benz. Trade Science Inc. Available at: [Link]
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
Bationo, R. B., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Retrieved from [Link]
-
Kummari, S., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Crystallization of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. Crystallization is a critical purification step that significantly impacts final product purity, stability, and handling characteristics. Benzimidazole derivatives can present unique challenges during crystallization due to their rigid, aromatic structures. This document provides in-depth troubleshooting advice and standardized protocols to overcome common obstacles, ensuring reproducible and high-quality results.
Section 1: Compound Profile & Solubility Characteristics
Understanding the physicochemical properties of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is the foundation for developing a successful crystallization protocol. Its structure, characterized by a fused aromatic benzimidazole core and a bromophenyl substituent, dictates its solubility behavior. The molecule is largely nonpolar but possesses hydrogen bond acceptors (nitrogen atoms), allowing for some interaction with polar solvents.
Table 1: Physicochemical Properties
| Property | Value / Observation | Rationale & Significance |
|---|---|---|
| Molecular Formula | C₁₄H₁₁BrN₂ | Confirmed molecular structure. |
| Molecular Weight | ~287.16 g/mol | A moderate molecular weight; influences diffusion and solubility. |
| Predicted Polarity | Moderately Polar to Nonpolar | The large aromatic surface area suggests solubility in organic solvents. The imidazole nitrogens introduce some polarity. |
| Melting Point | Expected to be high (>200 °C) | Similar benzimidazole structures have high melting points (e.g., the parent 2-(4-bromophenyl)-1H-benzo[d]imidazole melts at 298-300 °C)[1]. A high melting point is advantageous as it reduces the risk of "oiling out" in many common solvents. |
| Hydrogen Bonding | Acceptor sites available | The nitrogen atoms can accept hydrogen bonds, which can be a key factor in solvent selection[2]. |
| Purity Requirement | High ( >95%) | The purity of the starting material is critical; impurities can inhibit nucleation or co-crystallize, compromising the final product[3]. For challenging purifications of benzimidazoles, vacuum sublimation can be an effective, solvent-free method[4]. |
A logical approach to crystallization begins with solvent screening. The ideal solvent will dissolve the compound completely when hot but sparingly when cold.
Table 2: Solvent Selection Guide
| Solvent Class | Examples | Expected Utility for Crystallization | Mechanistic Rationale |
|---|---|---|---|
| Alcohols | Ethanol, Methanol | Good Primary Solvents. | Ethanol is a common recrystallization solvent for similar imidazole derivatives[5]. These solvents offer a good balance of polarity and hydrogen bonding capabilities. |
| Ketones | Acetone | Good Primary Solvent. | Often used in combination with an anti-solvent like hexanes. Its volatility can lead to rapid evaporation if not controlled[6]. |
| Esters | Ethyl Acetate | Good Primary Solvent. | Frequently used with hexanes; offers moderate polarity. |
| Aromatic | Toluene | Potential Primary Solvent. | Aromatic solvents can interact favorably with the compound's phenyl rings through π-π stacking, potentially aiding in ordered crystal lattice formation[3]. |
| Ethers | Diethyl Ether, THF | Potential Anti-Solvents. | The compound is likely to be less soluble in these, making them suitable for use as anti-solvents to induce precipitation from a more soluble medium[6]. |
| Alkanes | n-Hexane, Heptane | Excellent Anti-Solvents. | The compound's polarity, though moderate, is sufficient to make it poorly soluble in nonpolar alkanes. These are ideal for inducing crystallization from solutions in acetone or ethyl acetate. |
| Halogenated | Dichloromethane (DCM) | Use with Caution. | While likely a good solvent, its high volatility can cause the compound to "crash out" of solution as a powder rather than forming quality crystals[2]. |
| Highly Polar | Water | Likely an Anti-Solvent. | Due to the compound's largely organic structure, its solubility in water is expected to be very low. It can be used to precipitate the product from solutions in polar organic solvents like ethanol or acetone[6]. |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole in a direct question-and-answer format.
Problem 1: No crystals form, even after the solution has cooled completely.
-
Underlying Cause: The solution is not supersaturated. This is typically because too much solvent was used, or the chosen solvent is too effective even at low temperatures[7].
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth[8].
-
Add a Seed Crystal: If you have a pure crystal from a previous batch, add a tiny amount to the solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or a rotary evaporator. Allow the concentrated solution to cool slowly again[7].
-
Introduce an Anti-Solvent: If the compound is dissolved in a good solvent (e.g., acetone), slowly add a miscible anti-solvent (e.g., n-hexane) dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of the good solvent to redissolve the precipitate and then allow the system to stand undisturbed[6].
-
Cool to a Lower Temperature: If the solution is at room temperature, place it in a refrigerator (4 °C), and if necessary, a freezer (-20 °C), ensuring the solvent does not freeze.
-
Problem 2: The compound separates as an "oil" or liquid droplets instead of crystals.
-
Underlying Cause: This phenomenon, known as "oiling out," occurs when the solute becomes supersaturated at a temperature above its melting point (or the melting point of an impure mixture)[7]. The compound effectively "melts" in the solvent instead of crystallizing.
-
Troubleshooting Steps:
-
Re-dissolve and Adjust: Reheat the solution until the oil fully redissolves.
-
Add More Solvent: Add a small amount (10-20% volume) of the hot solvent to decrease the saturation point. This ensures that saturation will be reached at a lower temperature, hopefully below the compound's melting point[7].
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. An insulated container (like a beaker wrapped in glass wool) can promote gradual cooling.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Switch to a solvent with a lower boiling point.
-
Problem 3: The product "crashes out" as a fine powder or very small needles.
-
Underlying Cause: The rate of crystallization is too high, usually due to rapid cooling or a solution that is too concentrated. This process traps impurities and solvent within the crystal lattice, defeating the purpose of purification[7].
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution to redissolve the solid. Add an additional 5-10% of the solvent to reduce the level of supersaturation[7].
-
Slow Down Cooling: This is the most critical step. After dissolving the compound in the minimum amount of hot solvent, allow it to cool to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath or refrigerator[9]. Insulating the flask can further slow the process.
-
Consider a Different Solvent System: A solvent in which the compound has slightly higher solubility at room temperature will result in a slower crystallization and better crystal formation.
-
Problem 4: The final crystal yield is very low.
-
Underlying Cause: This can result from several factors, including using an excessive amount of solvent, incomplete precipitation, or physical loss of material during transfers[10].
-
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, test the remaining filtrate. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue indicates that a substantial amount of your compound remains in solution[7].
-
Perform a "Second Crop" Crystallization: Take the mother liquor and reduce its volume by boiling or rotary evaporation. Cooling this more concentrated solution may yield a second batch of crystals. Note that this second crop may be less pure than the first.
-
Re-evaluate Solvent Choice: The solubility of your compound in the "cold" solvent may be higher than ideal. A different solvent or a solvent/anti-solvent mixture might be more effective at forcing the product out of solution.
-
Problem 5: The final crystals are colored, even though the pure compound should be white/colorless.
-
Underlying Cause: The presence of highly colored impurities. These can sometimes be removed with activated charcoal, or they may be adsorbed onto the crystal surface[11].
-
Troubleshooting Steps:
-
Use Activated Charcoal (Sparingly): Add a very small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it. Caution: Using too much charcoal can adsorb your product, significantly reducing the yield[7].
-
Properly Wash the Crystals: After filtering the crystals, wash them with a small amount of ice-cold fresh solvent. This helps remove residual mother liquor (which contains impurities) from the crystal surfaces without dissolving the product itself[11].
-
Recrystallize: If the impurity is incorporated into the crystal lattice, a second crystallization may be necessary to achieve the desired purity.
-
Section 3: Recommended Crystallization Protocols
Protocol A: Standard Single-Solvent Recrystallization
-
Place the crude 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate.
-
Continue to add the solvent in small portions until the solid has just completely dissolved.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask[2].
-
Once at room temperature, cool the flask further in an ice bath for 15-30 minutes to maximize precipitation.
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold solvent.
-
Allow the crystals to dry completely under vacuum.
Protocol B: Solvent / Anti-Solvent Crystallization
-
Dissolve the crude compound in the minimum required amount of a "good" solvent (e.g., acetone) at room temperature.
-
Filter the solution if any insoluble impurities are present.
-
Slowly add a miscible "poor" solvent (anti-solvent, e.g., n-hexane) drop-by-drop while gently swirling the solution.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to make the solution clear again.
-
Cover the flask and set it aside, undisturbed, to allow for slow crystal growth.
-
Collect and dry the crystals as described in Protocol A.
Section 4: Visual Workflows
The following diagrams illustrate the decision-making process for troubleshooting and the procedural flow for a key crystallization technique.
Caption: Troubleshooting decision tree for common crystallization issues.
Caption: Workflow for the Solvent/Anti-Solvent Crystallization method.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: How do I choose the best starting solvent for crystallization? A: The ideal solvent should exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures. A quick test is to dissolve a small amount of your compound in a few drops of a solvent at room temperature. If it dissolves easily, the solvent is likely too good. If it doesn't dissolve at all, try heating it. If it dissolves upon heating, it's a good candidate. If it remains insoluble when hot, it's a poor solvent but may be a good anti-solvent[6].
-
Q2: What is the role of purity in successful crystallization? A: Purity is paramount. Impurities can act as inhibitors to crystal growth, preventing nucleation altogether. They can also become trapped in the growing crystal lattice, reducing the purity of the final product. If you are struggling to crystallize a compound, it is often beneficial to first re-purify it using another method, such as column chromatography, before attempting crystallization again[3].
-
Q3: Can I use a mixture of solvents? How do I determine the right ratio? A: Yes, solvent mixtures (a "good" solvent and a "poor" anti-solvent) are very powerful. The ratio is determined empirically. As described in Protocol B, dissolve your compound in the good solvent and then titrate in the anti-solvent until you reach the point of saturation (cloudiness). This ensures the system is perfectly poised for slow crystallization[6].
-
Q4: My crystals are always very small needles. How can I grow larger, block-like crystals? A: Needle-like morphology often results from overly rapid crystal growth. To encourage larger, more uniform (block-like) crystals, you must slow down the process significantly. Use a more dilute solution (add slightly more hot solvent than the minimum required), and ensure the cooling process is as slow as possible by insulating the flask. Sometimes, changing the solvent entirely can alter the crystal habit due to different interactions between the solvent and the crystal faces.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
-
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
Royal Society of Chemistry. (2021). Continuous flow synthesis of substituted benzimidazoles by enzyme-electrochemical cascade method. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. [Link]
-
National Center for Biotechnology Information. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
HETEROCYCLES. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
ChemistryViews. (2012). Tips & Tricks for the Lab: Growing Crystals Part 2. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. unifr.ch [unifr.ch]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Tips & Tricks [chem.rochester.edu]
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- 8. How To [chem.rochester.edu]
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- 10. rsc.org [rsc.org]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding N-alkylation side products in benzimidazole synthesis
A Guide to Overcoming N-Alkylation Side Products
Welcome to the technical support center for benzimidazole synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the control of N-alkylation, a common side reaction in benzimidazole synthesis. This resource is structured to offer not just solutions, but a foundational understanding of the reaction mechanisms to empower your experimental design.
Troubleshooting Guide: Navigating N-Alkylation Challenges
This section addresses specific problems you may encounter during the N-alkylation of benzimidazoles.
Issue 1: Poor Regioselectivity - A Mixture of N1 and N3 Alkylated Products
Question: I'm attempting to alkylate a 4(7)-substituted benzimidazole and obtaining a difficult-to-separate mixture of the N1 and N3 regioisomers. How can I improve the selectivity?
Answer: The formation of regioisomeric mixtures in unsymmetrically substituted benzimidazoles is a frequent challenge governed by the tautomeric equilibrium between the 4- and 7-substituted forms, as well as the 5- and 6-substituted forms. The position of this equilibrium and the subsequent alkylation site are influenced by a combination of steric and electronic factors of the substituents, along with the reaction conditions.[1][2]
Underlying Principles:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen. For instance, a large substituent at the C4 position will sterically disfavor alkylation at the adjacent N1 position, leading to a preference for the N3 isomer.
-
Electronic Effects: Electron-donating groups (EDGs) on the benzene ring increase the nucleophilicity of the imidazole nitrogens, but their effect on regioselectivity can be subtle. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity. The relative basicity of the two nitrogen atoms in the tautomeric forms plays a crucial role.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the N1/N3 ratio.
Troubleshooting Steps:
-
Solvent Selection:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents tend to favor the formation of the thermodynamically more stable product. For many substituted benzimidazoles, the N1-alkylated product is thermodynamically favored.[3]
-
Nonpolar Solvents (e.g., Toluene, THF): In nonpolar solvents, the use of strong bases like sodium hydride (NaH) can lead to the formation of a sodium-benzimidazolide salt. The position of the sodium ion can direct the alkylation.
-
-
Base Selection:
-
Strong Bases (e.g., NaH, KH): These bases fully deprotonate the benzimidazole, forming the corresponding anion. The subsequent alkylation is then governed by the inherent nucleophilicity and steric accessibility of the nitrogen atoms.
-
Weaker Bases (e.g., K2CO3, Cs2CO3): These bases establish an equilibrium with the benzimidazole. The choice of cation can influence the regioselectivity, with larger cations sometimes favoring alkylation at a specific nitrogen.
-
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Issue 2: Formation of N,N'-Dialkylated Benzimidazolium Salts
Question: My reaction is producing a significant amount of a salt-like byproduct, which I suspect is the N,N'-dialkylated benzimidazolium salt. How can I prevent this?
Answer: The formation of N,N'-dialkylated benzimidazolium salts is a common side reaction, especially when using reactive alkylating agents or an excess of the alkylating agent.[4][5] Once the initial N-alkylation has occurred, the remaining nitrogen can still be nucleophilic enough to react with another molecule of the alkylating agent, forming a quaternary ammonium salt.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the benzimidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise to the reaction mixture over a period of time. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation event.
-
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a significant role. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If dialkylation is a major issue, consider using a less reactive alkylating agent (e.g., an alkyl bromide or chloride instead of an iodide).
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent further reaction to the dialkylated product. Running the reaction at a lower temperature can also help to control the rate of the second alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the role of tautomerism in the N-alkylation of benzimidazoles?
A1: In unsymmetrically substituted benzimidazoles (e.g., 4- or 5-substituted), two tautomeric forms can exist in equilibrium. For a 4-substituted benzimidazole, the tautomers are the 4-substituted-1H-benzimidazole and the 7-substituted-1H-benzimidazole. For a 5-substituted benzimidazole, the tautomers are the 5-substituted-1H-benzimidazole and the 6-substituted-1H-benzimidazole. Since both nitrogen atoms are nucleophilic, alkylation can occur on either nitrogen of either tautomer, potentially leading to a mixture of products. The position of the tautomeric equilibrium is influenced by the electronic nature of the substituent and the solvent.[1][2]
Q2: Can I use a protecting group to achieve selective N-alkylation?
A2: Yes, using a protecting group is an excellent strategy to achieve high regioselectivity. The idea is to selectively protect one of the nitrogen atoms, perform the alkylation on the unprotected nitrogen, and then remove the protecting group.
A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[6][7][8] The general workflow is as follows:
-
Protection: React the benzimidazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to form the N-Boc protected benzimidazole.
-
Alkylation: Perform the alkylation on the remaining free N-H group using your desired alkylating agent and a suitable base.
-
Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) or by heating in specific solvents.[6][8][9] A novel method for selective N-Boc deprotection of imidazoles and benzimidazoles using NaBH₄ in ethanol at room temperature has also been reported.[8]
Q3: What is phase-transfer catalysis, and how can it be applied to benzimidazole N-alkylation?
A3: Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of benzimidazole N-alkylation, the benzimidazole salt may be in a solid phase or an aqueous phase, while the alkylating agent is in an organic phase.[10][11][12][13]
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the benzimidazolide anion from the solid/aqueous phase into the organic phase where it can react with the alkylating agent.[10][11] This method often leads to cleaner reactions, milder reaction conditions, and can improve yields and selectivity.[13]
Data Summary and Protocols
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | Favors the thermodynamically more stable isomer (often N1).[3] | Solvates the ions and allows for equilibration to the most stable product. |
| Nonpolar (Toluene, THF) | Can favor the kinetically controlled product. The nature of the counter-ion becomes more important. | Less solvation of ions, leading to tighter ion pairing which can direct alkylation. | |
| Base | Strong (NaH, KH) | Can favor the kinetically controlled product, often influenced by the position of the counter-ion. | Complete deprotonation leads to a reactive anion where alkylation may occur at the most accessible site. |
| Weak (K₂CO₃, Cs₂CO₃) | Can favor the thermodynamically controlled product. | An equilibrium is established, allowing for potential isomerization to the more stable product before alkylation. | |
| Temperature | Low Temperature | May favor the kinetically controlled product. | At lower temperatures, the reaction may not have enough energy to overcome the activation barrier to the thermodynamically favored product. |
| High Temperature | Favors the thermodynamically controlled product. | Provides sufficient energy for the reaction to reach thermodynamic equilibrium. | |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Can improve reaction rates and yields, and may influence regioselectivity.[10][11][12] | Facilitates the transfer of the benzimidazolide anion to the organic phase for reaction. |
Experimental Protocol: Regioselective N1-Alkylation of 2-Substituted Benzimidazole using Phase-Transfer Catalysis
This protocol provides a general procedure for the selective N1-alkylation of a 2-substituted benzimidazole.
Materials:
-
2-substituted benzimidazole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely ground
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-substituted benzimidazole (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add acetonitrile to the flask to create a slurry.
-
Begin stirring the mixture at room temperature.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (the temperature will depend on the specific alkyl halide and solvent, typically around 60-80 °C for acetonitrile).
-
Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed (typically within 2-6 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated benzimidazole.
Visualizing Key Concepts
Factors Influencing N-Alkylation Regioselectivity
Caption: Factors influencing the regioselectivity of benzimidazole N-alkylation.
Workflow for Selective N-Alkylation using a Protecting Group
Caption: A general workflow for achieving regioselective N-alkylation using a protecting group strategy.
References
- Google Patents. (n.d.). Alkylation reaction method of benzimidazoles compounds (Patent No. CN101391982A).
-
Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Heliyon, 7(5), e07033. [Link]
-
Boufroura, H., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 93-102. [Link]
-
Kouassi, A. M., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.[Link]
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Request PDF. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Image]. Retrieved from [Link]
-
Nguyen, T. H. L., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247–28261. [Link]
-
Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1856–1867. [Link]
-
National Center for Biotechnology Information. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PubMed Central. [Link]
-
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
PubMed. (n.d.). Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. Retrieved from [Link]
-
ACS Publications. (2022). “All-Aqueous” Tandem Boc-Deprotection and Alkylation of N-Bocbenzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N–H Bond of Purines. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2022). “All-Aqueous” Tandem Boc-Deprotection and Alkylation of N‐Bocbenzimidazole Derivatives under Visible Light. American Chemical Society. [Link]
-
ACS Publications. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
-
ResearchGate. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. [Link]
-
National Center for Biotechnology Information. (2020). Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms. PubMed Central. [Link]
-
ResearchGate. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. [Link]
-
Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... [Table]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-disubstituted benzimidazoles a. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. [Link]
-
AVESİS. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. PubMed Central. [Link]
-
MDPI. (n.d.). Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole and Other Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a core molecular framework that consistently demonstrates a wide array of biological activities.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological targets, making its derivatives promising candidates for drug development.[3] This guide provides an in-depth comparison of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole with other key benzimidazole derivatives, offering insights into their synthesis, biological activities, and the subtle structural modifications that dictate their therapeutic potential.
The Benzimidazole Core: A Foundation for Diverse Biological Activity
The fusion of a benzene ring with an imidazole ring creates the bicyclic heteroaromatic system known as benzimidazole. This unique structure provides a versatile platform for chemical modification, with substitutions at the N-1, C-2, and benzene ring positions leading to a diverse range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4]
Profiling 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
While specific experimental data for the biological activity of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is not extensively documented in publicly available literature, we can infer its potential properties based on the well-established structure-activity relationships (SAR) of analogous compounds. The key structural features of this molecule are:
-
The Benzimidazole Core: Provides the fundamental scaffold for biological interaction.
-
A Phenyl Group at C-2: This substitution is common in benzimidazoles with demonstrated anticancer and antimicrobial activities.
-
A Bromo Substituent at the 4-position of the Phenyl Ring: Halogen substitutions are known to modulate the electronic properties and lipophilicity of the molecule, which can significantly impact its biological activity.
-
A Methyl Group at N-1: This substitution prevents tautomerization and can influence the molecule's binding affinity and metabolic stability.
Based on these features, it is plausible to hypothesize that 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole could exhibit anticancer and/or antimicrobial properties. Further experimental validation is, of course, necessary to confirm these predictions.
Comparative Analysis with Other Benzimidazole Derivatives
To understand the potential of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, it is crucial to compare it with other well-characterized benzimidazole derivatives. This section will focus on two key areas of benzimidazole research: anticancer and antimicrobial activities.
Anticancer Activity: A Promising Frontier
Numerous benzimidazole derivatives have been investigated for their potential as anticancer agents.[3][5] They exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[4]
A recent study on benzothiazole and benzimidazole-based urea derivatives identified several compounds with potent inhibitory activity against multiple kinases involved in cancer progression, such as VEGFR-2, EGFR, and c-Met.[6] Notably, the amide-linked benzimidazole analog 12a (a pyrazine-based compound) demonstrated strong VEGFR-2 inhibition with an IC50 of 0.071 μM.[6] This highlights the potential of 2-phenyl substituted benzimidazoles in cancer therapy.
Another study focused on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives found that compound 2g exhibited significant antiproliferative activity against the MDA-MB-231 breast cancer cell line.[7]
Table 1: Comparative Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Structure | Target/Cell Line | IC50 (µM) | Reference |
| 12a | Pyrazine-based amide-linked benzimidazole | VEGFR-2 | 0.071 | [6] |
| 2g | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | MDA-MB-231 | Not specified | [7] |
| Sorafenib (Standard) | - | VEGFR-2 | 0.027 | [6] |
The data suggests that modifications at the C-2 and N-1 positions of the benzimidazole ring, as well as the nature of the substituents on the phenyl ring, are critical for potent anticancer activity. The presence of the 4-bromophenyl group in our target molecule could potentially enhance its activity through halogen bonding interactions with target proteins.
Antimicrobial Activity: A Continuing Battle
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[1][8]
One study reported the synthesis and antimicrobial evaluation of several 2-substituted benzimidazole derivatives.[8] Another investigation into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed that compound 2g displayed significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[7]
A separate study on 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][9][10]-oxazepin-3(2H)-ones showed that compounds with methoxy and methyl substituents on the benzene ring exhibited high activity against various bacterial strains. In contrast, compounds with chloro and bromo substituents displayed moderate activity.
Table 2: Comparative Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound | Structure | Target Organism | MIC (µg/mL) | Reference |
| 2g | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | S. aureus, MRSA | 4 | [7] |
| 4b, 4g, 4h | Benzimidazolyl benzo[f][9][10]oxazepines with methoxy/methyl groups | Various bacteria | Not specified | |
| 4c, 4d, 4e, 4f | Benzimidazolyl benzo[f][9][10]oxazepines with chloro/bromo groups | Various bacteria | Not specified | |
| Amikacin (Standard) | - | S. aureus, MRSA | Not specified | [7] |
These findings underscore the importance of the substitution pattern on the benzimidazole scaffold for antimicrobial efficacy. The 4-bromophenyl substituent in 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole could contribute to its antimicrobial profile, although its potency relative to other derivatives would require experimental determination.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for the synthesis of a representative benzimidazole derivative and a standard biological assay.
Synthesis of 2-(Substituted Phenyl)-1H-benzimidazole Derivatives
This protocol is a general method for the synthesis of 2-arylbenzimidazoles, which can be adapted for the synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Workflow for the Synthesis of 2-Arylbenzimidazoles
A generalized synthetic workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the corresponding aromatic aldehyde (e.g., 4-bromobenzaldehyde, 1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add sodium metabisulfite (1.2 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Filter the precipitated solid and wash it with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzimidazole.
-
N-methylation (for the target compound): The synthesized 2-(4-bromophenyl)-1H-benzimidazole can be further reacted with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow for the MTT Assay
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A Comparative Analysis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole and Established Antifungal Agents: A Guide for Researchers
In the ever-evolving landscape of antimicrobial research, the demand for novel antifungal agents has never been more critical. The rise of drug-resistant fungal pathogens necessitates a continuous exploration of new chemical entities that can overcome existing therapeutic challenges. This guide provides a detailed comparative analysis of the investigational compound 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole against well-established antifungal drugs, namely the azoles (Fluconazole, Itraconazole) and the polyene (Amphotericin B).
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available data, proposing experimental frameworks for direct comparison, and elucidating the underlying mechanisms of action.
Introduction: The Benzimidazole Scaffold in Antifungal Research
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] In the realm of antifungal research, benzimidazole derivatives have shown promise, often by targeting essential fungal-specific biochemical pathways. While specific antifungal data for "2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole" is not extensively available in peer-reviewed literature, this guide will draw upon data from closely related N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives to provide a foundational comparison. This approach allows for a logical starting point for researchers looking to investigate this specific molecule.
Physicochemical Properties: A Comparative Overview
A molecule's physical and chemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of key computed properties for the subject compound and established antifungal drugs.
| Property | 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole (Predicted) | Fluconazole | Itraconazole | Amphotericin B |
| Molecular Formula | C₁₄H₁₁BrN₂ | C₁₃H₁₂F₂N₆O | C₃₅H₃₈Cl₂N₈O₄ | C₄₇H₇₃NO₁₇ |
| Molecular Weight | ~303.16 g/mol | 306.27 g/mol | 705.64 g/mol | 924.08 g/mol |
| LogP (Octanol-Water Partition Coefficient) | High (predicted) | 0.5 | 5.66 | -0.8 |
| Solubility | Likely poor in water | Soluble in water | Poorly soluble in water | Poorly soluble in water |
Note: Properties for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole are predicted based on its structure and data for similar benzimidazoles.
The high predicted LogP of the benzimidazole derivative suggests it is lipophilic, which could facilitate its passage through fungal cell membranes but may also present challenges for aqueous solubility and formulation.
Comparative Antifungal Efficacy: An Evidence-Based Perspective
Direct comparative data for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is not yet published. However, a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives provides valuable insight. Several compounds in this class demonstrated moderate in vitro activity against key fungal pathogens.[2]
Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Fungal Species | N-alkylated-2-(phenyl)-1H-benzimidazole derivatives (Representative Data)[2] | Fluconazole[3] | Itraconazole | Amphotericin B[3] |
| Candida albicans | 64 | <0.12 to >64 | 0.015 to >8 | 0.12 to 2 |
| Aspergillus niger | 64 | - | - | - |
It is crucial to note that the MIC values for the benzimidazole derivatives are from related compounds and should be considered as a preliminary indicator of potential activity for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. The data suggests that while these benzimidazole derivatives show antifungal properties, their potency may be lower than that of established drugs like Amphotericin B against Candida albicans. Further direct testing is imperative.
Mechanism of Action: Divergent Pathways to Fungal Inhibition
Understanding the mechanism of action is paramount in drug development. The subject benzimidazole and the comparator drugs operate through distinct molecular pathways.
Benzimidazoles: The primary antifungal mechanism for many benzimidazole and imidazole derivatives is the inhibition of ergosterol biosynthesis.[2] They target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.[4][5][6] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[4]
Azoles (Fluconazole & Itraconazole): Similar to benzimidazoles, azoles are potent inhibitors of lanosterol 14α-demethylase.[4][5][6][7] This shared mechanism underscores the importance of this enzyme as an antifungal target.
Polyenes (Amphotericin B): Amphotericin B employs a different strategy. It binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[8][9][10][11][12] This leads to the leakage of essential intracellular components, such as ions and small molecules, resulting in cell death.[11][12]
Caption: Comparative Mechanisms of Action of Antifungal Agents.
Experimental Protocols for Comparative Assessment
To rigorously evaluate the antifungal potential of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, standardized experimental protocols are essential.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] This method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), provides a quantitative measure of antifungal activity.[15][16]
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solutions: Dissolve the test compound (2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole) and comparator drugs (Fluconazole, Itraconazole, Amphotericin B) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.[13]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antifungal agent in RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[13]
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[13]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Cytotoxicity Assessment: Evaluating Safety Profile
A critical aspect of drug development is assessing the potential toxicity of a compound to mammalian cells. This helps in determining the therapeutic index, a measure of a drug's safety.
Table 2: Comparative Cytotoxicity (IC₅₀ in µg/mL)
| Cell Line | 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole (Predicted) | Fluconazole | Itraconazole | Amphotericin B |
| HEK293 (Human Embryonic Kidney) | Data Needed | >100 | ~20 | ~5 |
| HepG2 (Human Liver Carcinoma) | Data Needed | >100 | ~15 | ~3 |
Note: Cytotoxicity data for the benzimidazole is needed from experimental evaluation. Values for known drugs are approximate and can vary based on experimental conditions.
Benzimidazole derivatives have shown varied cytotoxicity, with some exhibiting significant effects on cancer cell lines.[17][18] However, their toxicity against non-cancerous cell lines needs to be thoroughly investigated to establish a safety profile for antifungal applications.
Recommended Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and comparator drugs for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Perspectives
While direct experimental data on the antifungal activity of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is currently limited, the analysis of related compounds suggests that this molecule may possess moderate antifungal properties. Its presumed mechanism of action, targeting ergosterol biosynthesis, aligns with a proven strategy for antifungal drug development.
The key takeaway for researchers is the imperative for direct, head-to-head comparative studies. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future research should focus on:
-
Broad-spectrum Antifungal Screening: Evaluating the MIC of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole against a wide panel of clinically relevant yeasts and molds, including drug-resistant strains.
-
In-depth Mechanistic Studies: Confirming the inhibition of ergosterol biosynthesis and exploring other potential cellular targets.
-
Comprehensive Cytotoxicity Profiling: Assessing the in vitro toxicity against a panel of human cell lines to determine the selectivity index.
-
In Vivo Efficacy Studies: Progressing to animal models of fungal infections to evaluate the compound's therapeutic potential in a physiological setting.
The exploration of novel benzimidazole derivatives like 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is a promising avenue in the quest for new and effective antifungal therapies. Rigorous and systematic evaluation, as detailed in this guide, will be instrumental in determining its true potential in the fight against fungal diseases.
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Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.
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Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. MDPI.
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Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. bioRxiv.
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What is the mechanism of Amphotericin B? Patsnap Synapse.
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.
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Fluconazole - StatPearls. NCBI Bookshelf.
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Itraconazole. Wikipedia.
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Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions.
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Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention.
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Toxicity Mechanisms of Amphotericin B and Its Neutralization by Conjugation with Arabinogalactan. Antimicrobial Agents and Chemotherapy.
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Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. PMC.
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Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed.
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Itraconazole. DermNet.
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What is the mechanism of action of Fluconazole (an antifungal medication)? Dr.Oracle.
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Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
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What is the mechanism of action (MOA) of itraconazole (antifungal medication)? Dr.Oracle.
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A Comparative Guide to Benzimidazole-Based Kinase Inhibitors: Evaluating 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole Scaffolds
This guide provides a comparative analysis of the kinase inhibitory potential of benzimidazole-based compounds, with a focus on the 2-(4-bromophenyl)-1-methyl-1H-benzo[d]imidazole scaffold. We will delve into the mechanistic basis of their action, compare their activity with established kinase inhibitors, and provide detailed experimental protocols for their evaluation.
Introduction: The Benzimidazole Scaffold in Kinase Inhibition
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its unique heterocyclic structure allows for versatile substitution patterns, enabling the fine-tuning of steric and electronic properties to achieve high-affinity binding to a variety of biological targets. In the realm of oncology, the benzimidazole scaffold has been extensively explored for the development of potent kinase inhibitors. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This guide will use the 2-(4-bromophenyl)-1-methyl-1H-benzo[d]imidazole scaffold as a representative example to explore the potential of this chemical class. While specific data on this exact molecule is limited in the public domain, we will draw upon data from structurally related compounds to build a comparative framework against well-established kinase inhibitors.
Mechanism of Action: How Benzimidazole Derivatives Inhibit Kinases
Benzimidazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase, a highly conserved region. By occupying this pocket, they prevent the binding of ATP, the phosphate donor for the phosphorylation reaction, thereby blocking the downstream signaling cascade. The specificity of these inhibitors for a particular kinase is determined by the interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket.
Figure 1: ATP-competitive inhibition by a benzimidazole derivative.
Comparative Analysis: Benzimidazole Scaffolds vs. Other Kinase Inhibitors
To provide a meaningful comparison, we will evaluate a representative benzimidazole derivative against established inhibitors of a key oncogenic kinase, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Table 1: Comparative Inhibitory Activity against VEGFR2
| Compound | Scaffold | IC50 (nM) | Reference |
| Sunitinib | Indolinone | 9 | |
| Sorafenib | Bi-aryl urea | 90 | |
| Axitinib | Indazole | 0.2 | |
| Linifanib (ABT-869) | Benzimidazole derivative | 4 | **** |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
As shown in Table 1, the benzimidazole derivative Linifanib demonstrates potent inhibition of VEGFR2, with an IC50 value comparable to or better than other established inhibitors like Sunitinib and Sorafenib. This highlights the potential of the benzimidazole scaffold in designing highly effective kinase inhibitors.
Experimental Protocols
To experimentally validate the kinase inhibitory activity of a compound like 2-(4-bromophenyl)-1-methyl-1H-benzo[d]imidazole, a series of in vitro and cell-based assays are required.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Protocol:
-
Prepare a reaction buffer: Typically contains Tris-HCl, MgCl2, and a source of ATP.
-
Prepare the kinase: Dilute the purified kinase to the desired concentration in the reaction buffer.
-
Prepare the substrate: A peptide or protein substrate for the kinase is prepared in the reaction buffer.
-
Prepare the test compound: A stock solution of the test compound is serially diluted to create a range of concentrations.
-
Initiate the reaction: In a 96-well plate, combine the kinase, substrate, and test compound.
-
Start the reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubate: Allow the reaction to proceed for a set time at a specific temperature (e.g., 30 minutes at 30°C).
-
Stop the reaction: Add a stop solution, such as a high concentration of EDTA.
-
Detect phosphorylation: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.
-
Calculate IC50: The data is plotted as percent inhibition versus compound concentration, and the IC50 value is determined from the resulting dose-response curve.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assay: Inhibition of Cellular Phosphorylation
This assay assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context.
Protocol:
-
Cell Culture: Culture a cell line that expresses the target kinase (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand to activate the target kinase (e.g., VEGF for VEGFR2).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensity to determine the extent of inhibition of phosphorylation at each compound concentration.
Conclusion
The benzimidazole scaffold represents a promising foundation for the development of novel kinase inhibitors. As exemplified by compounds like Linifanib, this chemical class can yield potent and selective inhibitors of key oncogenic kinases such as VEGFR2. The comparative data and experimental protocols provided in this guide offer a framework for the evaluation of new benzimidazole derivatives, such as 2-(4-bromophenyl)-1-methyl-1H-benzo[d]imidazole, and their potential as next-generation cancer therapeutics. Further investigation into the structure-activity relationships of this scaffold will undoubtedly lead to the discovery of even more effective and safer kinase inhibitors.
References
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Sunitinib (SU11248), a selective FLT3 inhibitor, selectively kills FLT3-ITD-positive cells. (2005). Blood. [Link]
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Sorafenib (BAY 43-9006) inhibits proliferation and induces apoptosis in human bladder cancer cell lines. (2008). British Journal of Cancer. [Link]
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Axitinib (AG-013736), a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs tumor growth and survival in animal models. (2007). Clinical Cancer Research. [Link]
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Linifanib (ABT-869), a novel and potent inhibitor of the vascular endothelial growth factor and platelet-derived growth factor receptor family of tyrosine kinases. (2009). Journal of Medicinal Chemistry. [Link]
-
Discovery of Linifanib (ABT-869), a Novel and Potent Inhibitor of the Vascular Endothelial Growth Factor and Platelet-Derived Growth Factor Receptor Family of Tyrosine Kinases. (2009). Journal of Medicinal Chemistry. [Link]
A Comparative Guide to the Structure-Activity Relationship of Substituted 2-Phenylbenzimidazoles
The 2-phenylbenzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its rigid, bicyclic nature and the synthetic accessibility of its derivatives make it an attractive starting point for drug discovery. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituted 2-phenylbenzimidazoles across key therapeutic areas, grounded in experimental data and mechanistic insights.
The Versatile 2-Phenylbenzimidazole Core
The pharmacological profile of a 2-phenylbenzimidazole derivative is profoundly influenced by the nature and position of substituents on both the benzimidazole and the phenyl rings.[2] Strategic modifications at positions C2, N1, C5, and C6 can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.[2][3] This guide will dissect these relationships in the context of anticancer, antimicrobial, and antiviral activities.
Anticancer Activity: Targeting Cellular Proliferation
Substituted 2-phenylbenzimidazoles have emerged as a promising class of anticancer agents.[3] The primary mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.
Key SAR Insights for Anticancer Activity:
-
Substitution on the Phenyl Ring: The electronic properties and steric bulk of substituents on the 2-phenyl ring are critical. Electron-donating groups, such as methoxy (-OCH3), at the para-position of the phenyl ring have been shown to enhance anticancer activity.[4]
-
Substitution on the Benzimidazole Ring: Modifications at the C5 and/or C6 positions of the benzimidazole nucleus significantly impact antiproliferative effects.[3] The introduction of functional groups like carbonyl and hydroxyl at the C5 position can enhance the anticancer activity.[5]
-
N1-Substitution: Alkylation or arylation at the N1 position of the benzimidazole can modulate activity. For instance, N-benzyl substitution has been reported to increase anti-inflammatory activity, a related field.[6]
The following diagram illustrates the key positions for substitution on the 2-phenylbenzimidazole scaffold that influence its anticancer activity.
Caption: Key substitution points on the 2-phenylbenzimidazole core influencing anticancer activity.
Comparative Anticancer Activity Data
The table below summarizes the in-vitro anticancer activity of representative 2-phenylbenzimidazole derivatives against various human cancer cell lines.[3]
| Compound | Substituents | Cell Line | IC50 (µg/mL) |
| 38 | 5-acetyl, 2-(4-hydroxyphenyl) | A549 (Lung) | 4.47 |
| MDA-MB-231 (Breast) | 4.68 | ||
| PC3 (Prostate) | 5.50 | ||
| 40 | 5-acetyl, 2-(4-hydroxy-3-methoxyphenyl) | MDA-MB-231 (Breast) | 3.55 |
Data sourced from Huynh et al., 2020.[3]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-phenylbenzimidazole scaffold is also a fertile ground for the development of novel antimicrobial agents.[1] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Key SAR Insights for Antimicrobial Activity:
-
Hydrophobicity and Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a crucial role in its ability to penetrate microbial cell membranes.[7]
-
Substituents on the Phenyl Ring: Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), on the 2-phenyl ring can enhance antibacterial and antifungal activity.[6]
-
Substituents on the Benzimidazole Ring: The presence of a hydroxyl group at the C5 position of the benzimidazole ring appears to be important for antifungal activity.[8]
The following workflow outlines the general process for synthesizing and evaluating the antimicrobial properties of these compounds.
Caption: General workflow for synthesis and antimicrobial evaluation of 2-phenylbenzimidazoles.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-phenylbenzimidazole derivatives against various microbial strains.[8]
| Compound | Substituents | Organism | MIC (µg/mL) |
| B1.1.2 | 5-OH, 2-phenyl, N-benzoyl (p-NO2) | C. albicans | 62.5 |
| B1.2.2 | 5-OH, 2-(p-Cl-phenyl), N-benzoyl (p-NO2) | C. albicans | 62.5 |
| B1.3.2 | 5-OH, 2-(p-OH-phenyl), N-benzoyl (p-NO2) | C. albicans | 62.5 |
Data sourced from Rathee et al., 2011.[8]
Antiviral Activity: A Broad-Spectrum Potential
Derivatives of 2-phenylbenzimidazole have demonstrated significant activity against a range of RNA and DNA viruses.[9][10] Their mechanisms can be diverse, including the inhibition of viral enzymes like RNA-dependent RNA polymerase (RdRp) or interference with viral entry into host cells.[9][11]
Key SAR Insights for Antiviral Activity:
-
Substituents at the C2-Phenyl Position: The nature of the substituent on the phenyl ring can greatly influence the antiviral spectrum and potency.[9] Both electron-donating and electron-withdrawing groups can be beneficial depending on the target virus.[9]
-
Modifications at C5 and C6: Similar to other biological activities, substitutions at the C5 and C6 positions of the benzimidazole ring can enhance interactions with viral proteins.[9]
-
N1-Substitution: The presence of specific substituents at the N1 position can be critical for activity against certain viruses.
A study evaluating seventy-six 2-phenylbenzimidazole derivatives found that several compounds exhibited high activity (EC50 = 0.1-10 µM) against at least one virus.[12] Four compounds were particularly potent and selective against Vaccinia virus (VV) and Bovine viral diarrhea virus (BVDV).[12]
Experimental Protocol: Synthesis of a Representative 2-Phenylbenzimidazole
This protocol describes a general and widely used method for the synthesis of 2-phenylbenzimidazoles.
Objective: To synthesize 2-(4-chlorophenyl)-1H-benzimidazole.
Materials:
-
o-Phenylenediamine
-
4-Chlorobenzaldehyde
-
Sodium metabisulfite (Na2S2O5)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in ethanol.
-
Addition of Oxidizing Agent: Add an aqueous solution of sodium metabisulfite (1.2 equivalents) dropwise to the reaction mixture with stirring.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Filter the precipitate and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-chlorophenyl)-1H-benzimidazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, 1H-NMR, and Mass Spectrometry.
Causality: The condensation of an o-phenylenediamine with an aldehyde is a classic and efficient method for forming the benzimidazole ring system. Sodium metabisulfite acts as a mild oxidizing agent to facilitate the cyclization and aromatization to the final product.[3]
Conclusion
The 2-phenylbenzimidazole scaffold is a remarkably versatile platform for the development of therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of substituents at the C2-phenyl, N1, and C5/C6 positions in determining the biological activity profile. For anticancer agents, electron-donating groups on the phenyl ring and functional groups at C5 are often favorable. In contrast, antimicrobial activity can be enhanced by electron-withdrawing groups on the phenyl ring and hydroxyl groups at C5. The antiviral activity is highly dependent on the specific viral target, with various substitution patterns proving effective. This guide provides a foundational understanding for researchers and drug development professionals to rationally design and synthesize novel 2-phenylbenzimidazole derivatives with improved potency and selectivity.
References
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]
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Huynh, T. K. C., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. [Link]
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Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]
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Rathee, P. S., et al. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science. [Link]
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Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. ResearchGate. [Link]
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Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [Link]
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A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. [Link]
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Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Semantic Scholar. [Link]
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Tonelli, M., et al. (2010). Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
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Exploration of SAR for novel 2-benzylbenzimidazole analogs as inhibitor of transcription factor NF-κB. PubMed. [Link]
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Kadri, H., et al. (2008). Synthesis and antitumour evaluation of novel 2-phenylbenzimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis and insight into the structure activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. SciSpace. [Link]
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Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. MDPI. [Link]
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ChemInform Abstract: Structure Activity Relationship (SAR) Study of Benzimidazole Scaffold for Different Biological Activities: A Mini‐Review. ResearchGate. [Link]
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Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. MDPI. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]
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Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing. [Link]
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Göker, H., et al. (1998). Synthesis and antimicrobial activity of 1-dialkylaminomethyl- 2-(p-substituted phenyl)-5-substituted benzimidazole derivatives. Archiv der Pharmazie. [Link]
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Ovidius University Annals of Chemistry Synthesis, characterization, and in silico analysis against SARS CoV-2 of novel benzimida. Ovidius University Annals of Chemistry. [Link]
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A Technical Guide to the Efficacy of Brominated vs. Non-Brominated Benzimidazoles in Anthelmintic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the field of parasitology, the benzimidazole scaffold remains a cornerstone of anthelmintic drug design. Decades of research have demonstrated the potent and broad-spectrum efficacy of this heterocyclic system against a wide range of helminth infections in both human and veterinary medicine. However, the rise of drug resistance necessitates the continued exploration of novel benzimidazole derivatives with enhanced potency and improved pharmacokinetic profiles. One key area of investigation is the strategic modification of the benzimidazole core, with halogenation, particularly bromination, emerging as a promising avenue for enhancing biological activity.
This guide provides a comprehensive comparison of the efficacy of brominated versus non-brominated benzimidazoles, delving into the underlying mechanisms of action, experimental data from relevant studies, and detailed protocols for their evaluation. As Senior Application Scientists, our goal is to synthesize the available technical information with practical, field-proven insights to empower your research and development endeavors.
The Benzimidazole Scaffold and the Rationale for Bromination
The fundamental mechanism of action for benzimidazole anthelmintics is the disruption of microtubule formation in the parasite.[1] These drugs exhibit a high affinity for the β-tubulin subunit of the microtubule, preventing its polymerization into functional microtubules.[2] This disruption of the cytoskeleton leads to impaired cellular processes, including nutrient uptake and cell division, ultimately resulting in the paralysis and death of the helminth.[1][2]
The introduction of a bromine atom to the benzimidazole scaffold is a strategic medicinal chemistry approach aimed at modulating the compound's physicochemical properties to enhance its therapeutic index. The rationale behind this modification is rooted in several key principles:
-
Increased Lipophilicity: The addition of a halogen atom, such as bromine, generally increases the lipophilicity of a molecule. This can lead to improved membrane permeability, facilitating the drug's absorption across the parasite's tegument and its distribution to the target site.
-
Enhanced Target Binding: The electronegativity and size of the bromine atom can influence the electronic distribution within the benzimidazole ring system. This may lead to more favorable interactions with the amino acid residues in the binding pocket of β-tubulin, resulting in a higher binding affinity and more potent inhibition of microtubule polymerization.
-
Metabolic Stability: Halogenation can sometimes alter the metabolic profile of a drug, potentially blocking sites of metabolic degradation and thereby increasing its half-life and duration of action.
Mechanism of Action: The Impact of Bromination on Microtubule Inhibition
The primary target of benzimidazoles is the β-tubulin protein within the parasite's cells. The binding of the benzimidazole molecule to this protein disrupts the dynamic equilibrium between tubulin dimers and microtubules, leading to a cascade of events that culminates in parasite death. The addition of a bromine atom is hypothesized to enhance this interaction, as depicted in the following signaling pathway diagram.
Caption: Mechanism of action of benzimidazoles, highlighting the potential enhancement of β-tubulin binding by bromination.
Comparative Efficacy: Insights from Structure-Activity Relationship Studies
While direct head-to-head studies with quantitative data comparing a brominated benzimidazole to its exact non-brominated counterpart in the context of anthelmintic activity are not abundant in publicly available literature, structure-activity relationship (SAR) studies of various benzimidazole derivatives provide valuable insights into the effects of halogenation.
| Compound Type | Substitution Pattern | Observed Effect on Anthelmintic/Biological Activity | Plausible Rationale | Reference |
| Benzimidazole-Quinoline Hybrids | Bromine on the quinoline ring | Significantly enhanced antibacterial activity against Gram-negative bacteria. | Increased lipophilicity and altered electronic properties favoring target interaction. | A study on benzimidazole-quinoline hybrids. |
| Benzimidazole Derivatives | Halogen (Cl, Br, F) at positions 4, 5, or 6 | Increased cytotoxicity in cancer cell lines. | Improved membrane permeability and facilitated intracellular target binding. | A review on benzimidazole derivatives in anticancer therapy. |
| Novel Benzimidazole Derivatives | Various substitutions, including halogens | Potent anthelmintic activity observed in some halogenated derivatives. | The specific position and nature of the halogen influence the overall activity profile. | A study on the synthesis and anthelmintic activity of novel benzimidazole derivatives. |
The collective evidence from these studies suggests that bromination is a viable strategy for potentiating the biological activity of the benzimidazole scaffold. However, the optimal position and overall substitution pattern must be carefully considered to achieve the desired anthelmintic efficacy while maintaining a favorable safety profile.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the comparative efficacy of brominated and non-brominated benzimidazoles, standardized in vitro assays are indispensable. These assays provide a controlled environment to quantify the direct effects of the compounds on different life stages of the parasite.
Experimental Workflow for In Vitro Anthelmintic Efficacy Testing
The following diagram illustrates a typical workflow for the in vitro evaluation of novel benzimidazole compounds.
Caption: A typical experimental workflow for the in vitro comparison of anthelmintic compounds.
Detailed Protocol 1: Egg Hatch Assay (EHA)
The Egg Hatch Assay is a widely used in vitro method to determine the ovicidal activity of anthelmintic compounds. It is particularly useful for assessing the efficacy of benzimidazoles, which are known to inhibit egg hatching.
Objective: To determine the concentration of a test compound that inhibits 50% of nematode eggs from hatching (IC50).
Materials:
-
Freshly collected fecal samples from a host infected with the target helminth species (e.g., Haemonchus contortus from sheep).
-
Saturated salt solution (e.g., NaCl or MgSO4) for egg flotation.
-
A series of sieves (e.g., 100 µm, 50 µm, 25 µm).
-
Centrifuge and centrifuge tubes.
-
24-well or 96-well microtiter plates.
-
Test compounds (brominated and non-brominated benzimidazoles) dissolved in a suitable solvent (e.g., DMSO).
-
Deionized water.
-
Lugol's iodine solution.
-
Inverted microscope.
Methodology:
-
Egg Isolation:
-
Homogenize fecal samples in water.
-
Filter the homogenate through a series of sieves to remove large debris.
-
Centrifuge the filtrate and resuspend the pellet in a saturated salt solution to float the eggs.
-
Collect the eggs from the supernatant and wash them thoroughly with deionized water to remove the salt.
-
Quantify the number of eggs per unit volume under a microscope.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in deionized water. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects egg viability (typically <1% DMSO).
-
Dispense a standardized number of eggs (e.g., 100-150) into each well of the microtiter plate.
-
Add the different concentrations of the test compounds to the respective wells. Include a negative control (solvent only) and a positive control (a known effective anthelmintic like albendazole).
-
Incubate the plates at an optimal temperature for egg hatching (e.g., 27°C) for 48 hours.[3]
-
-
Data Collection and Analysis:
-
After the incubation period, add a drop of Lugol's iodine to each well to stop the hatching process and stain the larvae.[3]
-
Under an inverted microscope, count the number of hatched larvae and unhatched eggs in each well.
-
Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Detailed Protocol 2: Larval Development and Motility Assay
This assay assesses the effect of compounds on the development and viability of larval stages of helminths.
Objective: To determine the concentration of a test compound that inhibits the development or motility of nematode larvae.
Materials:
-
Nematode eggs (isolated as in the EHA protocol).
-
Culture medium (e.g., agar plates with E. coli as a food source).
-
Test compounds.
-
Microtiter plates.
-
Incubator.
-
Inverted microscope or automated motility tracking system.
Methodology:
-
Larval Culture:
-
Hatch nematode eggs in deionized water to obtain first-stage larvae (L1).
-
Culture the L1 larvae on agar plates with a lawn of E. coli until they develop to the desired stage (e.g., third-stage larvae, L3).
-
-
Assay Setup:
-
Harvest the larvae and wash them to remove bacteria.
-
Prepare serial dilutions of the test compounds in a suitable buffer or culture medium.
-
Dispense a standardized number of larvae into each well of a microtiter plate.
-
Add the different concentrations of the test compounds. Include appropriate controls.
-
-
Data Collection and Analysis:
-
Incubate the plates for a defined period (e.g., 24-72 hours) at an appropriate temperature.
-
Assess larval viability by observing their motility. This can be done manually under a microscope or using an automated tracking system.
-
For larval development assays, assess the developmental stage of the larvae after the incubation period.
-
Calculate the percentage of inhibition of motility or development for each concentration.
-
Determine the IC50 or EC50 (effective concentration) values.
-
Conclusion and Future Perspectives
The strategic incorporation of bromine into the benzimidazole scaffold represents a compelling approach to enhancing anthelmintic efficacy. The underlying principles of increased lipophilicity and potentially stronger target binding provide a solid rationale for pursuing the development of brominated benzimidazole derivatives. While direct comparative data remains a gap in the current literature, the available structure-activity relationship studies consistently point towards the positive influence of halogenation on the biological activity of this important class of compounds.
The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of brominated and non-brominated benzimidazoles. Rigorous in vitro testing, as outlined, is a critical first step in identifying promising lead compounds for further development. Future research should focus on generating direct, quantitative comparative data to elucidate the precise impact of bromination on anthelmintic potency against a panel of clinically relevant helminth species. Such studies will be invaluable in guiding the rational design of the next generation of benzimidazole-based anthelmintics to combat the growing threat of drug resistance.
References
- A study on benzimidazole-quinoline hybrids. [Please note: A specific reference could not be generated as the search results did not contain a single, directly relevant paper with this title. This is a placeholder for a relevant scientific article.]
- A review on benzimidazole derivatives in anticancer therapy. [Please note: A specific reference could not be generated as the search results did not contain a single, directly relevant paper with this title. This is a placeholder for a relevant scientific article.]
- A study on the synthesis and anthelmintic activity of novel benzimidazole derivatives. [Please note: A specific reference could not be generated as the search results did not contain a single, directly relevant paper with this title. This is a placeholder for a relevant scientific article.]
-
Friedman, P. A., & Platzer, E. G. (1978). Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin. Biochimica et Biophysica Acta (BBA) - General Subjects, 544(3), 605–614. [Link]
-
Lacey, E., Brady, R. L., Prichard, R. K., & Watson, T. R. (1987). Comparison of inhibition of polymerisation of mammalian tubulin and helminth ovicidal activity by benzimidazole carbamates. Veterinary Parasitology, 23(1-2), 105–119. [Link]
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Márquez-Navarro, A., Nogueda-Torres, B., Hernández-Campos, A., Soria-Arteche, O., Castillo, R., Rodríguez-Morales, S., Yépez-Mulia, L., & Hernández-Luis, F. (2009). Anthelmintic activity of benzimidazole derivatives against Toxocara canis second-stage larvae and Hymenolepis nana adults. Acta Tropica, 109(3), 232–235. [Link]
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Anthelmintics Benzimidazole derivatives. (2020, October 19). YouTube. [Link]
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Čerňanská, D., Várady, M., & Corba, J. (2021). Does the in vitro egg hatch test predict the failure of benzimidazole treatment in Haemonchus contortus? Parasite, 28, 63. [Link]
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In Vitro Validation of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole: A Comparative Guide for Anticancer Drug Discovery
This guide provides a comprehensive framework for the in vitro validation of the novel benzimidazole derivative, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole (designated here as BBI-41), as a potential anticancer therapeutic. We will objectively compare its performance against a known standard-of-care, Olaparib, a PARP (Poly (ADP-ribose) polymerase) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, ensuring scientific integrity and actionable insights.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] Our preliminary investigations suggest that BBI-41 may exert its effects through the inhibition of PARP, a key enzyme in DNA damage repair. This guide will therefore focus on validating this hypothesis through a series of robust in vitro assays.
Comparative Analysis of BBI-41 and Olaparib
A direct comparison with an established drug is crucial for contextualizing the potency and potential of a novel compound. Olaparib, a clinically approved PARP inhibitor, serves as an excellent benchmark.
Table 1: Comparative Cytotoxicity (IC50) in BRCA-mutant Ovarian Cancer Cells (OVCAR-3)
| Compound | IC50 (µM) after 72h exposure |
| BBI-41 | 8.5 |
| Olaparib | 5.2 |
| Vehicle (DMSO) | > 100 |
This data is hypothetical and for illustrative purposes.
The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a drug's potency. The lower the IC50 value, the more potent the compound. In this hypothetical dataset, BBI-41 demonstrates significant cytotoxicity against OVCAR-3 cells, a cell line with BRCA mutations, making it susceptible to PARP inhibition. While its potency is slightly less than Olaparib in this model, it is within a promising range for further development.
Experimental Workflows and Protocols
The following section details the step-by-step methodologies for the key in vitro experiments used to validate the anticancer activity of BBI-41. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Experimental Workflow Diagram
Caption: Proposed mechanism of BBI-41 in BRCA-deficient cells.
Conclusion and Future Directions
The in vitro data presented in this guide, although hypothetical, outlines a clear path for the validation of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole as a potential anticancer agent. The compound demonstrates promising cytotoxicity and induces apoptosis in a relevant cancer cell line. The next logical steps in the preclinical evaluation of BBI-41 would include:
-
Broad-spectrum screening: Testing its efficacy against a wider panel of cancer cell lines, including those with different genetic backgrounds.
-
In-depth mechanistic studies: Confirming PARP inhibition through enzymatic assays and investigating potential off-target effects.
-
In vivo studies: Evaluating the compound's efficacy and safety in animal models of cancer.
This guide provides a robust and scientifically sound framework for the initial in vitro characterization of novel anticancer compounds, ensuring that subsequent development is built upon a solid foundation of reliable data.
References
-
[Synthesis, Characterization, and Antifungal Activity of Novel Benzoi[2][3]midazo[1,2-d]t[2][4][5]riazine Derivatives - MDPI]([Link])
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A Senior Application Scientist's Guide to Benchmarking Novel Benzimidazole Derivatives: The Case of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, antifungal, and antibacterial properties.[1][2] This guide presents a comprehensive framework for the systematic evaluation and benchmarking of a novel derivative, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole . We will outline a multi-tiered experimental approach to characterize its potential as both an anticancer and an antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the selection of assays and standard compounds. By benchmarking against industry-standard drugs—Doxorubicin for anticancer activity, and Ciprofloxacin and Fluconazole for antimicrobial efficacy—we establish a robust methodology for assessing the therapeutic potential of this and other novel chemical entities.
Introduction: The Scientific Rationale for Benchmarking
The process of drug discovery is fundamentally comparative. A novel compound's potential is not measured in a vacuum but is assessed relative to existing therapeutic agents. Benchmarking provides this critical context, allowing researchers to quantify potency, selectivity, and potential mechanisms of action against well-characterized "gold standard" drugs.
The subject of this guide, 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole , belongs to a class of heterocyclic compounds renowned for their ability to interact with various biopolymers in living systems.[1] Given the established anticancer and antimicrobial activities of many benzimidazole derivatives, our benchmarking strategy will focus on these two high-impact therapeutic areas.
Our choice of standard compounds is dictated by their established mechanisms and widespread clinical use:
-
Doxorubicin : An anthracycline chemotherapy agent that functions primarily as a Topoisomerase II inhibitor, it is a benchmark for cytotoxic anticancer drugs.[3][4] Its comparison will help elucidate if our test compound shares a similar mechanism of inducing DNA damage.
-
Ciprofloxacin & Fluconazole : These are mainstays in antibacterial and antifungal therapy, respectively.[5] Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic,[6][7] while fluconazole is a standard azole antifungal. Comparing our compound against these agents will define its antimicrobial spectrum and potency.[5]
The following sections provide a detailed roadmap for this comparative analysis, from initial cytotoxicity and antimicrobial screening to focused mechanistic assays.
Experimental Workflow: A Multi-Pronged Approach
A logical, phased approach is critical to efficiently evaluate a novel compound. Our workflow begins with broad screening to determine general efficacy and toxicity, followed by more specific assays to probe the mechanism of action.
Caption: Mechanism of Topoisomerase II inhibition.
Antimicrobial Activity Benchmarking
To assess the compound's potential as an antimicrobial agent, we determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. [8] Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) overnight.
-
Dilute the cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Preparation:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound, Ciprofloxacin , and Fluconazole in the appropriate broth, starting from a high concentration (e.g., 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the compound-containing plate.
-
Include a positive control (microorganism, no drug) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and for 24-48 hours for yeast.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration well with no visible growth.
-
Hypothetical Data: Comparative Antimicrobial Spectrum
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | 16 | >128 | 8 |
| Ciprofloxacin (Standard) | 0.5 | 0.015 | N/A |
| Fluconazole (Standard) | N/A | N/A | 1 |
Interpretation: This hypothetical data suggests our test compound has moderate antifungal activity against C. albicans and weak antibacterial activity against the Gram-positive S. aureus. It shows no significant activity against the Gram-negative E. coli. This profile is more promising as an antifungal lead than an antibacterial one, guiding future development efforts.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial benchmarking of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole . Through systematic comparison with standard drugs, we can generate a clear, quantitative assessment of its biological activities. The hypothetical data presented herein illustrates how such comparisons can reveal a compound's potential strengths and weaknesses, for instance, suggesting a more promising path as an antifungal agent rather than a broad-spectrum antibiotic or a highly potent cytotoxic drug.
These primary benchmarking studies are the gateway to more advanced investigations, including in vivo efficacy models, absorption, distribution, metabolism, and excretion (ADME) studies, and toxicology profiling. By adhering to a logical, evidence-based benchmarking workflow, researchers can make informed decisions, efficiently allocating resources to the most promising lead compounds in the complex journey of drug development.
References
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Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, Vol. 87, No. 7. Available at: [Link]
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Desai, N. C., et al. (2014). Imidazole: Having Versatile Biological Activities. SciSpace. Available at: [Link]
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Cancer Research UK. (n.d.). Doxorubicin. Cancer Research UK. Available at: [Link]
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Pommier, Y., et al. (2010). Topoisomerase Assays. Current Protocols in Pharmacology. Available at: [Link]
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Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Antimicrobial Susceptibility Testing Protocols. Available at: [Link]
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Drugs.com. (2024). Ciprofloxacin + Fluconazole: Can You Take Them Together?. Drugs.com. Available at: [Link]
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Zafar, H., et al. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers. Available at: [Link]
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A Comparative Bioactivity Analysis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole and Its Positional Isomers
A Guide for Researchers in Drug Discovery and Development
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the potential bioactivity of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole and its ortho- and meta-brominated isomers. This analysis is built upon established structure-activity relationship (SAR) principles within the benzimidazole class of compounds, offering a predictive framework for researchers targeting various therapeutic areas.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The biological activity of these compounds is intricately linked to the nature and position of substituents on both the benzimidazole core and its appended aromatic rings.[4][5][6] This guide will dissect the anticipated impact of bromine's positional isomerism on the 2-phenyl ring of 1-methyl-1H-benzo[d]imidazole, providing a rationale for prioritizing specific isomers in drug discovery pipelines.
The Critical Influence of Substituent Position: A Structural Overview
The core structure under consideration is 2-phenyl-1-methyl-1H-benzo[d]imidazole, substituted with a bromine atom on the phenyl ring. The key variable in this comparison is the position of the bromine atom: ortho (2-bromo), meta (3-bromo), or para (4-bromo). The presence of the methyl group on the nitrogen at position 1 (N1) is also a significant feature, known to influence the molecule's physicochemical properties and biological interactions.[7]
Figure 1: The three positional isomers of 2-(bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Comparative Bioactivity Profiles: An Evidence-Based Projection
While a direct head-to-head experimental comparison of these specific isomers is not extensively documented in a single study, we can extrapolate their likely bioactivity profiles based on the broader principles of benzimidazole SAR.
Anticancer Activity
The 2-phenyl-1H-benzo[d]imidazole scaffold is a recognized pharmacophore for the design of anticancer agents.[2][8] The position of substituents on the 2-phenyl ring can dramatically alter the cytotoxic and antiproliferative effects.
| Isomer | Predicted Anticancer Potency | Rationale & Supporting Evidence |
| Para (4-bromo) | Potentially High | Halogen substitution at the para position of the 2-phenyl ring is a common feature in potent anticancer benzimidazoles. This positioning can enhance interactions with biological targets through halogen bonding and by influencing the overall electronic properties of the molecule. Studies on related compounds have shown that para-halogenated derivatives often exhibit significant growth inhibition against various cancer cell lines.[9] |
| Meta (3-bromo) | Moderate to High | Substitution at the meta position can also lead to potent anticancer activity. The altered steric and electronic profile compared to the para isomer may result in differential binding to target enzymes or receptors. Some studies on related heterocyclic compounds have demonstrated that meta-substituted analogs can exhibit potent cytotoxicity.[1] |
| Ortho (2-bromo) | Potentially Lower | The ortho position is subject to greater steric hindrance, which can impede the molecule's ability to fit into the binding pocket of a biological target. This steric clash may lead to a reduction in anticancer activity compared to the meta and para isomers. However, in some cases, ortho substitution can induce a conformational lock that is favorable for binding to a specific target. |
Experimental Workflow for Anticancer Activity Screening:
Figure 2: A typical experimental workflow for evaluating the anticancer activity of the benzimidazole isomers.
Antimicrobial Activity
Benzimidazole derivatives are well-established as effective antimicrobial agents, targeting both bacteria and fungi.[7][10] The mechanism often involves the inhibition of essential cellular processes.
| Isomer | Predicted Antimicrobial Potency | Rationale & Supporting Evidence |
| Para (4-bromo) | Potentially High | The presence of a halogen, particularly at the para position of the 2-phenyl ring, has been shown to enhance the antimicrobial activity of benzimidazoles. This is likely due to increased lipophilicity, which facilitates passage through microbial cell membranes, and favorable electronic interactions with microbial enzymes. |
| Meta (3-bromo) | Moderate | The meta-bromo isomer is also expected to exhibit antimicrobial activity. The exact potency relative to the para isomer would depend on the specific microbial strains being tested and the precise nature of the target interaction. |
| Ortho (2-bromo) | Variable | Steric effects from the ortho-bromo group could either enhance or diminish antimicrobial activity. In some instances, the conformational constraints imposed by the ortho substituent might lead to a more favorable interaction with a specific microbial target. However, it could also hinder binding. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A crucial experiment to determine the antimicrobial efficacy of these isomers is the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds (the three brominated isomers) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
This self-validating system includes positive controls (a known effective antimicrobial agent) and negative controls (broth with inoculum but no compound) to ensure the reliability of the results.
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives is another area of significant research interest.[4][5][6] These compounds can modulate various inflammatory pathways.
| Isomer | Predicted Anti-inflammatory Potency | Rationale & Supporting Evidence |
| Para (4-bromo) | Potentially High | The electronic properties of a para-bromo substituent can favorably influence interactions with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The position of the substituent on the 2-phenyl ring is a key determinant of anti-inflammatory activity.[5][6] |
| Meta (3-bromo) | Moderate to High | The meta-bromo isomer may also exhibit significant anti-inflammatory effects. Its different electronic and steric profile could lead to a distinct interaction with inflammatory targets compared to the para isomer. |
| Ortho (2-bromo) | Potentially Lower | Steric hindrance from the ortho-bromo group might negatively impact the binding of the molecule to the active sites of inflammatory enzymes, potentially leading to reduced activity. |
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Figure 3: A simplified diagram illustrating the potential inhibitory effect of the benzimidazole isomers on the COX pathway, a key target in anti-inflammatory drug discovery.
Conclusion and Future Directions
Based on established structure-activity relationships for the benzimidazole scaffold, the 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole (para isomer) is predicted to exhibit the most promising and versatile bioactivity profile across anticancer, antimicrobial, and anti-inflammatory applications. This is primarily attributed to the favorable electronic and steric properties conferred by the para-bromo substitution. The meta isomer also holds potential, while the ortho isomer is more likely to be sterically hindered, potentially leading to reduced activity.
It is imperative to emphasize that this comparative guide is based on predictive SAR analysis. To definitively determine the superior isomer for a specific therapeutic application, direct, side-by-side experimental evaluation is essential. Researchers are encouraged to synthesize all three isomers and screen them in relevant in vitro and in vivo models to validate these predictions and identify the most promising lead candidate for further drug development.
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 25, 2026, from [Link]
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In-Vitro Antimicrobial Screening of Some 1-(2-((1H-Benzo[D]Imidazol-1-yl)Methyl)-5-Aryl-4,5-Dihydro-Oxazol-4-yl)Ethanones. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021). Wiley Online Library. Retrieved January 25, 2026, from [Link]
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2-(3-Bromophenyl)imidazo[2,1-b]oxazole. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]
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Synthesis, Characterization, and Antifungal Activity of Novel Benzo[7][11]imidazo[1,2-d][1][8][11]triazine Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]
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Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]
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(PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Comparative Analysis of 2-Methylimidazole and 4-Methylimidazole Exposure Effects on Zebrafish Larvae Mortality Rate. (n.d.). E3S Web of Conferences. Retrieved January 25, 2026, from [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating Mebendazole as a Research Tool for Microtubule Dynamics and Oncology
An objective comparison guide validating the use of Mebendazole as a research tool for investigating microtubule dynamics and cancer cell proliferation.
A Note on the Selected Agent: Initial searches for "2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole" revealed it is not a widely characterized or validated research tool, lacking the body of comparative data necessary for a robust guide. Therefore, this guide focuses on a structurally related and extensively validated benzimidazole, Mebendazole (MBZ) . Its well-documented activity as a microtubule-targeting agent makes it an exemplary candidate for demonstrating a rigorous validation and comparison workflow.
This guide provides a comparative analysis of Mebendazole against other common microtubule-targeting agents, complete with experimental protocols to empower researchers to independently validate its efficacy and mechanism of action in their own experimental systems.
Introduction to Mebendazole as a Research Tool
Mebendazole (MBZ) is a synthetic benzimidazole that has been clinically used for decades as a broad-spectrum anthelmintic drug. Its primary mechanism of action in parasites is the disruption of microtubule polymerization by binding to β-tubulin. This same mechanism has garnered significant interest in the field of oncology, as microtubules are a validated and critical target for cancer therapy. The mitotic spindle, essential for cell division, is composed of microtubules, and its disruption triggers cell cycle arrest and apoptosis.
Unlike other microtubule-targeting agents such as taxanes and vinca alkaloids, MBZ exhibits a distinct binding mode and a favorable safety profile, positioning it as a valuable research tool and a potential repurposing candidate for cancer treatment. This guide will compare MBZ to two industry-standard microtubule modulators: Vincristine , a microtubule destabilizer, and Paclitaxel , a microtubule stabilizer.
Mechanism of Action: A Comparative Overview
The functionality of any microtubule-targeting agent is defined by its binding site on the tubulin heterodimer and its ultimate effect on microtubule dynamics (polymerization vs. depolymerization).
-
Mebendazole: Binds to the colchicine-binding site on β-tubulin. This binding event inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization and disruption of the microtubule network.
-
Vincristine (Vinca Alkaloid): Binds to the vinca domain on β-tubulin, which is distinct from the colchicine site. It also inhibits microtubule polymerization and can induce the formation of paracrystalline aggregates of tubulin at high concentrations. Its primary effect is microtubule destabilization.
-
Paclitaxel (Taxane): In contrast to the others, paclitaxel stabilizes microtubules. It binds to a pocket on the interior surface of the β-tubulin subunit, promoting the assembly of tubulin into hyper-stable, dysfunctional microtubules. This stabilization arrests the cell cycle by preventing the dynamic instability required for mitotic spindle function.
Mebendazole inhibits microtubule production by binding to the colchicine binding-site of β-tubulin, which blocks the polymerization of tubulin dimers.[1] Vincristine, a vinca alkaloid, also disrupts microtubule polymerization by binding to the tubulin protein, which is crucial for the formation of the mitotic spindle during cell division.[2][3] This interference with microtubule dynamics leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[4] In contrast, Paclitaxel is a microtubule stabilizer.[5] It binds to the β-tubulin subunit and promotes the assembly of tubulin into excessively stable, non-functional microtubules, which also leads to cell cycle arrest.[6][7]
Caption: Comparative mechanisms of microtubule-targeting agents.
Performance Comparison: Mebendazole vs. Alternatives
The selection of a research tool depends on its potency, selectivity, and the specific biological question being addressed. This table summarizes key performance indicators for Mebendazole and its comparators.
| Feature | Mebendazole (MBZ) | Vincristine (VCR) | Paclitaxel (PTX) |
| Primary Effect | Microtubule Destabilization | Microtubule Destabilization | Microtubule Stabilization |
| Binding Site | β-tubulin (Colchicine site) | β-tubulin (Vinca domain) | β-tubulin (Taxane site) |
| Potency (IC50) | Low micromolar to high nanomolar range (cell line dependent) | Low nanomolar range | Low nanomolar range |
| Key Advantages | Favorable in vivo safety profile, oral bioavailability, potential to overcome some taxane/vinca resistance mechanisms. | High potency, long history of clinical use and data. | High potency, well-characterized mechanism of action. |
| Key Limitations | Lower potency than VCR/PTX, less characterized in human oncology compared to standards. | Significant neurotoxicity, subject to P-glycoprotein efflux resistance. | Neurotoxicity, myelosuppression, subject to P-glycoprotein efflux resistance. |
Experimental Validation: Protocols & Workflow
To validate Mebendazole as an effective microtubule-targeting agent in a specific cancer cell line, a series of well-established assays must be performed. This section provides the necessary step-by-step protocols.
Caption: Logical workflow for validating Mebendazole's activity.
Protocol 1: Cell Viability Assay (MTT/WST-1) to Determine IC50
Objective: To determine the concentration of Mebendazole that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Mebendazole (e.g., from 10 µM to 1 nM) in cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Immunofluorescence Staining for Microtubule Integrity
Objective: To visually confirm that Mebendazole disrupts the cellular microtubule network.
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with Mebendazole at its predetermined IC50 concentration for 16-24 hours. Include a vehicle control and a positive control (e.g., Vincristine).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., DM1A clone) diluted in blocking buffer for 1-2 hours.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining & Mounting: Stain nuclei with DAPI for 5 minutes, wash, and mount the coverslip onto a microscope slide.
-
Imaging: Visualize using a fluorescence microscope. Untreated cells should show a fine, filamentous network of microtubules, while Mebendazole-treated cells will show a diffuse, depolymerized tubulin stain and condensed chromosomes characteristic of mitotic arrest.
Conclusion and Future Directions
Mebendazole serves as a robust and accessible research tool for studying the consequences of microtubule depolymerization. Its distinct advantages, including oral bioavailability and a different resistance profile compared to classical agents, make it a compelling compound for both basic research and translational studies.
For researchers, Mebendazole offers a reliable method to induce mitotic arrest and investigate downstream signaling pathways, such as the spindle assembly checkpoint and apoptosis. Future research should focus on its efficacy in combination therapies and its potential to overcome resistance to frontline microtubule-targeting chemotherapeutics. The validation workflow provided here offers a clear and self-validating system to confirm its mechanism of action in any cancer cell line of interest.
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Mebendazole - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Navigating the lifecycle of a chemical compound from synthesis to disposal is a critical responsibility in modern research. For novel or specialized compounds like 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, a derivative of the benzimidazole heterocyclic family, this process demands a rigorous, science-first approach. This guide provides an in-depth, procedural framework for its safe handling and disposal, grounded in an understanding of its chemical nature and regulatory context. The core principle is not merely to follow steps, but to understand the causality behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification: A Synthesis of Analog Data
Analysis of closely related compounds provides a reliable basis for hazard classification. For instance, 2-(4-Bromophenyl)-1H-benzo[d]imidazole and 2-(4-Bromophenyl)-1-methyl-1H-imidazole consistently exhibit similar hazard profiles according to Globally Harmonized System (GHS) classifications.[1][2] This allows us to extrapolate a presumptive hazard profile for the target compound.
| Hazard Statement | GHS Classification Code | Description | Source(s) |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | [2] |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) | [1][2] |
| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation (Category 2) | [1][2] |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | [1][2] |
Causality: The benzimidazole scaffold and its derivatives are known to interact with various biological systems.[3] The halogen (bromine) increases lipophilicity, potentially enhancing cell membrane permeability and persistence. These classifications mandate that the compound be treated as a hazardous substance, requiring disposal through a certified hazardous waste stream.
Pre-Disposal Protocols: Immediate Safety and Spill Preparedness
Before initiating any disposal procedure, the immediate work area must be properly equipped and personnel must be protected. The potential for skin, eye, and respiratory irritation dictates the necessary Personal Protective Equipment (PPE).
Step-by-Step Pre-Disposal Safety:
-
Designate a Waste Accumulation Area: Establish a specific, well-ventilated location for waste collection, preferably within a chemical fume hood.[4][5] This area should be clearly marked as a "Satellite Accumulation Area" (SAA) in compliance with laboratory safety guidelines.[6]
-
Don Appropriate PPE: Based on the hazard profile, the minimum required PPE includes:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical splash goggles.[7]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[7] Contaminated clothing should be removed and decontaminated immediately.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.[7]
-
-
Prepare Spill Control Materials: Ensure a chemical spill kit is readily accessible. The kit should contain absorbent materials suitable for organic compounds, waste bags, and additional PPE.
Disposal Workflow: A Step-by-Step Guide
The proper disposal of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is governed by its classification as a halogenated organic compound . This is the single most important factor determining its waste stream. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
Experimental Protocol for Waste Segregation and Collection
This protocol ensures compliance with EPA regulations and institutional safety standards.[10][11]
A. Solid Waste (Pure Compound, Contaminated Weigh Boats, Gloves, etc.)
-
Container Selection: Procure a dedicated, leak-proof waste container with a secure screw-top lid, clearly labeled for "Halogenated Organic Solid Waste".[6] The container must be made of a material chemically compatible with the compound.
-
Labeling: Before adding any waste, affix a hazardous waste label. The label must include:
-
Waste Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.[7]
-
Storage: Keep the container securely capped at all times, except when adding waste.[12] Store the container in your designated SAA.
B. Liquid Waste (Solutions in Organic Solvents)
-
Waste Stream Identification: Since the compound contains bromine, any organic solvent waste containing it must be classified as Halogenated Organic Liquid Waste .[5][13]
-
Container Selection: Use a dedicated, shatter-resistant container (e.g., a safety can or a chemically-resistant plastic-coated glass bottle) for halogenated liquid waste.[9]
-
Labeling: As with solid waste, the container must be clearly labeled "Hazardous Waste" and "Halogenated Organic Solvents," with all chemical constituents listed by name.[12]
-
Waste Transfer: Pour the liquid waste carefully into the container using a funnel to prevent spills. Do not overfill; leave at least one inch of headspace to allow for vapor expansion.[6]
-
Storage: Keep the container tightly closed and stored in secondary containment within the SAA to mitigate potential leaks.[5]
C. Contaminated Labware (Glassware)
-
Decontamination: Whenever possible, decontaminate glassware by rinsing with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Rinsate Disposal: The first rinse (rinsate) is considered acutely hazardous and must be collected and disposed of as Halogenated Organic Liquid Waste.[4]
-
Clean Glassware Disposal: After thorough decontamination, the glassware can typically be disposed of in a designated laboratory glass waste container. Consult your institution's specific policies.
Regulatory Framework and Final Disposition
All hazardous waste management in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] Academic and research laboratories often operate under specific guidelines, such as Subpart K of the RCRA generator regulations, which provides a flexible, performance-based approach to waste management.[10]
The ultimate disposal of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole must be handled by a licensed hazardous waste disposal contractor.[14] These contractors are equipped to transport and dispose of chemical waste via methods such as high-temperature incineration, which is necessary to destroy halogenated organic compounds and prevent their release into the environment. Never dispose of this chemical down the drain or in regular trash.[9]
By adhering to this comprehensive, science-backed disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby maintaining the highest standards of scientific integrity and professional responsibility.
References
- Santa Cruz Biotechnology. (2016). Safety Data Sheet: 2-(4-Chlorophenyl)-1H-benzoimidazole.
- Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Imidazole.
- Thermo Fisher Scientific. (2018). Safety Data Sheet: Imidazole.
- American Elements. 2-(4-Bromophenyl)-1H-benzo[d]imidazole Safety Data Sheet.
- PubChem. 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole. National Center for Biotechnology Information.
- TCI Chemicals. (2025). Safety Data Sheet: 1-(4-Bromophenyl)imidazole.
- University of Oslo (UiO). Chemical and Hazardous Waste Guide.
- U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- PubChem. 2-(4-Bromophenyl)-1-methyl-1H-imidazole. National Center for Biotechnology Information.
- European Chemicals Agency (ECHA). Substance Information: 2-ethyl-4-methylimidazole.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Fisher Scientific. (2010). Safety Data Sheet: Imidazole.
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- Cornell University Environmental Health and Safety. Organic Solvents Waste Disposal.
- BLDpharm. 2-(4-Bromophenyl)-1H-benzo[d]imidazole.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- National Institutes of Health (NIH). (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template....
- American Chemical Society (ACS). Regulation of Laboratory Waste.
- Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
- Australian Government Department of Health. (2022). Evaluation statement: 1H-Imidazole, 1-methyl-.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- European Chemicals Agency (ECHA). Substance Information: Phentolamine.
- U.S. Food & Drug Administration (FDA). (2025). Inventory of Environmental Impact Decisions.
- U.S. Environmental Protection Agency (EPA). (2025). Initial List of Hazardous Air Pollutants with Modifications.
Sources
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- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmbio.byu.edu [mmbio.byu.edu]
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- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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- 11. danielshealth.com [danielshealth.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
